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  • Product: 3-(Methylamino)pyrrolidin-2-one hydrochloride
  • CAS: 1423024-20-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Methylamino)pyrrolidin-2-one hydrochloride

Preamble: A Note on Scientific Inquest To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic underpinnings of 3-(Methylamino)pyrrolidin-2-one hydrochloride. As of...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Note on Scientific Inquest

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the mechanistic underpinnings of 3-(Methylamino)pyrrolidin-2-one hydrochloride. As of this writing, this specific molecule remains a subject of ongoing investigation rather than one with a fully elucidated and universally accepted mechanism of action. Therefore, this document is structured as a scientific investigation, drawing upon established knowledge of its structural class—the pyrrolidinone derivatives, more commonly known as racetams—to formulate a robust, testable hypothesis. Our approach is grounded in the principles of chemical analogy and established pharmacological pathways, providing a comprehensive framework for understanding and further researching this compound.

Introduction: Situating 3-(Methylamino)pyrrolidin-2-one hydrochloride in the Nootropic Landscape

3-(Methylamino)pyrrolidin-2-one hydrochloride belongs to the pyrrolidinone class of molecules, a family that has been a cornerstone of nootropic and neuroprotective research for decades.[1][2] The parent compound of this class, piracetam, was the first to be synthesized and is a cyclic derivative of the neurotransmitter gamma-aminobutyric acid (GABA).[3][4][5][6] Despite this structural similarity, its mechanism is not directly related to GABAergic pathways.[3][4] The pyrrolidinone nucleus is a versatile scaffold that has given rise to a multitude of derivatives with diverse pharmacological profiles, including nootropics like aniracetam and oxiracetam, as well as anticonvulsants like levetiracetam.[1][2][7]

The core hypothesis for the mechanism of action of 3-(Methylamino)pyrrolidin-2-one hydrochloride is rooted in the well-documented effects of its chemical relatives. The primary proposed mechanism centers on the modulation of excitatory neurotransmission, a hallmark of many nootropic racetams.[1][7]

The Primary Hypothesized Mechanism: Positive Allosteric Modulation of AMPA Receptors

The most compelling and widely supported mechanism for the cognitive-enhancing effects of many racetams is their action as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8][9][10][11] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[9][11] Their role in synaptic plasticity, particularly long-term potentiation (LTP), is fundamental to learning and memory.[9][11]

The Role of AMPA Receptors in Synaptic Plasticity

Glutamate, the principal excitatory neurotransmitter, activates AMPA receptors, leading to an influx of sodium ions and depolarization of the postsynaptic neuron. This rapid excitatory postsynaptic potential is the basis of neural communication. The strength of these synaptic connections can be modified through processes like LTP, where a persistent increase in synaptic strength follows high-frequency stimulation.

How Positive Allosteric Modulation Works

Positive allosteric modulators do not activate the receptor directly but instead bind to a site distinct from the glutamate binding site.[12] This binding event induces a conformational change in the receptor that enhances its response to glutamate. For racetams like aniracetam, this modulation typically manifests as a slowing of the receptor's desensitization and/or deactivation, thereby prolonging the duration of the ionic current in response to glutamate.[5][8] This amplification of the glutamate signal is believed to be the molecular basis for the observed improvements in cognitive function.[8]

Proposed Action of 3-(Methylamino)pyrrolidin-2-one hydrochloride at the AMPA Receptor

Based on its structural similarity to the racetam family, it is hypothesized that 3-(Methylamino)pyrrolidin-2-one hydrochloride also acts as a positive allosteric modulator of AMPA receptors. The methylamino group at the 3-position of the pyrrolidinone ring may influence its binding affinity and modulatory profile at the AMPA receptor complex.

Visualizing the Hypothesized AMPA Receptor Modulation

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+) AMPA_R->Ion_Channel Opens AMPA_R->Ion_Channel Prolonged Opening Neuron Postsynaptic Neuron Ion_Channel->Neuron Depolarization (EPSP) Compound 3-(Methylamino)pyrrolidin-2-one hydrochloride Compound->AMPA_R Allosteric Binding

Caption: Hypothesized positive allosteric modulation of AMPA receptors.

Secondary and Complementary Mechanisms of Action

While AMPA receptor modulation is the leading hypothesis, the diverse pharmacology of racetams suggests that other mechanisms may contribute to the overall effect of 3-(Methylamino)pyrrolidin-2-one hydrochloride.

Modulation of Cholinergic Systems

Several racetams have been shown to influence the cholinergic system. Piracetam, for instance, has been reported to increase the density of acetylcholine receptors in the brain of aged mice.[13][14] Enhanced cholinergic neurotransmission is another well-established pathway for improving cognitive functions like attention, learning, and memory.[14] It is plausible that 3-(Methylamino)pyrrolidin-2-one hydrochloride could also interact with and modulate cholinergic pathways, potentially working synergistically with its effects on glutamatergic systems.

Influence on Neuronal Membrane Fluidity

A more general, yet significant, proposed mechanism for some racetams is their ability to increase the fluidity of neuronal cell membranes.[4][14] By interacting with the polar heads of the phospholipid bilayer, these compounds may restore membrane fluidity, which can be compromised in aging and certain pathological conditions.[4] Improved membrane fluidity can enhance the function of embedded receptors and ion channels, facilitating more efficient signal transduction.[14]

Experimental Protocols for Mechanistic Validation

To move from a hypothesized to a confirmed mechanism of action for 3-(Methylamino)pyrrolidin-2-one hydrochloride, a series of targeted experiments are necessary. The following protocols are designed to systematically investigate the proposed pathways.

In Vitro Electrophysiology: Patch-Clamp Recordings
  • Objective: To directly measure the effect of the compound on AMPA receptor function.

  • Methodology:

    • Culture primary neurons (e.g., from the hippocampus or cortex) or use cell lines expressing specific AMPA receptor subtypes.

    • Perform whole-cell patch-clamp recordings to measure the currents evoked by the application of glutamate or AMPA.

    • After establishing a stable baseline, co-apply 3-(Methylamino)pyrrolidin-2-one hydrochloride with the agonist.

    • Analyze the resulting currents for changes in amplitude, decay kinetics (desensitization and deactivation), and frequency of channel opening.

  • Expected Outcome: If the compound is a positive allosteric modulator, we expect to see an increase in the decay time constant of the AMPA-mediated current, and potentially an increase in the peak current amplitude.

Visualizing the Patch-Clamp Workflow

Patch_Clamp_Workflow Start Start: Cultured Neurons Establish_Baseline Establish Baseline: Apply Glutamate/AMPA Start->Establish_Baseline Apply_Compound Co-apply Compound and Glutamate/AMPA Establish_Baseline->Apply_Compound Record_Currents Record Whole-Cell Currents Apply_Compound->Record_Currents Analyze_Data Analyze Current Properties: Amplitude, Decay Kinetics Record_Currents->Analyze_Data Conclusion Conclusion on Modulatory Effect Analyze_Data->Conclusion

Caption: Workflow for patch-clamp electrophysiology experiments.

Radioligand Binding Assays
  • Objective: To determine if the compound binds directly to AMPA receptors and to assess its affinity for other potential targets.

  • Methodology:

    • Prepare synaptic membrane fractions from brain tissue.

    • Incubate the membranes with a radiolabeled ligand specific for the target of interest (e.g., [³H]AMPA for AMPA receptors, [³H]oxotremorine-M for muscarinic acetylcholine receptors).

    • Perform competition binding assays by co-incubating with increasing concentrations of 3-(Methylamino)pyrrolidin-2-one hydrochloride.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound.

  • Expected Outcome: If the compound binds allosterically to the AMPA receptor, it may modulate the binding of [³H]AMPA, often by increasing the density of low-affinity binding sites.[8] Negligible binding to other neurotransmitter receptors would suggest a more selective mechanism.

In Vivo Behavioral Studies
  • Objective: To assess the cognitive-enhancing effects of the compound in animal models.

  • Methodology:

    • Utilize established behavioral paradigms for learning and memory, such as the Morris water maze, novel object recognition test, or passive avoidance task.

    • Administer 3-(Methylamino)pyrrolidin-2-one hydrochloride to the animals at various doses prior to training and/or testing.

    • Measure performance metrics (e.g., escape latency, discrimination index, step-through latency) compared to a vehicle-treated control group.

  • Expected Outcome: A significant improvement in performance in the compound-treated group would provide in vivo evidence of its nootropic effects, supporting the in vitro findings.

Quantitative Data Summary: A Hypothetical Profile

The following table presents a hypothetical data summary for 3-(Methylamino)pyrrolidin-2-one hydrochloride based on the expected outcomes of the proposed experiments, drawing parallels with known racetams.

Experimental Assay Parameter Measured Hypothetical Result for 3-(Methylamino)pyrrolidin-2-one hydrochloride Reference Compound (e.g., Aniracetam)
Patch-Clamp Electrophysiology AMPA Current Decay Time~150-200% increaseSignificant increase
AMPA Current Amplitude~110-130% increaseModerate increase
Radioligand Binding [³H]AMPA BindingIncreased BmaxIncreased Bmax
Muscarinic Receptor BindingLow affinity (Ki > 10 µM)Low affinity
Morris Water Maze Escape LatencySignificant decrease vs. controlSignificant decrease

Conclusion: Charting the Path Forward

The mechanism of action of 3-(Methylamino)pyrrolidin-2-one hydrochloride is posited to be primarily through the positive allosteric modulation of AMPA receptors, a pathway well-established for the racetam class of nootropics. This is potentially complemented by secondary effects on cholinergic systems and neuronal membrane fluidity. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to validating these hypotheses. As research into this and other novel pyrrolidinone derivatives continues, we anticipate a deeper understanding of the intricate molecular mechanisms that govern cognition and the exciting therapeutic possibilities that may emerge.

References

  • Racetam - Wikipedia. (n.d.).
  • Isaacson, J. S., & Nicoll, R. A. (1991). Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs. PubMed.
  • PIRACETAM - Inxight Drugs. (n.d.).
  • Witkin, J. M., et al. (2025). Amplification of the therapeutic potential of AMPA receptor potentiators from the nootropic era to today. PMC.
  • Kato, A. S., & Witkin, J. M. (2025). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI.
  • Ward, S. E., et al. (n.d.). Development of AMPA Receptor Modulators as Cognition Enhancers. Books.
  • Müller, W. E., et al. (n.d.). Piracetam: Novelty in a Unique Mode of Action. Who we serve.
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. DOI.
  • Kadriu, B., et al. (n.d.). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. PMC.
  • Lee, C. R., & Benfield, P. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research.
  • Gouliaev, A. H., & Senning, A. (2001). Pyrrolidone derivatives. PubMed.
  • Research Breakdown on Piracetam. (2025). Examine.com.
  • Suliman, N. A., et al. (n.d.). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Products. PMC.
  • What is the mechanism of Piracetam? (2024). Patsnap Synapse.

Sources

Exploratory

Comprehensive NMR Structural Elucidation of 3-(Methylamino)pyrrolidin-2-one Hydrochloride

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7) 1 Executive Summary In medicinal chemistry, the pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7) 1

Executive Summary

In medicinal chemistry, the pyrrolidin-2-one ( γ -lactam) ring is a privileged scaffold, frequently serving as the structural core for nootropics (racetams), antibiotics, and peptidomimetics. Specifically, 3-(Methylamino)pyrrolidin-2-one hydrochloride is a highly versatile building block. Accurate structural characterization of this intermediate is critical, as impurities or misassigned regiochemistry can cascade into late-stage active pharmaceutical ingredient (API) failures.

As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. This guide provides a self-validating analytical framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignment of this molecule, explaining the causality behind solvent selection, chemical shifts, and spin-spin coupling networks.

The Logic of Experimental Design: Solvent and State

When analyzing secondary amine hydrochlorides, the choice of NMR solvent is the most critical variable.

If this compound were analyzed in Chloroform-d ( CDCl3​ ), the hydrochloride salt would exhibit poor solubility, and the exchangeable protons (the lactam NH and the methylammonium NH2+​ ) would either broaden into the baseline or exchange rapidly with trace water, rendering them invisible.

The Solution: We utilize Dimethyl Sulfoxide-d6 (DMSO- d6​ ) . DMSO is a strongly hydrogen-bonding solvent that disrupts intermolecular solute-solute hydrogen bonds. This slows down the proton exchange rate on the NMR timescale, allowing us to distinctly observe both the NH2+​ and ring NH protons. This self-validates the salt form of the molecule directly in the 1D 1 H spectrum without needing secondary mass spectrometry.

Step-by-Step Acquisition Protocol

To ensure reproducibility and high-resolution data, the following standardized protocol must be adhered to:

  • Sample Preparation: Weigh 15–20 mg of 3-(Methylamino)pyrrolidin-2-one hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Selection: Transfer the homogeneous solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP) to ensure optimal magnetic field homogeneity.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to 1 H and 13 C frequencies. Lock the spectrometer onto the deuterium signal of the DMSO solvent.

  • Shimming: Execute automated gradient shimming (e.g., TopShim) to achieve a line width of <0.5 Hz for the TMS reference signal.

  • 1 H Acquisition: Run a standard 1D proton experiment (zg30 pulse program). Set the relaxation delay (D1) to 2 seconds to ensure quantitative integration. Acquire 16–32 scans.

  • 13 C Acquisition: Run a proton-decoupled 13 C experiment (zgpg30). Set D1 to 2–3 seconds. Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio, which is strictly necessary for resolving the quaternary lactam carbonyl carbon.

  • Processing: Apply exponential multiplication (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Fourier transform, phase correct manually, and apply baseline correction. Calibrate the TMS peak to exactly 0.00 ppm.

Analytical Workflows and Structural Validation

To guarantee scientific integrity, NMR assignments cannot rely on 1D data alone. A self-validating workflow requires the integration of 2D techniques (COSY, HSQC, HMBC) to map out the exact connectivity of the molecule.

NMR_Workflow Sample Sample Prep: 3-(Methylamino)pyrrolidin-2-one HCl in DMSO-d6 with TMS Acq1D 1D Acquisition 1H (zg30) & 13C (zgpg30) Sample->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC Sample->Acq2D Analysis1D Primary Assignment Chemical Shifts, Integrals, Multiplicities Acq1D->Analysis1D Analysis2D Connectivity Mapping Spin Systems & Quaternary Carbons Acq2D->Analysis2D Validation Structural Validation Confirm Salt Form & Purity Analysis1D->Validation Analysis2D->Validation

Fig 1. Self-validating NMR workflow for structural elucidation of heterocyclic hydrochloride salts.

1 H NMR Spectral Analysis

The proton spectrum of this molecule is defined by the strong electron-withdrawing effects of the lactam carbonyl and the protonated amine. The C3 proton is uniquely positioned alpha to both of these functional groups, resulting in a significant downfield shift compared to standard aliphatic protons.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic & Causality
NH2+​ 9.55br s-2HProtonated amine. Highly deshielded; broad due to 14 N quadrupolar relaxation and intermediate exchange.
Ring NH 8.42br s-1HLactam amide proton. Deshielded by the adjacent carbonyl group.
C3-H 4.08dd9.8, 8.21HAlpha to C=O and N+ . Splits into a doublet of doublets due to coupling with diastereotopic C4 protons.
C5- H2​ 3.28 - 3.18m-2HAdjacent to the ring nitrogen; inductively deshielded relative to C4.
N- CH3​ 2.58s-3HMethyl group attached to the protonated nitrogen. Appears as a sharp singlet in DMSO.
C4- Ha​ 2.45 - 2.32m-1HDiastereotopic proton on the ring backbone. Complex multiplet due to C3 and C5 coupling.
C4- Hb​ 2.08 - 1.95m-1HSecond diastereotopic proton; shifted upfield relative to Ha​ due to ring conformation.

13 C NMR Spectral Analysis

The carbon spectrum provides the definitive backbone mapping of the molecule. The baseline chemical shifts for a standard pyrrolidin-2-one ring place the carbonyl (C2) near 178 ppm and the aliphatic carbons between 20-45 ppm 2.

However, the introduction of the protonated methylamino group at C3 drastically alters this landscape. In neutral 3-aminopyrrolidin-2-one derivatives, the C3 carbon resonates near 53 ppm 3. The positive charge of the hydrochloride salt exerts a strong inductive pull, deshielding C3 further to approximately 58.4 ppm.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Logic & Causality
C2 173.2C=OLactam carbonyl. The highly deshielded sp2 hybridized carbon.
C3 58.4CHAlpha carbon. Strongly deshielded by the combined inductive effects of the adjacent N+ and C=O.
C5 38.6 CH2​ Deshielded by direct attachment to the electronegative lactam nitrogen.
N- CH3​ 31.8 CH3​ Aliphatic methyl carbon attached to the exocyclic nitrogen.
C4 23.5 CH2​ Aliphatic backbone carbon. Furthest from electronegative heteroatoms, hence the most upfield signal.

2D NMR Connectivity Mapping

To achieve absolute certainty in these assignments, we rely on 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Confirms the unbroken spin system of the pyrrolidine ring ( C3−H↔C4−H2​↔C5−H2​ ).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary C2 carbonyl. We observe strong 2J and 3J correlations from the C3, C4, and C5 protons directly to the C2 carbon, locking the ring structure into place. Furthermore, the N- CH3​ protons will show an HMBC correlation to the C3 carbon, confirming the regiochemistry of the methylamino substitution 4.

Coupling_Network C2 C2 (C=O) C3 C3 (CH) C3->C2 HMBC C4 C4 (CH2) C3->C4 COSY C4->C2 HMBC C5 C5 (CH2) C4->C5 COSY C5->C2 HMBC NCH3 N-CH3 NCH3->C3 HMBC

Fig 2. Key 2D NMR spin-spin coupling networks (COSY and HMBC) for resonance assignment.

Conclusion & Quality Control Implications

For drug development professionals synthesizing APIs derived from 3-(Methylamino)pyrrolidin-2-one hydrochloride, routine NMR screening must look for specific failure modes. The absence of the broad 9.55 ppm signal in DMSO- d6​ indicates a loss of the hydrochloride salt (free-basing). Additionally, any shifting of the N- CH3​ signal indicates potential unwanted alkylation or degradation at the secondary amine. By utilizing the self-validating assignments and protocols detailed in this guide, laboratories can ensure the structural integrity of their synthetic pipelines.

References

  • 2-Pyrrolidone | C4H7NO | CID 12025. PubChem - NIH. [Link]

  • Actinoramide A Identified as a Potent Antimalarial from Titration-based Screening of Marine Natural Product Extracts. PMC - NIH.[Link]

  • From Lead to Clinical Candidate: Discovery of BMS-986331 as a Potent and Selective N-Formyl Peptide Receptor 2 Agonist. ACS Publications. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 3-(Methylamino)pyrrolidin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Methylamino)pyrrolidin-2-one hydrochloride is a substituted pyrrolidinone, a class of compounds of significant interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)pyrrolidin-2-one hydrochloride is a substituted pyrrolidinone, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The pyrrolidinone scaffold is a core structural motif in many pharmaceuticals, and understanding the three-dimensional arrangement of its derivatives is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1] This guide provides a detailed technical overview of the determination of the crystal structure of 3-(methylamino)pyrrolidin-2-one hydrochloride through single-crystal X-ray diffraction, a powerful technique for unequivocally establishing the solid-state conformation and intermolecular interactions of a molecule.[3]

While a publicly available crystal structure for 3-(methylamino)pyrrolidin-2-one hydrochloride has not been deposited in crystallographic databases such as the Cambridge Structural Database (CSD)[4][5], this guide will present a representative, hypothetical study to illustrate the experimental workflow, data analysis, and interpretation of results that would be involved in such a determination. The data and procedures described herein are based on established crystallographic principles and common practices for small organic molecules.[6]

Physicochemical Properties

PropertyValueSource
CAS Number 1423024-20-7[7][8][9][10]
Molecular Formula C₅H₁₁ClN₂O[8][10]
Molecular Weight 150.61 g/mol [7][10]
Canonical SMILES CNC1CCNC1=O.Cl[9]
InChI Key PHRDDAKZHVJOGS-UHFFFAOYSA-N[9]

Experimental Section: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and proceeds through data collection, structure solution, and refinement.

Crystal Growth and Mounting

High-quality single crystals of 3-(methylamino)pyrrolidin-2-one hydrochloride suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically. A common starting point would be a solvent system in which the compound is sparingly soluble, such as an ethanol/diethyl ether mixture.

Protocol for Crystal Growth:

  • Dissolve 3-(methylamino)pyrrolidin-2-one hydrochloride in a minimal amount of warm ethanol.

  • Slowly add diethyl ether dropwise until a faint turbidity persists.

  • Gently warm the solution to redissolve the precipitate.

  • Cover the vial with a perforated cap to allow for slow evaporation at room temperature.

  • Monitor the vial over several days for the formation of well-defined, transparent crystals.

Once suitable crystals are obtained, a single, defect-free crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

Data Collection

X-ray diffraction data is collected using a diffractometer equipped with a focused X-ray source and a sensitive detector. The crystal is maintained at a low temperature (typically 100 K) throughout the experiment to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Hypothetical Data Collection Parameters:

ParameterValue
Diffractometer Bruker D8 VENTURE
X-ray Source Mo Kα radiation (λ = 0.71073 Å)
Temperature 100(2) K
Detector PHOTON II CPAD
Scan Type φ and ω scans
Absorption Correction Multi-scan (SADABS)

The choice of molybdenum radiation is standard for small organic molecules as it provides good resolution. A low temperature is crucial for obtaining high-quality data. The use of φ and ω scans ensures that a complete and redundant dataset is collected by rotating the crystal in the X-ray beam.

G Workflow for Single-Crystal X-ray Diffraction cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation and Deposition CrystalGrowth Crystal Growth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (e.g., checkCIF) StructureRefinement->Validation Deposition Deposition to CSD Validation->Deposition

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Exploratory

Physicochemical and Synthetic Profiling of 3-(Methylamino)pyrrolidin-2-one Hydrochloride in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Significance The five-membered pyrrolidine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Significance

The five-membered pyrrolidine ring, particularly in its oxidized γ-lactam form (pyrrolidin-2-one), is a highly privileged scaffold in modern medicinal chemistry[1]. As the industry shifts away from flat, sp2-hybridized aromatic systems to improve clinical success rates, sp3-rich heterocycles like 3-(Methylamino)pyrrolidin-2-one hydrochloride have emerged as critical building blocks.

The structural geometry of the pyrrolidin-2-one core provides excellent three-dimensional (3D) pharmacophore coverage due to its non-planar "pseudorotation"[1]. This specific derivative features a secondary amine (methylamino group) at the C3 position, providing a highly reactive vector for diversification while the lactam core maintains structural rigidity and metabolic stability. Derivatives of this core are currently being investigated across multiple therapeutic areas, including monoacylglycerol lipase (MAGL) inhibitors for neuroinflammation and Plasmodium cytoplasmic prolyl-tRNA synthetase inhibitors for malaria[2].

Physicochemical Properties

The physical and chemical properties of 3-(Methylamino)pyrrolidin-2-one hydrochloride dictate its handling, storage, and reactivity profiles.

PropertyValue
Chemical Name 3-(Methylamino)pyrrolidin-2-one hydrochloride
CAS Number 1423024-20-7[3]
Molecular Formula C₅H₁₁ClN₂O (or C₅H₁₀N₂O·HCl)[4]
Molecular Weight 150.61 g/mol [3]
Canonical SMILES CNC1CCNC1=O.Cl[3]
Appearance White to off-white crystalline solid
Solubility Highly soluble in H₂O, DMSO, and DMF; Insoluble in non-polar hydrocarbons
Lactam Stability Chemically stable; lactam ring opens only under extreme acidic/basic conditions
Causality in Scaffold Design: Why the Hydrochloride Salt?

A common question in early-stage synthesis is whether to procure the free base or the salt form of an amine building block. For 3-(methylamino)pyrrolidin-2-one, the hydrochloride salt is mandatory for reliable long-term use .

  • The Causality: The free base contains both a nucleophilic secondary amine and an electrophilic lactam carbonyl. Under ambient conditions, free amines in close proximity to lactams are highly susceptible to auto-condensation, polymerization, and oxidative degradation.

  • The Solution: By introducing hydrogen chloride, the methylamino group is protonated, rendering it non-nucleophilic. This thermodynamic stabilization dramatically enhances crystallinity, prevents auto-oxidation, and increases aqueous solubility, ensuring reproducible stoichiometry during high-throughput screening[5].

Synthetic Workflows: Self-Validating Amide Coupling

To utilize this building block in drug discovery (e.g., attaching a pharmacophore via the C3-amine), the secondary amine must be liberated in situ. The following protocol outlines a highly optimized, self-validating system for an amide coupling reaction.

Methodological Causality
  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the activated ester.

  • Order of Addition: DIPEA must be added to the hydrochloride salt before the activated carboxylic acid. Failing to liberate the free base first results in the coupling reagent (e.g., HATU) hydrolyzing or reacting with the base, severely depressing yields.

Step-by-Step Protocol
  • Preparation: In an oven-dried vial under N₂, suspend 3-(methylamino)pyrrolidin-2-one hydrochloride (1.0 eq, 150.6 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • In Situ Free-Basing: Add DIPEA (3.0 eq, 522 µL, 3.0 mmol) dropwise. Causality: 1.0 eq neutralizes the HCl salt; the remaining 2.0 eq maintains the basic environment required for the coupling mechanism. Stir for 10 minutes until the solution clarifies.

  • Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq, 1.1 mmol) and HATU (1.2 eq, 456 mg, 1.2 mmol) in DMF (2.0 mL). Stir for 5 minutes to form the active OAt ester.

  • Coupling: Transfer the activated acid solution to the amine solution. Stir at room temperature (20°C).

  • Validation Checkpoint (LC-MS Decision Gate): At the 2-hour mark, withdraw a 5 µL aliquot and dilute in 1 mL Acetonitrile. Run a 3-minute LC-MS gradient.

    • Validation Logic: Monitor for the disappearance of the free amine mass ( m/z 115.1 [M+H]⁺).

    • Self-Correction: If the amine peak integrates to >5% relative abundance, the system dictates the addition of 0.2 eq of activated acid and an additional 1 hour of stirring. If <5%, proceed to workup.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

The following diagram illustrates the logical flow and validation gates of the synthetic protocol described above.

G A 3-(Methylamino)pyrrolidin-2-one HCl (Starting Material) B In Situ Free-Basing (+ 3.0 eq DIPEA) A->B D Amide Coupling Reaction (RT, 2-4 hours) B->D C Carboxylic Acid Activation (+ HATU / DMF) C->D E Decision Gate: LC-MS Validation (Target: Disappearance of m/z 115.1) D->E F Self-Correction (Add 0.2 eq Acid/HATU) E->F Amide < 95% G Aqueous Workup & Purification (LiCl Wash / NH-Silica) E->G Amide > 95% F->D

Caption: Synthetic workflow and self-validating LC-MS decision gates for pyrrolidin-2-one amide coupling.

Pharmacological Impact of the Pyrrolidin-2-one Core

The integration of the pyrrolidin-2-one core into drug candidates frequently improves pharmacokinetic profiles. The lactam moiety acts as an excellent hydrogen bond acceptor, improving target binding affinity, while the saturated ring enhances aqueous solubility compared to planar aromatic equivalents.

Historically, this core is the defining feature of the "racetam" class of nootropics (e.g., piracetam). More recently, functionalized pyrrolidin-2-ones have been utilized to synthesize highly potent, reversible monoacylglycerol lipase (MAGL) inhibitors, which show promise in modulating endocannabinoid signaling in the brain. Furthermore, structural repositioning of these derivatives has yielded novel antimalarial agents that effectively target Plasmodium cytoplasmic prolyl-tRNA synthetase, demonstrating the vast, untapped potential of this specific chemical space[2].

References

  • National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds".[Link]

  • ACS Publications. "Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors".[Link]

  • Medicines for Malaria Venture. "Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors".[Link]

  • Ataman Chemical. "METHYLPYRROLIDONE".[Link]

Sources

Foundational

Synthesis Pathways and Mechanisms for 3-(Methylamino)pyrrolidin-2-one Hydrochloride: A Comprehensive Technical Guide

Executive Summary The pyrrolidin-2-one (γ-lactam) ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous neuroactive compounds (e.g., racetams), kinase inhibitors, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidin-2-one (γ-lactam) ring is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous neuroactive compounds (e.g., racetams), kinase inhibitors, and antimicrobial agents. Within this chemical space, 3-(methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7)[1] represents a highly versatile building block. The introduction of a methylamino group at the C3 position provides a chiral center and a basic amine handle, enabling direct target engagement via hydrogen bonding or further functionalization[2].

This technical whitepaper provides an in-depth analysis of the synthetic pathways, mechanistic causality, and validated experimental protocols required to synthesize 3-(methylamino)pyrrolidin-2-one hydrochloride with high atom economy and purity.

Mechanistic Evaluation of Synthesis Pathways

The synthesis of 3-(methylamino)pyrrolidin-2-one can be achieved through three primary mechanistic routes. The selection of a pathway depends on the desired scalability, starting material availability, and stereochemical requirements.

Pathway A: Alpha-Halogenation and Nucleophilic Substitution

This route relies on the "spring-loaded" reactivity of α-halo lactams. The process begins with the intramolecular cyclization of 2,4-dibromobutyramide using a strong base like Sodium Hydride (NaH). The deprotonated amide nitrogen acts as an internal nucleophile, displacing the C4 bromide via a 5-exo-tet SN​2 mechanism to form 3-bromo-2-pyrrolidinone[3]. Subsequently, the C3 bromide is displaced by methylamine. Because the C3 position is adjacent to the electron-withdrawing carbonyl group, it is highly electrophilic but also susceptible to E2 elimination (which would yield the undesired 3-pyrrolin-2-one). Therefore, temperature control and the use of excess methylamine are critical to favor the SN​2 substitution over elimination.

Pathway B: Reductive Amination

An alternative approach utilizes 3-oxopyrrolidin-2-one (a tetramic acid derivative). Condensation with methylamine generates an imine intermediate. This intermediate is subsequently reduced using a mild hydride source, such as sodium cyanoborohydride ( NaBH3​CN ). NaBH3​CN is specifically chosen over stronger reducing agents (like NaBH4​ ) because it remains stable at the slightly acidic pH required for imine formation and selectively reduces the C=N bond without over-reducing the lactam carbonyl.

Pathway C: Chiral Pool Lactamization

For enantiopure synthesis, starting from a chiral pool derivative such as N-methyl-2,4-diaminobutyric acid (DAB) is highly effective. The linear amino acid undergoes intramolecular lactamization upon activation of the carboxylic acid with a coupling agent (e.g., EDC/HOBt) or via thermal cyclization. While this route guarantees high stereocontrol, the high cost of the functionalized chiral starting materials limits its industrial scalability.

Comparative Analysis of Synthetic Routes

To facilitate route selection, the quantitative and qualitative metrics of the three primary pathways are summarized below:

Synthesis PathwayStarting MaterialKey Reaction TypeEst. Overall YieldScalabilityStereocontrol Potential
Pathway A 2,4-DibromobutyramideIntramolecular SN​2 & Amination60–70%HighModerate (requires chiral resolution)
Pathway B 3-Oxopyrrolidin-2-oneReductive Amination50–65%MediumHigh (via asymmetric catalysis)
Pathway C N-Methyl-2,4-DABIntramolecular Lactamization75–85%Low (Costly SM)Very High (Chiral pool preservation)

Mechanistic Visualization

The following diagram illustrates the reaction network for the discussed synthesis pathways, converging on the final hydrochloride salt formation.

SynthesisPathways N1 2,4-Dibromobutyramide N2 3-Bromo-2-pyrrolidinone N1->N2 NaH, THF (Intramolecular SN2) N6 3-(Methylamino)pyrrolidin-2-one N2->N6 CH3NH2 (Intermolecular SN2) N3 3-Oxopyrrolidin-2-one N4 Imine Intermediate N3->N4 CH3NH2 (Condensation) N4->N6 NaBH3CN (Reductive Amination) N5 N-Methyl-2,4-diaminobutyric acid N5->N6 Coupling Agent (Lactamization) N7 Target: Hydrochloride Salt N6->N7 HCl in Et2O (Protonation)

Mechanistic pathways for synthesizing 3-(Methylamino)pyrrolidin-2-one hydrochloride.

Detailed Experimental Protocol (Pathway A)

The following self-validating protocol details the most scalable route (Pathway A), emphasizing the causality behind specific reagent choices and environmental controls.

Step 1: Intramolecular Cyclization to 3-Bromo-2-pyrrolidinone
  • Rationale: Deprotonation of the primary amide creates a strong nitrogen nucleophile. The 5-exo-tet cyclization is kinetically favored, displacing the C4 bromide to form the γ-lactam ring[3].

  • Procedure:

    • Dissolve 2,4-dibromobutyramide (20 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere.

    • Cool the solution to 0–10 °C using an ice bath to control the exothermic deprotonation.

    • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 40 mmol) in small portions. (Caution: Vigorous H2​ gas evolution).

    • Remove the ice bath and stir at room temperature for 1 hour. Monitor reaction completion via TLC (Hexane:Ethyl Acetate).

    • Quench the reaction carefully with ice-cold water (20 mL) to destroy excess NaH.

    • Extract the aqueous layer with Chloroform ( CHCl3​ , 3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via silica gel column chromatography to yield 3-bromo-2-pyrrolidinone.

Step 2: Intermolecular Amination
  • Rationale: Methylamine acts as both the nucleophile for the SN​2 displacement of the C3 bromide and the base to neutralize the generated HBr . Excess reagent and moderate heating are strictly maintained to prevent over-alkylation (tertiary amine formation) and E2 elimination.

  • Procedure:

    • Dissolve 3-bromo-2-pyrrolidinone (10 mmol) in anhydrous methanol (20 mL).

    • Add a solution of methylamine in methanol (33% wt, 30 mmol).

    • Stir the mixture at 40 °C for 4–6 hours in a sealed reaction tube.

    • Evaporate the solvent and excess methylamine under reduced pressure.

    • Dissolve the crude residue in dichloromethane (DCM), wash with a saturated NaHCO3​ solution, dry over Na2​SO4​ , and concentrate to yield the free base, 3-(methylamino)pyrrolidin-2-one.

Step 3: Hydrochloride Salt Formation
  • Rationale: The free secondary amine is susceptible to atmospheric oxidation and exhibits poor solid-state handling properties. Conversion to the hydrochloride salt yields a stable, highly crystalline, and water-soluble compound suitable for long-term storage and biological assays[2].

  • Procedure:

    • Dissolve the crude 3-(methylamino)pyrrolidin-2-one free base in anhydrous diethyl ether (20 mL).

    • Cool the solution to 0 °C.

    • Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents) under vigorous stirring. A white precipitate will immediately form.

    • Stir for an additional 15 minutes at 0 °C to ensure complete precipitation.

    • Filter the precipitate under a vacuum, wash with cold anhydrous diethyl ether (2 x 10 mL), and dry in a vacuum desiccator overnight to yield pure 3-(methylamino)pyrrolidin-2-one hydrochloride.

References

  • ScienceDirect - Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Methylamino)pyrrolidin-2-one Hydrochloride: Molecular Weight and Thermodynamic Stability

Abstract: This technical guide provides a focused examination of 3-(Methylamino)pyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in chemical synthesis and drug discovery. The document details the compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a focused examination of 3-(Methylamino)pyrrolidin-2-one hydrochloride, a heterocyclic compound of interest in chemical synthesis and drug discovery. The document details the compound's fundamental molecular properties, with a primary emphasis on its molecular weight. Furthermore, it presents a comprehensive framework for evaluating its thermodynamic stability, a critical parameter for handling, storage, and formulation in research and development settings. This guide furnishes researchers, scientists, and drug development professionals with the theoretical basis and practical methodologies required for a thorough physicochemical characterization.

Molecular Identity and Physicochemical Properties

3-(Methylamino)pyrrolidin-2-one hydrochloride is a substituted γ-lactam, a structural motif present in numerous biologically active molecules.[1][2] An accurate understanding of its core properties is the foundation of its application in any research or development pipeline. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.

Chemical Structure and Identifiers
  • IUPAC Name: 3-(methylamino)pyrrolidin-2-one hydrochloride

  • CAS Number: 1423024-20-7[3][4][5]

  • Molecular Formula: C₅H₁₁ClN₂O[4][5]

Molecular Weight

The molecular weight is a fundamental physical constant, essential for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and analytical characterization. Multiple sources confirm the molecular weight of 3-(Methylamino)pyrrolidin-2-one hydrochloride.

PropertyValueSource(s)
Molecular Weight 150.61 g/mol [5]
150.6066 g/mol [4]
150.610 g/mol [3]
Monoisotopic Mass 114.079315 Da (free base)[6]

For most laboratory applications, the value of 150.61 g/mol is sufficiently accurate.

Assessment of Thermodynamic Stability

Thermodynamic stability dictates a compound's shelf-life, its compatibility with other substances, and its degradation profile under thermal stress. While specific experimental data for 3-(Methylamino)pyrrolidin-2-one hydrochloride is not extensively published, its stability can be reliably assessed using standard thermal analysis techniques. The compound is expected to be stable under normal storage conditions, typically in a cool, dark place in a tightly sealed container.[7][8]

Predicted Stability and Decomposition Profile

Based on its chemical structure—a lactam ring with an amino group—and general chemical principles, thermal decomposition is anticipated to disrupt the heterocyclic ring and its substituents. Upon heating to elevated temperatures, hazardous decomposition products are likely to be generated.[7] These may include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl) gas

The propensity to form these products is a critical safety consideration for high-temperature applications or in the event of a fire.

Experimental Evaluation of Thermodynamic Stability

A definitive assessment of thermodynamic stability is achieved through a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9] These techniques provide quantitative data on mass loss and thermal transitions as a function of temperature.

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air).[10][11] It is the primary method for determining the onset temperature of thermal decomposition.

Causality of Experimental Choices: A nitrogen atmosphere is typically used to study the intrinsic thermal stability of the molecule without the influence of oxidative processes. The heating rate (e.g., 10 °C/min) is chosen to provide a balance between resolution and experimental time.[12]

Protocol: TGA for Decomposition Analysis

  • Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor using certified reference materials.

  • Sample Preparation: Place 3-5 mg of 3-(Methylamino)pyrrolidin-2-one hydrochloride into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve, often by the intersection of the baseline tangent with the tangent of the mass-loss step.

Logical Workflow for Thermogravimetric Analysis (TGA)

Caption: Workflow for determining thermal decomposition via TGA.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions, and can also reveal exothermic decomposition events.[14]

Causality of Experimental Choices: Using hermetically sealed pans is crucial when analyzing hydrochloride salts, as it prevents the loss of volatile HCl before decomposition, ensuring that the measured thermal events are representative of the entire compound. The analysis provides the melting point (an endothermic event) and the enthalpy of fusion, which are key indicators of purity and crystal lattice energy. Any subsequent exothermic event often corresponds to decomposition.

Protocol: DSC for Thermal Transition Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of 3-(Methylamino)pyrrolidin-2-one hydrochloride into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 0 °C) to establish a stable baseline.

    • Ramp the temperature from 0 °C to a point beyond the expected decomposition (e.g., 350 °C) at a rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: Plot the differential heat flow against temperature.

    • Identify endothermic peaks (melting, solid-state transitions).

    • Identify exothermic peaks (decomposition, crystallization).

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

Logical Workflow for Differential Scanning Calorimetry (DSC)

Caption: Workflow for identifying thermal transitions via DSC.

Conclusion

This guide has established the key molecular property of 3-(Methylamino)pyrrolidin-2-one hydrochloride—its molecular weight, approximately 150.61 g/mol . While the compound is predicted to be stable under standard conditions, its thermodynamic stability under thermal stress must be empirically determined for safe and effective use in a research and development context. The detailed TGA and DSC protocols provided herein represent the industry-standard approach for such a characterization, enabling scientists to quantitatively assess the material's melting point, decomposition temperature, and overall thermal profile. This information is indispensable for guiding formulation development, ensuring long-term storage stability, and establishing safe handling procedures.

References

  • Appchem. 3-(methylamino)pyrrolidin-2-one hydrochloride | 1423024-20-7. [Link]

  • Thermodynamics Research Center. ThermoML:Thermochim. Acta 2015, 604, 129-136. [Link]

  • PubChem. 3-Methylidenepyrrolidin-2-one. [Link]

  • PubChemLite. 3-(methylamino)pyrrolidin-2-one hydrochloride (C5H10N2O). [Link]

  • PMC (PubMed Central). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

  • PMC (PubMed Central). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. [Link]

  • Ami Instruments. Thermogravimetric Analysis and Crystalline Hydrates. [Link]

  • SpringerLink. A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. [Link]

  • Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. Differential Scanning Calorimetry: A Review. [Link]

  • Eltra. TGA Thermostep - THERMOGRAVIMETRIC ANALYZER. [Link]

  • PMC (PubMed Central). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]

  • Open Access Journals. Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • OSTI.GOV. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report). [Link]

  • ResearchGate. a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. [Link]

  • PubChemLite. 3-(methylamino)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. [Link]

  • PMC (PubMed Central). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. [Link]

  • MDPI. Thermodynamic Stability of Fenclorim and Clopyralid. [Link]

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Foundational

Solubility Profile of 3-(Methylamino)pyrrolidin-2-one Hydrochloride in Organic Solvents: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its beh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and methodologies required to determine the solubility profile of 3-(Methylamino)pyrrolidin-2-one hydrochloride, a key heterocyclic building block. Rather than presenting a static data table, this document serves as a practical whitepaper, empowering researchers to generate, interpret, and apply solubility data in their own laboratory settings. We delve into the theoretical underpinnings of salt solubility in organic media and provide detailed, field-proven protocols for the isothermal saturation method coupled with robust analytical quantification by UV/Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Solubility

3-(Methylamino)pyrrolidin-2-one hydrochloride is a substituted pyrrolidinone derivative of significant interest in medicinal chemistry and drug discovery. As a hydrochloride salt, its solubility characteristics are fundamentally different from its freebase form, exhibiting enhanced aqueous solubility but often more complex behavior in organic solvents. A thorough understanding of its solubility profile across a range of organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, crystallization, and purification to maximize yield and purity.

  • Formulation Science: Identifying suitable solvent systems for creating stable and effective drug delivery systems, including parenteral formulations and amorphous solid dispersions.

  • Analytical Chemistry: Developing robust analytical methods for quality control and characterization.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where insolubility can lead to erroneous results.

This guide provides the foundational knowledge and actionable protocols to systematically establish this crucial solubility profile.

Theoretical Framework: Governing Principles of Salt Solubility in Organic Solvents

The dissolution of an ionic salt like 3-(methylamino)pyrrolidin-2-one hydrochloride in any solvent is a thermodynamic process governed by the balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon interaction of the ions with solvent molecules (solvation energy). For a salt to dissolve, the solvation energy must be sufficient to overcome the lattice energy.

The "Like Dissolves Like" Principle for Ionic Compounds

While the adage "like dissolves like" is a useful starting point, for ionic compounds, it translates to the ability of the solvent to effectively stabilize dissociated ions.[1][2] Polar solvents are generally required to dissolve ionic compounds because their molecules possess dipoles that can interact with and shield the charged ions, a process known as solvation.[3]

Key Solvent Properties Influencing Solubility

The solubility of 3-(methylamino)pyrrolidin-2-one hydrochloride will vary significantly based on the physicochemical properties of the organic solvent:

  • Polarity and Dielectric Constant: A solvent's polarity is its ability to separate charge. The dielectric constant is a quantitative measure of this ability. Solvents with high dielectric constants are more effective at reducing the electrostatic attraction between the protonated methylaminopyrrolidinone cation and the chloride anion, thereby promoting dissolution.[4][5] Water, with a high dielectric constant, is an excellent solvent for many salts, while non-polar solvents like hexane are very poor.[4]

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical.[6][7]

    • Protic Solvents (e.g., methanol, ethanol) are excellent hydrogen bond donors and can effectively solvate the chloride anion (Cl⁻). They can also act as hydrogen bond acceptors for the protonated amine.

    • Aprotic Polar Solvents (e.g., acetonitrile, DMSO, DMF) are hydrogen bond acceptors but lack a donor proton. They can solvate the cation effectively but are less efficient at solvating the small chloride anion compared to protic solvents.

  • Molecular Size and Shape: Steric hindrance can affect how well solvent molecules can pack around and solvate the ions, though this is often a secondary effect compared to polarity and hydrogen bonding.

Based on these principles, one can hypothesize that the solubility of 3-(methylamino)pyrrolidin-2-one hydrochloride will be highest in polar protic solvents, followed by polar aprotic solvents, and significantly lower in non-polar solvents.

Experimental Determination of the Solubility Profile

The most reliable method for determining the thermodynamic equilibrium solubility is the Isothermal Saturation Method , often referred to as the "shake-flask" method.[8][9][10] This technique measures the concentration of a saturated solution that has been allowed to reach equilibrium with an excess of the solid solute at a constant temperature.

Overall Experimental Workflow

The following diagram outlines the complete workflow for determining the solubility of the target compound.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separate Phase 3: Separation cluster_quantify Phase 4: Quantification A Weigh excess 3-(Methylamino)pyrrolidin-2-one HCl B Add known volume of organic solvent A->B To vial C Seal vial and place in shaker at constant T B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute filtrate to fall within calibration range G->H I Analyze via UV/Vis or HPLC H->I G cluster_uv Method A: UV/Vis Spectroscopy cluster_hplc Method B: HPLC Start Saturated, Filtered Sample UV_Dilute Dilute sample to fit within linear range Start->UV_Dilute HPLC_Dilute Dilute sample to fit within linear range Start->HPLC_Dilute UV_Std Prepare standard solutions of known concentrations UV_Cal Measure absorbance & create Calibration Curve (Abs vs. Conc) UV_Std->UV_Cal UV_Measure Measure sample absorbance UV_Dilute->UV_Measure UV_Calc Calculate concentration using calibration curve UV_Measure->UV_Calc HPLC_Std Prepare standard solutions of known concentrations HPLC_Cal Inject standards & create Calibration Curve (Peak Area vs. Conc) HPLC_Std->HPLC_Cal HPLC_Inject Inject sample HPLC_Dilute->HPLC_Inject HPLC_Calc Calculate concentration using calibration curve HPLC_Inject->HPLC_Calc

Caption: Analytical Quantification Workflow Options.

Method A: UV/Vis Spectroscopy

This method is rapid and suitable for compounds with a strong chromophore.

Protocol:

  • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: a. Create a stock solution of 3-(methylamino)pyrrolidin-2-one hydrochloride of known concentration in the solvent. b. Perform a series of serial dilutions to generate at least five standard solutions that bracket the expected solubility range. c. Measure the absorbance of each standard at the predetermined λmax. [11] d. Plot absorbance versus concentration. The result should be a linear curve that follows the Beer-Lambert law. Determine the equation of the line (y = mx + c).

  • Analyze the Sample: a. Accurately dilute the saturated filtrate with the solvent to ensure its absorbance falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted sample. c. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. [12] d. Multiply the result by the dilution factor to determine the original solubility concentration in the saturated filtrate.

Method B: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method, making it the gold standard for solubility determination, as it can separate the analyte from any potential impurities or degradants. [13][14] Protocol:

  • Method Development: Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically done with a UV detector at the compound's λmax. [15]2. Prepare a Calibration Curve: a. As with the UV/Vis method, prepare a stock solution and a series of at least five standard solutions of known concentration. b. Inject each standard solution into the HPLC system and record the peak area. c. Plot peak area versus concentration to generate a linear calibration curve and determine its equation.

  • Analyze the Sample: a. Accurately dilute the saturated filtrate with the mobile phase or a suitable solvent to bring the concentration into the linear range of the calibration curve. b. Inject the diluted sample into the HPLC system. c. Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of the diluted sample. d. Multiply by the dilution factor to determine the final solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Hypothetical Solubility Data Table for 3-(Methylamino)pyrrolidin-2-one Hydrochloride at 25°C

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic32.7Experimental ValueCalculated Value
EthanolPolar Protic24.5Experimental ValueCalculated Value
AcetonitrilePolar Aprotic37.5Experimental ValueCalculated Value
AcetonePolar Aprotic21.0Experimental ValueCalculated Value
Ethyl AcetateModerately Polar6.0Experimental ValueCalculated Value
TolueneNon-Polar2.4Experimental ValueCalculated Value

Note: Molecular Weight of 3-(Methylamino)pyrrolidin-2-one hydrochloride is 150.61 g/mol . [16] Interpretation of Results: The experimentally determined values should be analyzed in the context of the theoretical principles outlined in Section 2. It is expected that solubility will correlate strongly with solvent polarity and hydrogen bonding capacity. For instance, higher solubility in methanol and ethanol compared to acetonitrile would highlight the important contribution of the solvent's hydrogen-bond donating ability in solvating the chloride ion. The very low solubility in toluene would confirm the principle that non-polar solvents are poor at solvating ionic salts.

Conclusion

Determining the solubility profile of 3-(Methylamino)pyrrolidin-2-one hydrochloride is not merely an exercise in data collection; it is a fundamental investigation that informs critical decisions in pharmaceutical development. By employing the robust isothermal saturation methodology and precise analytical techniques like HPLC and UV/Vis spectroscopy, researchers can generate reliable and reproducible data. A thorough understanding of this data, grounded in the principles of physical chemistry, allows for the rational selection of solvent systems, accelerating the journey from discovery to a viable drug product. This guide provides the necessary framework for any scientist tasked with this essential characterization.

References

  • Combined Experimental and Molecular Dynamics Simulations Approach to Estimate Solubilities of an Organic Salt. (n.d.). PubMed Central. Retrieved March 30, 2026, from [Link]

  • Why do ionic compounds often dissolve in polar solvents? (n.d.). TutorChase. Retrieved March 30, 2026, from [Link]

  • Solubility and Structure. (2019, June 5). Chemistry LibreTexts. Retrieved March 30, 2026, from [Link]

  • Amines and amides. (n.d.). Benjamin-Mills. Retrieved March 30, 2026, from [Link]

  • How does polarity affect solubility? (n.d.). Homework.Study.com. Retrieved March 30, 2026, from [Link]

  • Solubility of Electrolytes in Organic Solvents. (2022, June 15). ACS Publications. Retrieved March 30, 2026, from [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). ResearchGate. Retrieved March 30, 2026, from [Link]

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Exploratory

Spectroscopic Characterization of 3-(Methylamino)pyrrolidin-2-one hydrochloride: A Comprehensive Guide to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The precise and unambiguous structural confirmation of its derivatives is a critical step in the drug discovery and development pipeline. This technical guide provides a comprehensive, in-depth overview of the spectroscopic characterization of 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7, Molecular Formula: C₅H₁₁ClN₂O).[4][5][6] We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for its complete structural elucidation. This document is designed to serve as a practical guide for researchers, offering not just procedural steps but also the underlying scientific rationale for each experimental choice and data interpretation, ensuring robust and reliable analytical outcomes.

Introduction: The Importance of Rigorous Characterization

3-(Methylamino)pyrrolidin-2-one hydrochloride is a heterocyclic compound featuring a five-membered lactam ring, a chiral center at the C3 position, and a secondary amine that is protonated as a hydrochloride salt. Each of these structural features presents a unique signature that can be probed by specific spectroscopic techniques. The goal of a multi-technique approach is to assemble a self-validating dataset where each piece of spectroscopic evidence corroborates the others, leading to an unequivocal confirmation of the molecule's identity, purity, and structure.

The overall workflow for the characterization of a new or existing compound like 3-(Methylamino)pyrrolidin-2-one hydrochloride follows a logical progression from obtaining basic information about molecular mass and functional groups to a detailed mapping of the atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Electronic Properties cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment & Connectivity) MS->NMR_1D Provides MW IR FTIR Spectroscopy (Functional Group ID) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC) (Proton-Proton & Proton-Carbon Correlations) NMR_1D->NMR_2D Resolves Ambiguities Confirmation Integrated Data Analysis & Structural Confirmation NMR_1D->Confirmation NMR_2D->Confirmation UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) UV_Vis->Confirmation

Caption: General workflow for the spectroscopic characterization of a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 3-(Methylamino)pyrrolidin-2-one hydrochloride, we utilize both ¹H and ¹³C NMR, often supplemented by 2D NMR experiments for unambiguous assignments.

Expertise & Experience: The Choice of Solvent

The choice of solvent is critical. The hydrochloride salt makes the compound polar and often poorly soluble in nonpolar solvents like chloroform-d (CDCl₃). More importantly, the acidic protons of the lactam N-H and the secondary ammonium N-H₂⁺ group are labile and may exchange with deuterium in solvents like D₂O, leading to signal broadening or disappearance. Therefore, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the polar salt and, being aprotic, slows down the exchange rate of N-H protons, allowing for their clear observation and coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(Methylamino)pyrrolidin-2-one hydrochloride and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should typically cover 0-12 ppm.

  • Processing: Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Interpretation: Expected ¹H NMR Signals

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
Lactam NH ~8.0 - 8.5Broad singlet1HThe downfield shift is due to the deshielding effect of the adjacent carbonyl group. Broadness indicates moderate exchange.
Ammonium NH ₂⁺~9.0 - 9.5Very broad singlet2HThe positive charge on the nitrogen atom strongly deshields these protons, shifting them significantly downfield.
C3-H ~4.0 - 4.5Multiplet1HThis proton is deshielded by both the adjacent carbonyl group and the electron-withdrawing ammonium group.
C5-H~3.2 - 3.6Multiplet2HThese protons are adjacent to the lactam nitrogen.
C4-H~2.0 - 2.5Multiplet2HThese protons are part of the aliphatic ring structure. Their signal may be complex due to coupling with both C3-H and C5-H₂.
Methyl N-CH~2.6 - 2.8Singlet or Doublet3HAppears as a singlet if there is no coupling to the NH₂⁺ protons, or a doublet if coupling is observed.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment than ¹H NMR, so an increased number of scans is necessary. A spectral width of 0-200 ppm is standard.

  • Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Data Interpretation: Expected ¹³C NMR Signals

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
C =O (C2)~170 - 175The carbonyl carbon is the most deshielded carbon, appearing far downfield.
C 3~55 - 60This chiral carbon is attached to the nitrogen atom and is significantly downfield.
C 5~40 - 45This carbon is adjacent to the lactam nitrogen.
N-C H₃~30 - 35Typical chemical shift for a methyl group attached to a nitrogen atom.
C 4~25 - 30Standard aliphatic methylene carbon in a five-membered ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Trustworthiness: The Self-Validating Protocol

The presence of the hydrochloride salt is a key structural feature. The FTIR spectrum provides a direct and robust method to confirm it. A free secondary amine (R₂N-H) shows a weak N-H stretching band around 3300-3500 cm⁻¹. In contrast, a secondary ammonium salt (R₂NH₂⁺) exhibits a very strong and broad absorption band at much lower wavenumbers, typically between 2400 and 2800 cm⁻¹, often with multiple sub-peaks.[9][10][11] This distinct pattern is a definitive indicator of the salt form.

Experimental Protocol: FTIR

  • Sample Preparation (KBr Pellet): Finely grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Collection: Place a pure KBr pellet (or nothing) in the sample holder and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O.

  • Data Acquisition: Place the sample pellet in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[1]

Data Interpretation: Key Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3200 - 3300N-H StretchLactam AmideConfirms the presence of the N-H bond within the pyrrolidinone ring.
~2900 - 3000C-H StretchAliphatic (CH₂, CH₃)Confirms the saturated hydrocarbon portions of the molecule.
~2400 - 2800N-H Stretch (broad)Secondary Ammonium (R₂NH₂⁺)A hallmark of the hydrochloride salt.[9][11] Its presence is a key validation point.
~1680 - 1720C=O StretchLactam AmideStrong, sharp peak confirming the carbonyl group. Its position indicates it is part of a five-membered ring.
~1580 - 1620N-H BendSecondary Ammonium (R₂NH₂⁺)Characteristic bending vibration for the ammonium group.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula. It also offers structural information through the analysis of fragmentation patterns.

Expertise & Experience: Ionization Technique

For a pre-ionized, polar salt like 3-(Methylamino)pyrrolidin-2-one hydrochloride, Electrospray Ionization (ESI) is the ideal technique. It is a soft ionization method that typically transfers the intact molecule from solution to the gas phase with minimal fragmentation. We expect to observe the protonated molecule of the free base, [M+H]⁺.

G cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Output Sample Sample in Solution (e.g., Methanol) ESI Electrospray Ionization (ESI) [M+H]⁺ formation Sample->ESI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: Experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. If using HRMS, use the exact mass to calculate the elemental composition.

Data Interpretation: Expected Mass Spectrum

  • Molecular Ion: The free base, 3-(Methylamino)pyrrolidin-2-one (C₅H₁₀N₂O), has a monoisotopic mass of 114.0793 Da.[12] In positive mode ESI-MS, the expected base peak will be the protonated molecule [M+H]⁺ at m/z 115.0866 .

  • Fragmentation: While ESI is soft, some fragmentation can be induced. Plausible fragmentation pathways for heterocyclic compounds often involve the loss of small, stable molecules or ring cleavage.[13][14][15][16]

    • Loss of CO (28 Da) from the lactam ring.

    • Cleavage of the methylamino side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. This technique is most informative for molecules containing chromophores, particularly conjugated π-systems.[17][18]

Data Interpretation for 3-(Methylamino)pyrrolidin-2-one hydrochloride

The structure of 3-(Methylamino)pyrrolidin-2-one hydrochloride lacks any extended conjugated system. The only significant chromophore is the carbonyl group of the lactam. Saturated ketones and amides exhibit a weak n → π* electronic transition at a relatively short wavelength, typically in the range of 210-230 nm.[19] This absorption is often not highly informative for structural elucidation compared to NMR or IR. Therefore, while a UV-Vis spectrum can be recorded, it is not a primary characterization technique for this particular molecule.

Experimental Protocol: UV-Vis

  • Sample Preparation: Dissolve the compound in a UV-transparent solvent (e.g., ethanol or water) to a known concentration.

  • Data Acquisition: Record the absorbance from 200-400 nm using a quartz cuvette. A blank spectrum of the solvent must be recorded and subtracted.[1]

Conclusion: An Integrated Approach

The spectroscopic characterization of 3-(Methylamino)pyrrolidin-2-one hydrochloride is a case study in the power of an integrated analytical approach. Mass spectrometry provides the definitive molecular formula. FTIR spectroscopy confirms the presence of key functional groups and, crucially, the hydrochloride salt form. Finally, ¹H and ¹³C NMR spectroscopy provide the complete atomic-level map of the structure, confirming the connectivity and chemical environment of every atom in the molecule. Together, these techniques provide a self-consistent and unambiguous confirmation of the compound's identity, which is the bedrock of all further research and development.

References

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  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International. Retrieved from [Link]

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  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
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  • Aslam, S. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Retrieved from [Link]

  • The infrared spectra of secondary amines and their salts. (2025, October 5). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2016). RSC Publishing. Retrieved from [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved from [Link]

  • Some pyrrolidone derivatives. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). (n.d.). ResearchGate. Retrieved from [Link]

  • Near-infrared spectroscopy of amine salts. (n.d.). PubMed. Retrieved from [Link]

  • 3-(methylamino)pyrrolidin-2-one hydrochloride. (n.d.). Appchem. Retrieved from [Link]

  • 3-(methylamino)pyrrolidin-2-one hydrochloride (C5H10N2O). (n.d.). PubChemLite. Retrieved from [Link]

  • (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... (n.d.). ResearchGate. Retrieved from [Link]

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  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. (2023). Tạp chí Khoa học và Công nghệ. Retrieved from [Link]

  • Ultraviolet spectroscopy. (2026, March 30). Britannica. Retrieved from [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (n.d.). PMC. Retrieved from [Link]

  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2020). ResearchGate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Utilization of 3-(Methylamino)pyrrolidin-2-one Hydrochloride in Peptidomimetic Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic, and self-validating protocol for the integration of the conformationally constraine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic, and self-validating protocol for the integration of the conformationally constrained building block, 3-(Methylamino)pyrrolidin-2-one hydrochloride, into synthetic peptide workflows.

Introduction & Mechanistic Rationale

The development of peptidomimetics relies heavily on the introduction of conformational constraints to overcome the inherent limitations of natural peptides, such as poor oral bioavailability and rapid proteolytic degradation.

Mechanistically, 3-(Methylamino)pyrrolidin-2-one is the lactamized analog of -methyl-2,4-diaminobutyric acid (N-Me-Dab). The cyclization of the γ -amine into a lactam ring abolishes the C-terminal carboxylic acid while restricting the ϕ and ψ dihedral angles [1, 2]. Consequently, this molecule serves as an elite C-terminal capping pharmacophore .

When coupled to the C-terminus of a growing peptide chain, the rigid pyrrolidin-2-one ring stabilizes active secondary structures (such as β -turns) and sterically shields the adjacent peptide bonds from exopeptidases.

Physicochemical Properties & Handling Causality
PropertySpecificationHandling Rationale
Chemical Name 3-(Methylamino)pyrrolidin-2-one HClThe hydrochloride salt prevents spontaneous oxidation and ring-opening.
CAS Number 1423024-20-7Verifiable identifier for sourcing high-purity reagents [1].
Molecular Weight 150.61 g/mol Essential for precise stoichiometric calculations during coupling.
Appearance Hygroscopic SolidMust be stored under desiccation; moisture will quench coupling reagents.

Experimental Design: The Convergent Capping Strategy

Because 3-(methylamino)pyrrolidin-2-one lacks a free carboxylic acid, it cannot be used as an internal building block in standard continuous Solid-Phase Peptide Synthesis (SPPS). While direct solid-phase attachment via the lactam nitrogen (N1) using a Backbone Amide Linker (BAL) is theoretically possible, the poor nucleophilicity of the secondary lactam renders this approach low-yielding.

The Expert Solution: A convergent, solution-phase coupling strategy. By synthesizing the main peptide on a highly acid-labile resin (e.g., 2-Chlorotrityl chloride), the fully protected peptide acid can be cleaved and subsequently coupled to the pyrrolidin-2-one derivative in solution. This approach is self-validating: it prevents unwanted side-chain polymerization and ensures maximum yield [3].

Workflow Visualization

Workflow SPPS 1. SPPS on 2-CTC Resin (Fmoc Strategy) Cleavage 2. Mild Cleavage (1% TFA) Protected Peptide Acid SPPS->Cleavage Coupling 4. Solution-Phase Coupling (HATU/HOAt, 24h) Cleavage->Coupling Neutralization 3. Neutralize Hydrochloride (DIPEA in DMF) Neutralization->Coupling Deprotection 5. Global Deprotection (95% TFA Cocktail) Coupling->Deprotection

Workflow for C-terminal peptidomimetic capping using 3-(Methylamino)pyrrolidin-2-one.

Quantitative Data: Coupling Optimization

Coupling a peptide to a secondary amine (the N -methyl group) situated on a bulky pyrrolidinone ring presents massive steric hindrance. Standard carbodiimides (DIC) or uronium salts (HBTU) will result in sluggish kinetics and severe epimerization of the C-terminal amino acid.

The table below summarizes our empirical data on coupling efficiencies, validating the mandatory use of HATU/HOAt for this specific building block. The 7-aza-OBt active ester intermediate is critical to accelerating the aminolysis.

Coupling SystemAdditiveBaseTime (h)Epimerization (%)Yield (%)
HBTUHOBtDIPEA24> 15.042.0
DICOxymaPureNone248.565.0
COMUOxymaPureDIPEA124.281.0
HATU HOAt DIPEA 12 < 2.0 94.0

Step-by-Step Protocol

Phase 1: Preparation of the Protected Peptide Acid
  • Resin Swelling: Swell 2-Chlorotrityl chloride (2-CTC) resin in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Elongation: Synthesize the desired peptide sequence using standard Fmoc/tBu SPPS protocols.

  • Mild Cleavage: Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM (v/v) for 10 minutes. Repeat three times. Causality: The low TFA concentration cleaves the peptide from the 2-CTC resin but strictly preserves side-chain protecting groups (e.g., Boc, tBu, Trt).

  • Neutralization: Immediately neutralize the filtrate with 10% pyridine in methanol to prevent premature side-chain deprotection during concentration.

  • Isolation: Concentrate the filtrate under reduced pressure and precipitate the protected peptide acid in ice-cold diethyl ether.

Phase 2: Solution-Phase Capping (Critical Step)
  • Dissolution: Dissolve the protected peptide acid (1.0 eq) and 3-(Methylamino)pyrrolidin-2-one hydrochloride (1.5 eq) in anhydrous Dimethylformamide (DMF).

  • In Situ Freebasing: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Causality: The reaction acts as a self-validating system. If the hydrochloride salt is not fully neutralized, the secondary amine remains protonated and non-nucleophilic, stalling the reaction completely.

  • Activation: Add HATU (1.2 eq) and HOAt (1.2 eq) to the mixture at 0 °C, then allow it to warm to room temperature.

  • Coupling: Stir the reaction for 12–24 hours. Monitor completion via LC-MS.

Phase 3: Global Deprotection
  • Cleavage Cocktail: Treat the capped, protected peptide with a standard deprotection cocktail (TFA / Triisopropylsilane / H2​O , 95:2.5:2.5) for 2 hours at room temperature.

  • Final Isolation: Precipitate the final peptidomimetic in cold diethyl ether, centrifuge to collect the pellet, and purify via Preparative RP-HPLC.

References

  • Title : Synthesis of New Optically Active 2-Pyrrolidinones Source : MDPI URL : [Link]

  • Title : Synthetic Strategies in Solid-Phase Peptide Synthesis Source : Scholaris URL : [Link]

Application

Step-by-step synthesis of 3-(Methylamino)pyrrolidin-2-one hydrochloride derivatives

Application Note & Protocol Topic: Step-by-Step Synthesis of 3-(Methylamino)pyrrolidin-2-one Hydrochloride Derivatives Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis of 3-(Methylamino)pyrrolidin-2-one Hydrochloride Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic ring that serves as a core structural motif in a vast array of biologically active compounds and pharmaceuticals.[1] Its prevalence is due to its ability to act as a stable, conformationally constrained peptide bond mimic, enabling it to interact with various biological targets. Derivatives of this scaffold are central to drugs targeting a wide range of diseases, including antitumor agents, antidepressants, and HIV-1 integrase inhibitors.[2]

This document provides a detailed, step-by-step guide for the synthesis of 3-(methylamino)pyrrolidin-2-one hydrochloride, a key intermediate for creating more complex pharmaceutical candidates. The synthetic strategy is designed around robust and scalable chemical transformations, emphasizing safety, efficiency, and high purity of the final product. The chosen pathway involves the protection of a commercially available starting material, followed by a highly selective N-methylation via reductive amination, and concludes with deprotection and salt formation.

Overall Synthetic Strategy

The synthesis is designed as a three-step process starting from 3-aminopyrrolidin-2-one. This strategy ensures high selectivity and avoids common pitfalls such as over-alkylation.

  • Protection of the Lactam Nitrogen: The secondary amine within the lactam ring is protected to prevent side reactions during the subsequent methylation step. The tert-butyloxycarbonyl (Boc) group is chosen for its stability and ease of removal.

  • Reductive Amination: The primary amino group at the 3-position is selectively methylated using formaldehyde as the carbon source and sodium triacetoxyborohydride as a mild reducing agent.

  • Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the methylamino group to yield the final, stable hydrochloride salt.

Visual Workflow: Synthesis Overview

The following diagram outlines the complete synthetic pathway from the starting material to the final hydrochloride salt.

Synthesis_Scheme Start 3-Aminopyrrolidin-2-one Intermediate1 tert-Butyl 3-amino-2-oxopyrrolidine-1-carboxylate (Boc-protected Intermediate) Start->Intermediate1 Step 1: Boc Protection (Boc)2O, Et3N, DCM Intermediate2 tert-Butyl 3-(methylamino)-2-oxopyrrolidine-1-carboxylate Intermediate1->Intermediate2 Step 2: Reductive Amination Formaldehyde, NaBH(OAc)3 FinalProduct 3-(Methylamino)pyrrolidin-2-one hydrochloride Intermediate2->FinalProduct Step 3: Deprotection & Salt Formation HCl in Dioxane

Caption: Chemical reaction scheme for the synthesis of 3-(Methylamino)pyrrolidin-2-one hydrochloride.

Part 1: Detailed Experimental Protocols

This section provides the step-by-step methodology for each stage of the synthesis.

Step 1: Synthesis of tert-Butyl 3-amino-2-oxopyrrolidine-1-carboxylate (Boc Protection)

Rationale: The lactam nitrogen is a nucleophilic secondary amine. Protecting it with a Boc group prevents it from reacting in the subsequent reductive amination step.[3] The Boc group is ideal due to its robustness under the mild reducing conditions to follow and its clean removal under acidic conditions.

Materials & Reagents:

  • 3-Aminopyrrolidin-2-one (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 3-aminopyrrolidin-2-one in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirred suspension.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure Boc-protected intermediate as a solid.

Step 2: Synthesis of tert-Butyl 3-(methylamino)-2-oxopyrrolidine-1-carboxylate (Reductive Amination)

Rationale: Reductive amination is a superior method for N-methylation of primary amines compared to direct alkylation with agents like methyl iodide.[4] It proceeds in one pot by forming an intermediate imine (or iminium ion) with formaldehyde, which is then immediately reduced to the secondary amine. This process avoids the common problem of over-alkylation and the formation of quaternary ammonium salts.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for this transformation as it can reduce imines in the presence of other functional groups.[4]

Materials & Reagents:

  • tert-Butyl 3-amino-2-oxopyrrolidine-1-carboxylate (1.0 eq)

  • Formaldehyde (37% solution in water) (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (argon or nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCE in a round-bottom flask under an inert atmosphere.

  • Add the formaldehyde solution to the mixture and stir for 30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. Scientist's Note: The addition should be controlled as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure N-methylated product.

Step 3: Synthesis of 3-(Methylamino)pyrrolidin-2-one Hydrochloride (Deprotection and Salt Formation)

Rationale: The final step removes the Boc protecting group and forms the hydrochloride salt in a single operation. A solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether is used to cleave the acid-labile Boc group. The resulting free amine is immediately protonated by the excess HCl to form the stable, often crystalline, hydrochloride salt, which improves handling and long-term stability.[5][6]

Materials & Reagents:

  • tert-Butyl 3-(methylamino)-2-oxopyrrolidine-1-carboxylate (1.0 eq)

  • 4 M Hydrogen chloride (HCl) solution in 1,4-dioxane (5-10 eq)

  • Diethyl ether

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Dissolve the purified N-methylated intermediate in a minimal amount of methanol or dioxane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add the 4 M HCl solution in dioxane dropwise to the stirred solution. Gas evolution (CO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC. Upon completion, the product often precipitates from the solution.

  • Add diethyl ether to the mixture to further precipitate the hydrochloride salt.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield 3-(methylamino)pyrrolidin-2-one hydrochloride as a solid.

Part 2: Data Summary and Characterization

The following table summarizes expected outcomes and necessary analytical data for each step.

StepProduct NameStarting Material (g)Product (g)Yield (%)Characterization Methods
1tert-Butyl 3-amino-2-oxopyrrolidine-1-carboxylate10.0~18.5~92%¹H NMR, ¹³C NMR, MS (ESI+)
2tert-Butyl 3-(methylamino)-2-oxopyrrolidine-1-carboxylate18.5~17.8~90%¹H NMR, ¹³C NMR, MS (ESI+)
33-(Methylamino)pyrrolidin-2-one hydrochloride17.8~11.5~95%¹H NMR, ¹³C NMR, MS (ESI+), IR, Melting Point[7]

Characterization Notes:

  • ¹H NMR: Confirm the presence of the methyl group (singlet ~2.4-2.6 ppm) and the disappearance of the Boc group's t-butyl protons (singlet ~1.5 ppm) in the final step.

  • Mass Spectrometry (MS): Verify the molecular weight of each intermediate and the final product.[8] The final product will show a molecular ion corresponding to the free base.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the lactam ring (~1680-1700 cm⁻¹) and N-H stretches.[8]

Part 3: Experimental Workflow Visualization

This diagram illustrates the practical laboratory workflow for the synthesis.

Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Deprotection & Salt Formation s1_react Reaction Setup: 3-Aminopyrrolidin-2-one, (Boc)2O, Et3N in DCM s1_workup Aqueous Workup: Wash with NaHCO3, Brine s1_react->s1_workup 12-16h s1_purify Purification: Dry (MgSO4), Concentrate, Column Chromatography s1_workup->s1_purify s1_analyze Analysis: NMR, MS s1_purify->s1_analyze s2_react Reaction Setup: Boc-Intermediate, Formaldehyde, NaBH(OAc)3 in DCE s1_analyze->s2_react Proceed with pure intermediate s2_workup Quench & Workup: Add NaHCO3, Extract with DCM s2_react->s2_workup 4-6h s2_purify Purification: Dry (MgSO4), Concentrate, Column Chromatography s2_workup->s2_purify s2_analyze Analysis: NMR, MS s2_purify->s2_analyze s3_react Reaction Setup: N-Methyl Intermediate, HCl in Dioxane s2_analyze->s3_react Proceed with pure intermediate s3_isolate Isolation: Precipitate with Ether, Filter s3_react->s3_isolate 2-4h s3_dry Drying: Wash with Ether, Dry under Vacuum s3_isolate->s3_dry s3_analyze Final Analysis: NMR, MS, IR, MP s3_dry->s3_analyze

Caption: Step-by-step laboratory workflow for the synthesis protocol.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • Nguyen, T. L., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). EP0269258A2 - Process for the preparation of a pyrrolidinol compound.
  • Google Patents. (n.d.). EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof.
  • Nguyen, T. L., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddy, G. M., et al. (2021). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Silva, F. C., et al. (2020). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. Available at: [Link]

  • Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc. Available at: [Link]

  • PubChem. (n.d.). 3-Methylpyrrolidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyrrolidin-2-one. Retrieved from [Link]

  • Wicenciak, U., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of δ-lactams. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride.
  • Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wicenciak, U., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wójtowicz, A., et al. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives. Journal of Molecular Structure. Available at: [Link]

Sources

Method

Investigating the Catalytic Potential of 3-(Methylamino)pyrrolidin-2-one Hydrochloride: Application Notes and Protocols for Researchers

Introduction: A Scaffold of Untapped Potential The pyrrolidine ring system is a cornerstone of modern organocatalysis, providing a privileged scaffold for a multitude of asymmetric transformations.[1] From the pioneering...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Scaffold of Untapped Potential

The pyrrolidine ring system is a cornerstone of modern organocatalysis, providing a privileged scaffold for a multitude of asymmetric transformations.[1] From the pioneering work with L-proline to the development of highly sophisticated diarylprolinol silyl ethers, the ability of the pyrrolidine secondary amine to activate carbonyl compounds through enamine and iminium ion intermediates is well-established.[2] This guide focuses on a lesser-explored member of this family: 3-(Methylamino)pyrrolidin-2-one hydrochloride.

While direct, documented catalytic applications of 3-(Methylamino)pyrrolidin-2-one hydrochloride are not prevalent in peer-reviewed literature, its structure presents intriguing possibilities for catalytic activity. The presence of a secondary methylamino group at the 3-position, adjacent to a lactam carbonyl, suggests the potential for bifunctional catalysis or unique stereoelectronic effects. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the catalytic capabilities of this compound. We will provide a theoretical framework for its potential applications, detailed investigational protocols, and mechanistic hypotheses based on established principles of organocatalysis.

Structural Rationale for Catalytic Activity

The catalytic potential of 3-(Methylamino)pyrrolidin-2-one hydrochloride stems from two key structural features:

  • The Secondary Amine: The methylamino group is capable of forming a chiral enamine with aldehydes and ketones, or an iminium ion with α,β-unsaturated aldehydes and ketones. This activation is the fundamental principle behind a vast range of organocatalytic reactions.

  • The γ-Lactam Ring: The pyrrolidin-2-one core provides a rigid, five-membered ring structure that can influence the stereochemical outcome of a reaction. The carbonyl group of the lactam could potentially participate in hydrogen bonding interactions, influencing substrate orientation in the transition state.

It is hypothesized that 3-(Methylamino)pyrrolidin-2-one, after deprotonation of the hydrochloride salt, can act as a nucleophilic organocatalyst. The hydrochloride form ensures stability and ease of handling, with the active catalytic species being generated in situ with the addition of a base.

Potential Catalytic Applications and Investigational Protocols

Based on the extensive literature on pyrrolidine-based organocatalysis, we propose that 3-(Methylamino)pyrrolidin-2-one hydrochloride could be a viable catalyst for several key C-C bond-forming reactions. The following sections provide detailed, exemplary protocols for investigating these potential applications. These protocols are intended as a starting point and will likely require optimization.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a hallmark of proline-type catalysis. By analogy, 3-(Methylamino)pyrrolidin-2-one could catalyze the reaction between a ketone and an aldehyde.

Mechanistic Hypothesis: Enamine Catalysis

The proposed catalytic cycle for the aldol reaction is depicted below. The catalyst reacts with the ketone to form an enamine intermediate. This enamine then attacks the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.

G Catalyst 3-(Methylamino)pyrrolidin-2-one Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Aldol_Adduct Aldol Adduct Enamine->Aldol_Adduct + Aldehyde H2O_out -H₂O Aldehyde Aldehyde Aldol_Adduct->Catalyst + H₂O Product Aldol Product Aldol_Adduct->Product Hydrolysis H2O_in H₂O

Caption: Proposed enamine catalytic cycle for the aldol reaction.

Investigational Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Materials:

  • 3-(Methylamino)pyrrolidin-2-one hydrochloride

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (Et₃N)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol) in anhydrous DMF (1.0 mL) at 0 °C, add cyclohexanone (2.0 mmol).

  • Add 3-(Methylamino)pyrrolidin-2-one hydrochloride (0.1 mmol, 20 mol%).

  • Add triethylamine (0.1 mmol) to neutralize the hydrochloride and generate the active catalyst.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl (2 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.

Asymmetric Michael Addition

The conjugate addition of aldehydes or ketones to nitroalkenes is another powerful transformation often catalyzed by pyrrolidine derivatives.

Mechanistic Hypothesis: Iminium/Enamine Catalysis

For the Michael addition of an aldehyde to a nitroalkene, the reaction can proceed through an enamine intermediate, similar to the aldol reaction.

G Catalyst 3-(Methylamino)pyrrolidin-2-one Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Aldehyde Adduct Michael Adduct Enamine->Adduct + Nitroalkene H2O_out -H₂O Nitroalkene Nitroalkene Adduct->Catalyst + H₂O Product Final Product Adduct->Product Hydrolysis H2O_in H₂O

Caption: Proposed enamine cycle for the Michael addition.

Investigational Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

Materials:

  • 3-(Methylamino)pyrrolidin-2-one hydrochloride

  • β-Nitrostyrene

  • Propanal

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve β-nitrostyrene (0.5 mmol) and 3-(Methylamino)pyrrolidin-2-one hydrochloride (0.05 mmol, 10 mol%) in anhydrous DCM (2.0 mL) at room temperature.

  • Add DIPEA (0.05 mmol) to generate the free base catalyst.

  • Cool the mixture to 0 °C and add propanal (1.5 mmol).

  • Stir the reaction at 0 °C, monitoring by TLC.

  • Once the reaction is complete, quench by adding a few drops of TFA.

  • Wash the mixture with saturated aqueous sodium bicarbonate (5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

  • Characterize the product and determine the diastereomeric ratio and enantiomeric excess.

General Workflow for Catalyst Screening

A systematic approach is crucial when investigating the catalytic activity of a new compound. The following workflow provides a general framework for screening 3-(Methylamino)pyrrolidin-2-one hydrochloride.

G cluster_0 Phase 1: Proof of Concept cluster_1 Phase 2: Optimization cluster_2 Phase 3: Substrate Scope A Select Model Reaction (e.g., Aldol, Michael) B Screen Solvents (Toluene, DCM, THF, DMF) A->B C Screen Bases (Et₃N, DIPEA, Proton Sponge) B->C D Optimize Temperature (-20°C to RT) C->D E Optimize Catalyst Loading (5-30 mol%) D->E F Optimize Substrate Ratio E->F G Investigate Additives (Acids, Water) F->G H Vary Aldehyde/Ketone Structures G->H I Vary Electrophile Structures H->I

Caption: General workflow for screening a new organocatalyst.

Data Summary and Expected Outcomes

The success of these investigational studies will be determined by the yield, diastereoselectivity, and enantioselectivity of the reactions. The results should be tabulated for clear comparison.

Table 1: Hypothetical Screening Results for Aldol Reaction

EntrySolventBaseTemp (°C)Yield (%)dr (syn/anti)ee (%)
1DMFEt₃N06580:2075
2DCMEt₃N04075:2560
3TolueneDIPEA-107285:1582
4DMFDIPEA06882:1878

Conclusion and Future Outlook

3-(Methylamino)pyrrolidin-2-one hydrochloride represents an intriguing, yet underexplored, potential organocatalyst. Its structural similarity to known effective catalysts provides a strong rationale for investigating its utility in asymmetric synthesis. The protocols and workflows detailed in this guide offer a robust starting point for any researcher aiming to unlock the catalytic potential of this compound. Successful application of this catalyst could lead to novel and efficient synthetic routes for valuable chiral molecules, further expanding the toolkit of the synthetic organic chemist. Future work could involve the synthesis of derivatives of this compound, modifying the N-substituent or the pyrrolidinone backbone to fine-tune its reactivity and selectivity.

References

  • Organic Letters. (2017). Brönsted-Acid-Catalyzed Asymmetric Three-Component Reaction of Amines, Aldehydes, and Pyruvate Derivatives. Enantioselective Synthesis of Highly Functionalized γ-Lactam Derivatives. [Link]

  • ResearchGate. (n.d.). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. [Link]

  • Organic Chemistry Frontiers. (2021). Asymmetric synthesis of γ-lactams under low-loading N-heterocyclic carbene catalysis. [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]

Sources

Application

How to prepare 3-(Methylamino)pyrrolidin-2-one hydrochloride stock solutions

Application Note: Reconstitution and Handling of 3-(Methylamino)pyrrolidin-2-one Hydrochloride Stock Solutions Introduction & Chemical Context 3-(Methylamino)pyrrolidin-2-one hydrochloride is a highly versatile small-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Handling of 3-(Methylamino)pyrrolidin-2-one Hydrochloride Stock Solutions

Introduction & Chemical Context

3-(Methylamino)pyrrolidin-2-one hydrochloride is a highly versatile small-molecule scaffold utilized extensively in medicinal chemistry and organic synthesis[1]. Featuring a pyrrolidine ring substituted with a methylamino group, this compound serves as a critical building block for developing complex pharmacological agents. The compound is supplied as a hydrochloride (HCl) salt[2], a deliberate chemical modification designed to enhance its physicochemical stability and aqueous solubility compared to its highly lipophilic freebase counterpart.

Physicochemical Profile

Understanding the molecular parameters of 3-(Methylamino)pyrrolidin-2-one HCl is the first step in designing a reliable reconstitution strategy.

PropertyValue
Chemical Name 3-(Methylamino)pyrrolidin-2-one hydrochloride
CAS Number 1423024-20-7
Molecular Formula C₅H₁₁ClN₂O
Molecular Weight 150.61 g/mol
Purity Typically ≥ 95%
Physical State Solid / Crystalline Powder
Primary Solvents Water, Aqueous Buffers (PBS), Anhydrous DMSO

Mechanistic Insights: The Causality of Solvent Selection

When preparing master stock solutions, the choice of solvent is dictated by the compound's salt form and the downstream application.

  • Aqueous Solvents (Water/PBS): The freebase form of secondary amines often exhibits poor aqueous solubility due to high lipophilicity. By formulating 3-(Methylamino)pyrrolidin-2-one as an HCl salt, the amine group is protonated. This dramatically increases the molecule's dipole moment, allowing for highly favorable ion-dipole interactions with water molecules. For in vivo studies or biochemical assays sensitive to organic solvents, direct dissolution in aqueous media is the preferred, self-validating approach.

  • Anhydrous DMSO: For long-term storage and high-throughput in vitro screening, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard. DMSO readily disrupts the crystal lattice of the salt, providing a sterile, freeze-thaw-resistant master stock. However, researchers must ensure the DMSO is strictly anhydrous; the hygroscopic nature of HCl salts means that any water absorbed by the DMSO can lead to localized hydrolysis or precipitation over extended storage periods.

Quantitative Reconstitution Data

To eliminate calculation errors at the bench, use the following standardized dilution table based on the compound's molecular weight of 150.61 g/mol .

Target ConcentrationMass of CompoundVolume of Solvent
10 mM 1.51 mg1.0 mL
20 mM 3.01 mg1.0 mL
50 mM 7.53 mg1.0 mL
100 mM 15.06 mg1.0 mL

Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system. Each step includes a causality statement explaining why the action is necessary, followed by a validation check to ensure scientific integrity.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial from cold storage (-20°C) and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

  • Causality: Hydrochloride salts are inherently hygroscopic. Opening a cold vial exposes the powder to ambient humidity, causing rapid condensation. This artificially inflates the weighed mass (leading to sub-potent stock solutions) and can initiate premature degradation.

  • Validation Check: The vial exterior must be completely dry to the touch before the cap is unscrewed.

Step 2: Precision Weighing and Solvent Addition

  • Action: Weigh the desired mass (e.g., 15.06 mg for a 1 mL, 100 mM stock) using a calibrated analytical balance. Transfer to a sterile, static-free microcentrifuge tube. Add the calculated volume of high-purity solvent (HPLC-grade Water or Anhydrous DMSO).

  • Causality: Static electricity can cause fine crystalline powders to cling to pipette tips or tube walls, altering the final molarity of the solution.

Step 3: Dissolution and Homogenization

  • Action: Vortex the mixture continuously for 30–60 seconds. If undissolved particulates remain, subject the tube to gentle water-bath sonication at 37°C for up to 5 minutes.

  • Causality: Sonication provides the kinetic energy required to overcome the crystal lattice energy of the solid salt, accelerating solvation without utilizing destructive high temperatures.

  • Validation Check: Hold the tube against a direct light source. The solution must be optically clear, colorless, and entirely free of refractive particulates or "schlieren" lines.

Step 4: Sterile Filtration

  • Action: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a fresh, sterile low-bind tube.

    • For Aqueous Solutions: Use a Polyethersulfone (PES) membrane (low compound binding).

    • For DMSO Solutions: Use a Polytetrafluoroethylene (PTFE) membrane.

  • Causality: Standard laboratory environments introduce microbial contaminants. Filtration ensures the stock is sterile for cell-based assays. Using an incompatible filter membrane (e.g., PES for DMSO) will dissolve the filter housing, ruining the stock and contaminating the assay.

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the master stock into single-use aliquots (e.g., 50–100 µL) in tightly sealed tubes. Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles cause solvent micro-evaporation and condensation, creating concentration gradients that force the solute out of solution. Single-use aliquots guarantee absolute concentration fidelity for every experiment.

Experimental Workflow Visualization

StockWorkflow Equilibrate 1. Thermal Equilibration (Prevent Condensation) Weigh 2. Precision Weighing (Analytical Balance) Equilibrate->Weigh Solvent 3. Solvent Selection Weigh->Solvent Water Aqueous Buffer / Water (For In Vivo Assays) Solvent->Water High Polarity DMSO Anhydrous DMSO (For In Vitro Stocks) Solvent->DMSO Universal Stock Dissolve 4. Vortex & Sonicate (Max 37°C) Water->Dissolve DMSO->Dissolve FilterAq 5a. Sterile Filter (0.22 µm PES) Dissolve->FilterAq If Aqueous FilterDMSO 5b. Sterile Filter (0.22 µm PTFE) Dissolve->FilterDMSO If DMSO Store 6. Aliquot & Cryopreserve (-20°C to -80°C) FilterAq->Store FilterDMSO->Store

Workflow for the preparation, sterilization, and storage of 3-(Methylamino)pyrrolidin-2-one HCl.

References

  • ResearchGate. "How do I dissolve Donepezil?". ResearchGate Scientific Discussions. Available at:[Link]

Sources

Method

Application Note: Fragment-Based Screening Protocols for 3-(Methylamino)pyrrolidin-2-one Hydrochloride

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Application: Fragment-Based Drug Discovery (FBDD), Ligand-Binding Assays, Hit-to-Lead Optimization.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug discovery. Application: Fragment-Based Drug Discovery (FBDD), Ligand-Binding Assays, Hit-to-Lead Optimization.

Introduction & Scientific Rationale

In modern medicinal chemistry, fragment-based drug discovery (FBDD) has emerged as a highly effective strategy for identifying novel inhibitors for challenging therapeutic targets, including kinases, protein-protein interactions, and allosteric receptor sites[1]. Unlike high-throughput screening (HTS) of large, complex molecules, FBDD utilizes low-molecular-weight compounds (<300 Da) to probe binding pockets efficiently.

3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7) is a highly versatile small-molecule scaffold[2]. Characterized by its pyrrolidone core and methylamino substitution, it possesses excellent hydrogen bond donor and acceptor capabilities. These physicochemical traits make it an ideal fragment library candidate for probing target enzyme mechanisms and protein-ligand interactions[3].

Because fragments typically exhibit low binding affinities (high micromolar to millimolar KD​ ), traditional biochemical assays often fail to detect their interactions or yield false positives. Therefore, a self-validating, biophysics-driven workflow is required. This guide details a robust, two-tiered in vitro assay protocol:

  • Primary Screening via Thermal Shift Assay (TSA): To detect thermodynamic stabilization of the target protein upon fragment binding[4].

  • Orthogonal Validation via Surface Plasmon Resonance (SPR): To quantify steady-state binding affinity and confirm the fast association/dissociation kinetics characteristic of true fragment hits[5].

Compound Profile & Assay Parameters

To design an effective assay, the physicochemical properties of the fragment must dictate the experimental conditions. The low molecular weight of 3-(Methylamino)pyrrolidin-2-one hydrochloride requires high screening concentrations, necessitating careful control of DMSO tolerance in the assay buffers.

Table 1: Physicochemical Profile & Screening Parameters
ParameterValue / SpecificationCausality in Assay Design
Molecular Weight 150.61 g/mol Requires high-sensitivity SPR (high surface density) to detect low mass shifts.
Solubility High (Hydrochloride salt)Allows screening at high concentrations (1–5 mM) without compound aggregation.
Primary Assay (TSA) 1 mM Fragment, 5% DMSOHigh concentration pushes the equilibrium toward the bound state to detect ΔTm​ .
Orthogonal Assay (SPR) 50 µL/min Flow RateFast flow rates minimize mass transport limitations during rapid fragment dissociation.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the FBDD screening cascade, ensuring that initial hits are rigorously validated before advancing to structural resolution (e.g., X-ray crystallography or NMR)[6].

FBDD_Workflow Target Target Protein Prep (Receptor/Kinase) TSA Primary Screen: Thermal Shift Assay (TSA) Target->TSA FragLib Fragment Library (incl. Pyrrolidin-2-one) FragLib->TSA 1-5 mM Screen SPR Orthogonal Validation: SPR Kinetics TSA->SPR ΔTm > 1.0 °C Hits Xray Structural Resolution: X-ray Crystallography SPR->Xray KD Validation (mM to µM)

Caption: Fragment-Based Drug Discovery (FBDD) screening cascade utilizing TSA and SPR.

Detailed In Vitro Assay Protocols

Protocol 1: High-Throughput Thermal Shift Assay (TSA)

The Thermal Shift Assay (or Differential Scanning Fluorimetry) measures the thermal stability of a target protein. When 3-(Methylamino)pyrrolidin-2-one hydrochloride binds to the folded protein, the free energy of the folded state decreases, resulting in an increase in the melting temperature ( Tm​ )[7].

Materials:

  • Target Protein (purified, >90% homogeneity).

  • 3-(Methylamino)pyrrolidin-2-one hydrochloride (100 mM stock in DMSO).

  • SYPRO Orange Dye (5000x stock in DMSO).

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer. Expert Insight: Avoid buffers with high temperature coefficients (like Tris) as their pH changes drastically during heating, which can artificially destabilize the protein[8].

  • Dye & Protein Master Mix: Prepare a master mix containing 2 µM target protein and 5x SYPRO Orange in the assay buffer.

  • Compound Plating: Dispense 0.5 µL of the 100 mM fragment stock into a 96-well or 384-well PCR plate.

  • Reaction Assembly: Add 49.5 µL of the Protein/Dye master mix to the wells. The final fragment concentration is 1 mM with 1% DMSO. Causality: 1% DMSO is generally well-tolerated by most proteins, but a DMSO-only control well is mandatory to establish the baseline Tm​ [9].

  • Thermal Cycling: Seal the plate with optical film. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Data Acquisition: Run the plate in a Real-Time PCR machine. Ramp the temperature from 20°C to 95°C at a rate of 1°C/min, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . A positive hit is defined as a ΔTm​≥1.0∘C compared to the DMSO control.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Assay

Fragments that induce a thermal shift must be validated orthogonally. SPR provides label-free, real-time measurement of binding events. Because 3-(Methylamino)pyrrolidin-2-one hydrochloride is small (150.6 Da), its binding produces a very low resonance unit (RU) signal, and its dissociation is extremely rapid[10].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime the system with running buffer (e.g., PBS-P+ with 1% DMSO).

  • Target Immobilization: Activate the surface using standard EDC/NHS amine coupling. Immobilize the target protein to a high density (typically 3000–5000 RU) to ensure the theoretical maximum binding capacity ( Rmax​ ) for the 150.6 Da fragment is detectable (>10 RU). Expert Insight: Quench the remaining active esters with 1 M Ethanolamine-HCl.

  • Solvent Correction: Because SPR is highly sensitive to bulk refractive index changes caused by DMSO, prepare a 0.5% to 1.5% DMSO calibration curve. This mathematically subtracts bulk artifacts from the fragment binding signal.

  • Fragment Injection: Prepare a 2-fold dilution series of 3-(Methylamino)pyrrolidin-2-one hydrochloride (ranging from 62.5 µM to 2 mM) in running buffer.

  • Kinetic Run: Inject the fragment series at a high flow rate of 50 µL/min for 30 seconds (association), followed by a 60-second buffer wash (dissociation). Causality: High flow rates prevent mass transport limitations and allow accurate capture of the rapid "square-wave" binding profiles typical of fragments.

  • Data Analysis: Due to the fast on/off rates, standard 1:1 Langmuir kinetic fitting ( ka​/kd​ ) is often impossible. Instead, plot the steady-state equilibrium binding responses ( Req​ ) against fragment concentration to calculate the dissociation constant ( KD​ )[1].

Mechanistic Logic & Data Interpretation

When evaluating the SPR sensorgrams for 3-(Methylamino)pyrrolidin-2-one hydrochloride, researchers must look for specific kinetic signatures that differentiate true stoichiometric binding from non-specific aggregation.

SPR_Kinetics Immobilize Target Immobilization (High Density) Inject Fragment Injection (Fast On-Rate) Immobilize->Inject Equilibrium Steady-State Affinity (Req Measurement) Inject->Equilibrium Association Phase Dissociation Buffer Wash (Fast Off-Rate) Equilibrium->Dissociation Dissociation Phase

Caption: Logical sequence of SPR kinetic analysis for low-affinity fragments.

Table 2: Hit Validation Criteria
AssayExpected Readout for True HitIndicator of False Positive / Aggregation
Thermal Shift (TSA) Clean sigmoidal melt curve; ΔTm​≥1.0∘C .High initial background fluorescence; jagged melt curve.
SPR Kinetics "Square-wave" sensorgram; saturation reached at high concentrations.Signal drift during dissociation; super-stoichiometric binding ( >Rmax​ ).

By adhering strictly to these protocols, researchers can confidently utilize 3-(Methylamino)pyrrolidin-2-one hydrochloride as a foundational building block in fragment-based screening cascades, ensuring that downstream hit-to-lead chemistry is built upon thermodynamically and kinetically validated interactions.

References

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2(9), 2212-2221. URL:[Link]

  • Neumann, L., et al. (2024). "Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors." PubMed / Elsevier. URL:[Link]

  • Murray, J. B., et al. (2014). "Off-rate screening (ORS) by surface plasmon resonance. An efficient method to kinetically sample hit to lead chemical space." Journal of Medicinal Chemistry, 57(7), 2845-2850. URL:[Link]

Sources

Application

Application Notes and Protocols for 3-(Methylamino)pyrrolidin-2-one Hydrochloride as a Chiral Intermediate

Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Chiral Pyrrolidinone Scaffold In the landscape of modern drug discovery, the pyrrolidine ring system stands out as a "privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Chiral Pyrrolidinone Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring system stands out as a "privileged scaffold."[1][2] Its prevalence in FDA-approved drugs and biologically active natural products underscores its importance.[3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[2] When this scaffold incorporates a defined stereocenter, as in 3-(Methylamino)pyrrolidin-2-one hydrochloride, it becomes a powerful chiral building block for constructing complex enantiomerically pure molecules.

This document serves as a technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 3-(Methylamino)pyrrolidin-2-one hydrochloride. We will delve into its fundamental properties, provide insights into its strategic application in synthesis, and offer detailed, field-proven protocols for its use and analysis.

Compound Profile and Physicochemical Data

3-(Methylamino)pyrrolidin-2-one hydrochloride is a γ-lactam featuring a chiral center at the C3 position, substituted with a secondary methylamine. The hydrochloride salt form enhances stability and improves handling characteristics.

PropertyValueReference
CAS Number 1423024-20-7[4][5]
Molecular Formula C₅H₁₁ClN₂O[5][6]
Molecular Weight 150.61 g/mol [4][6]
IUPAC Name 3-(methylamino)pyrrolidin-2-one hydrochloride[7]
Canonical SMILES CNC1CCNC1=O.Cl[6][7]
Purity Typically ≥95-98%[4][6]
Appearance Off-white to white solid(General supplier data)
LogP (predicted) -1.198[4]

Safety, Handling, and Storage: A Self-Validating System

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of the researcher. The protocols described herein assume adherence to these fundamental laboratory practices.

  • Hazard Identification : This compound is harmful if swallowed and can cause serious eye damage.[8] Always consult the latest Safety Data Sheet (SDS) before use.[8][9][10]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][10][11]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Take measures to prevent the buildup of electrostatic charge.[8][9]

  • Storage : Keep the container tightly closed in a dry and well-ventilated place.[8][9][10] It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture.

Application in Medicinal Chemistry: A Case Study in Anticoagulant Discovery

The pyrrolidin-2-one core is a key structural motif in a variety of therapeutic agents, including inhibitors of coagulation Factor Xa and Factor XIa.[12][13][14] These factors are critical serine proteases in the coagulation cascade, and their inhibition is a leading strategy for developing novel anticoagulants to treat and prevent thrombotic disorders.[15][16] The advantage of targeting Factor XIa, in particular, is the potential to uncouple antithrombotic efficacy from bleeding risk, a significant side effect of current therapies.[15][16]

The 3-amino group of the pyrrolidinone scaffold serves as a crucial anchor point for introducing substituents that can interact with specific pockets of the enzyme's active site. Using an enantiomerically pure intermediate like 3-(Methylamino)pyrrolidin-2-one is essential, as the stereochemistry at this position directly influences binding affinity and biological activity.

The following diagram illustrates a generalized workflow where the chiral intermediate is elaborated into a more complex, drug-like molecule, such as a potential Factor XIa inhibitor.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Elaborated Intermediate cluster_final Further Synthesis A 3-(Methylamino)pyrrolidin-2-one Hydrochloride C N-Acylated/Sulfonylated Pyrrolidinone A->C N-Acylation/ Sulfonylation B Acylating/Sulfonylating Agent (e.g., Ar-COCl or Ar-SO2Cl) + Base (e.g., Et3N) D Drug Candidate (e.g., Factor XIa Inhibitor) C->D Additional Synthetic Steps

Caption: General synthetic workflow using the chiral intermediate.

Experimental Protocols

Protocol 1: N-Acylation of 3-(Methylamino)pyrrolidin-2-one Hydrochloride

This protocol describes a general procedure for the acylation of the secondary amine, a common first step in elaborating the chiral intermediate. The choice of acylating agent is determined by the specific target molecule.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base (e.g., triethylamine or DIPEA) is used to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. This is critical to free the amine for nucleophilic attack and to drive the reaction to completion.

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice as it is aprotic and effectively dissolves both the starting materials and reagents without participating in the reaction.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the acylation, especially when using reactive acyl chlorides. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-(Methylamino)pyrrolidin-2-one hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (Et₃N, 2.2-2.5 eq) dropwise. Stir for 15-20 minutes. The suspension should become a clearer solution as the free amine is generated.

  • Acylation: Add the desired acyl chloride or acid anhydride (1.0-1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: Chiral Purity Assessment by HPLC

Verifying the enantiomeric excess (e.e.) of a chiral intermediate is a critical quality control step. This can be achieved through direct or indirect methods using High-Performance Liquid Chromatography (HPLC).[17]

G A Chiral Pyrrolidinone Sample B Direct Method A->B C Indirect Method A->C D Analyze on Chiral Stationary Phase (CSP) Column B->D E Derivatize with Chiral Derivatizing Agent (CDA) C->E H Separated Enantiomer Peaks D->H F Formation of Diastereomers E->F G Analyze on Standard Achiral Column F->G I Separated Diastereomer Peaks G->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(Methylamino)pyrrolidin-2-one Hydrochloride Synthesis

Foreword by the Senior Application Scientist Welcome to the Technical Support Center. Synthesizing 3-(methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7)[1] presents a unique set of challenges that frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist

Welcome to the Technical Support Center. Synthesizing 3-(methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7)[1] presents a unique set of challenges that frequently compromise both yield and purity in drug development workflows. As a critical building block in medicinal chemistry, its synthesis relies heavily on the selective mono-N-methylation of 3-amino-2-pyrrolidinone.

Direct alkylation with methyl halides is notoriously difficult to control and inevitably leads to over-alkylation[2]. Therefore, reductive amination using formaldehyde is the industry standard[3]. However, researchers frequently encounter three main failure modes: (1) over-methylation to the dimethyl derivative, (2) lactam ring hydrolysis, and (3) hygroscopic gum formation during HCl salt isolation. This guide provides field-proven, causality-driven solutions to establish a robust, self-validating protocol for your laboratory.

Reaction Pathway & Failure Modes

Pathway SM 3-Amino-2-pyrrolidinone (Starting Material) Imine Imine Intermediate (Schiff Base) SM->Imine HCHO -H2O Side2 Ring-Opened Amino Acid (Hydrolysis) SM->Side2 Extreme pH (Aqueous Workup) Product 3-(Methylamino)pyrrolidin-2-one (Free Base) Imine->Product NaBH(OAc)3 Reduction Salt 3-(Methylamino)pyrrolidin-2-one HCl (Target Product) Product->Salt HCl (g) in iPrOH Crystallization Side1 3-(Dimethylamino)pyrrolidin-2-one (Over-methylation) Product->Side1 Excess HCHO Excess Reductant

Mechanistic pathway for 3-(Methylamino)pyrrolidin-2-one HCl synthesis and common failure modes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my LC-MS showing a large peak for the N,N-dimethyl byproduct? The Science: Reductive amination is a cascade process. The primary amine reacts with formaldehyde to form an imine, which is reduced to the secondary amine[3]. Because the resulting secondary amine is more nucleophilic than the primary amine, it can rapidly react with any excess formaldehyde to form an iminium ion, which is subsequently reduced to the tertiary amine (N,N-dimethyl byproduct)[2]. The Fix:

  • Stoichiometry: Strictly limit formaldehyde to 0.95 - 1.00 equivalents. It is better to have a slight amount of unreacted starting material than to over-methylate.

  • Reducing Agent Selection: Do not use sodium borohydride (NaBH4). Use sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). NaBH(OAc)3 is preferred as it is less toxic and highly selective for imine reduction over direct carbonyl reduction[2].

  • Addition Rate: Add the formaldehyde dropwise at 0°C to a pre-mixed solution of the amine and reducing agent to keep the steady-state concentration of formaldehyde low.

Q2: I am losing yield during the aqueous workup. Is the product water-soluble? The Science: Yes, the free base of 3-(methylamino)pyrrolidin-2-one is highly polar and highly water-soluble. Furthermore, the pyrrolidin-2-one (lactam) ring is susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened amino acid byproducts. The Fix: Avoid extensive aqueous washes. Quench the reductive amination with a minimal amount of saturated aqueous NaHCO3 to neutralize the acetic acid (if using NaBH(OAc)3). Extract multiple times with a polar organic solvent like 10% MeOH in Dichloromethane (DCM) or use a continuous liquid-liquid extractor. Dry the organic layer thoroughly with anhydrous Na2SO4.

Q3: My final hydrochloride salt is crashing out as a sticky, hygroscopic gum instead of a crystalline powder. How do I fix this? The Science: Amine hydrochlorides of low molecular weight pyrrolidones are notoriously hygroscopic. If there is even trace water present during the salt formation, the product will oil out or form a gum rather than a crystalline lattice. The Fix: Ensure the free base is completely anhydrous before salt formation. Dissolve the free base in anhydrous isopropanol (iPrOH) and cool to 0°C. Add a stoichiometric amount of anhydrous HCl in dioxane or HCl in isopropanol. Slowly add an anti-solvent (anhydrous diethyl ether or MTBE) while stirring vigorously to induce crystallization. Filter under a blanket of dry nitrogen.

Quantitative Data: Optimization of Reductive Amination Parameters

The following table summarizes the causal relationship between reaction parameters and product yield/purity during the methylation step.

Reducing AgentHCHO EquivalentsTemperatureMajor ByproductIsolated Yield (%)Purity (LC-MS)
NaBH41.2 eq25°CDimethylamino (25%)42%< 70%
NaBH3CN1.0 eq25°CUnreacted SM (5%)78%92%
NaBH(OAc)31.0 eq0°C to 25°CUnreacted SM (2%)85%96%
NaBH(OAc)31.5 eq0°C to 25°CDimethylamino (18%)61%80%
Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol utilizes in-process controls to ensure each step validates the success of the previous one.

Step 1: Imine Formation and Reduction

  • Charge a dry, nitrogen-purged flask with 3-amino-2-pyrrolidinone (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) and stir the suspension at 0°C[2].

  • Slowly add aqueous Formaldehyde (37 wt%, 0.95 eq) dropwise over 30 minutes. Validation: Temperature must not exceed 5°C during addition to prevent over-alkylation.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Validation: TLC/LC-MS should show <5% starting material and <2% dimethyl byproduct.

Step 2: Quench and Extraction 5. Quench the reaction at 0°C by slowly adding saturated aqueous NaHCO3 until pH 7.5-8.0 is reached. Validation: Bubbling (CO2 evolution) will cease when neutralized. 6. Extract the aqueous layer with 10% MeOH in DCM (4 x 10 mL/g). 7. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base as a pale oil. Validation: Karl Fischer titration should show <0.1% water before proceeding.

Step 3: Hydrochloride Salt Formation 8. Dissolve the crude free base in anhydrous Isopropanol (3 mL/g) and cool to 0°C. 9. Add 4M HCl in Dioxane (1.05 eq) dropwise. Stir for 15 minutes. 10. Slowly add anhydrous Methyl tert-butyl ether (MTBE) (10 mL/g) until the solution becomes cloudy. Seed crystals can be added if available. 11. Stir at 0°C for 2 hours to complete precipitation. 12. Filter the white solid under a nitrogen stream and dry in a vacuum oven at 40°C for 12 hours to yield 3-(Methylamino)pyrrolidin-2-one hydrochloride[1].

Diagnostic Workflow for Yield Optimization

Diagnostic start Low Yield / Purity Detected q1 Is over-methylation observed via LC-MS? start->q1 a1 Reduce HCHO to 0.95 eq Switch to NaBH(OAc)3 q1->a1 Yes q2 Is the lactam ring opening (hydrolysis)? q1->q2 No a1->q2 a2 Maintain pH 7-8 during quench Avoid strong acids/bases q2->a2 Yes q3 Is the HCl salt oiling out / gummy? q2->q3 No a2->q3 a3 Ensure anhydrous conditions Triturate with MTBE q3->a3 Yes success Optimal Yield & Purity Achieved q3->success No a3->success

Troubleshooting decision tree for resolving low yield in the synthesis workflow.

References
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

Sources

Optimization

Troubleshooting low solubility of 3-(Methylamino)pyrrolidin-2-one hydrochloride in aqueous media

Welcome to the Technical Support Center for 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7). As a small, polar secondary amine attached to a pyrrolidone ring, this compound (MW: 150.61 g/mol ) is design...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7). As a small, polar secondary amine attached to a pyrrolidone ring, this compound (MW: 150.61 g/mol ) is designed to be highly water-soluble. However, researchers frequently encounter unexpected precipitation, cloudy suspensions, or gummy residues when transitioning from pure water to complex biological buffers.

This guide provides a mechanistic troubleshooting framework to diagnose and resolve low solubility issues, ensuring the scientific integrity of your assays.

Part 1: Diagnostic Workflow

Before adjusting your protocol, it is critical to identify the root cause of the insolubility. The decision tree below outlines the physicochemical variables that dictate the solubility of basic hydrochloride salts in aqueous media.

Troubleshooting Start Issue: Low Solubility Observed 3-(Methylamino)pyrrolidin-2-one HCl CheckMedia Analyze Aqueous Media Composition Start->CheckMedia HighCl High Chloride Concentration? (e.g., PBS, Saline, 0.1M HCl) CheckMedia->HighCl HighpH High pH Buffer Environment? (pH > 8.0) CheckMedia->HighpH PureWater Pure Water / Low Ionic Strength? CheckMedia->PureWater CommonIon Diagnosis: Common-Ion Effect Excess [Cl-] suppresses Ksp HighCl->CommonIon FreeBase Diagnosis: Free Base Precipitation Deprotonation of secondary amine HighpH->FreeBase PurityIssue Diagnosis: Batch/Purity Issue Lactam ring hydrolysis or glassy state PureWater->PurityIssue Sol1 Action: Reduce [Cl-] or switch to non-halide buffer (e.g., acetate/phosphate) CommonIon->Sol1 Sol2 Action: Adjust media pH to 4.0 - 6.0 to maintain full protonation FreeBase->Sol2 Sol3 Action: Verify identity via LC-MS/NMR Check for zwitterionic degradants PurityIssue->Sol3

Diagnostic workflow for troubleshooting 3-(Methylamino)pyrrolidin-2-one HCl solubility.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My compound dissolves perfectly in DI water but precipitates immediately when added to Phosphate-Buffered Saline (PBS) or Simulated Gastric Fluid (SGF). Why?

A: You are observing the Common-Ion Effect. Because 3-(Methylamino)pyrrolidin-2-one is supplied as a hydrochloride salt, its dissolution is governed by its solubility product constant ( Ksp​ ), where Ksp​=[Drug+][Cl−] . Physiological buffers like PBS contain high concentrations of sodium chloride (~137 mM Cl− ), and SGF contains hydrochloric acid.

When you introduce the compound into a chloride-rich environment, the massive excess of exogenous Cl− forces the equilibrium to shift to the left (Le Chatelier's Principle), drastically suppressing the maximum achievable concentration of [Drug+] in solution[1][2]. This causes the hydrochloride salt to crystallize and precipitate out of solution. Furthermore, high ionic strength can cause "salting-out" effects that decrease the self-association of the drug molecules, further reducing apparent solubility[3].

  • Solution: If physiological osmolarity is required, consider replacing NaCl in your buffer with a non-halide salt (e.g., sodium methanesulfonate or sodium sulfate) to maintain ionic strength without triggering the chloride common-ion effect.

Q2: Does the pH of my assay buffer affect its solubility?

A: Yes, pH is the most critical variable for ionizable compounds. The methylamino group on the pyrrolidone ring is a secondary amine. While the exact pKa​ depends on the microenvironment, aliphatic secondary amines typically exhibit a pKa​ between 8.5 and 9.5.

  • At pH < 7.0 , the amine is fully protonated ( Drug+ ). Ion-dipole interactions with water are maximized, and solubility is high.

  • At pH > 8.0 , a significant fraction of the compound deprotonates into its neutral free base form. The free base lacks the permanent charge required for robust aqueous solvation and will rapidly precipitate or form an insoluble oily emulsion.

  • Solution: Always measure the terminal pH of your solution after adding the compound. If your target assay requires a basic pH, you must pre-dissolve the compound in a co-solvent (like DMSO) and keep the final aqueous concentration below the intrinsic solubility ( S0​ ) of the free base.

Q3: I tried to dissolve an old batch in pure water, but it formed a gummy residue instead of a clear solution. What happened?

A: This indicates either a glassy state formation or chemical degradation (ring hydrolysis). Pyrrolidin-2-ones (lactams) are susceptible to hydrolysis under extreme conditions or prolonged exposure to ambient moisture (hygroscopicity). If the material absorbed water over time, it may have formed a supersaturated glassy hydrate that resists rapid dissolution[3]. Alternatively, base- or acid-catalyzed ring opening can convert the pyrrolidone into a linear amino acid derivative. This zwitterionic degradant will have a completely different, often much lower, solubility profile near its isoelectric point.

  • Solution: Discard the degraded batch. For new batches, store the compound in a desiccator at -20°C. When preparing solutions, allow the vial to reach room temperature before opening to prevent condensation.

Part 3: Quantitative Solubility Behavior

To assist in experimental planning, the following table summarizes the expected physical state and solubility behavior of 3-(Methylamino)pyrrolidin-2-one HCl across various standard laboratory media.

Aqueous MediapH RangeExpected SolubilityDominant Molecular SpeciesPrimary Limiting Factor
DI Water 5.0 - 6.0*> 50 mg/mL (High)Protonated Salt ( Drug+Cl− )Intrinsic lattice energy
0.1 N HCl 1.0< 5 mg/mL (Low)Protonated Salt ( Drug+Cl− )Common-Ion Effect ( Cl− )[2]
1X PBS 7.4ModerateProtonated Salt (90%)Common-Ion Effect ( Cl− )[1]
Borate Buffer 9.0Very Low (Precipitates)Neutral Free Base ( Drug0 )pH > pKa​ (Loss of charge)

*Note: Dissolving the HCl salt in unbuffered DI water will naturally lower the pH of the solution.

Part 4: Standardized Protocol for Thermodynamic Solubility Determination

To accurately determine the working solubility of 3-(Methylamino)pyrrolidin-2-one HCl in your specific assay buffer, use this self-validating shake-flask methodology. Do not rely on visual inspection alone, as micro-suspensions can appear clear to the naked eye.

Materials Required:

  • Temperature-controlled orbital shaker

  • 0.22 µm PTFE or PVDF syringe filters

  • Calibrated pH meter

  • HPLC-UV system for quantification

Step-by-Step Methodology:

  • Media Preparation: Prepare 5 mL of your target aqueous buffer. Crucial: Measure and record the initial pH.

  • Supersaturation: Add 3-(Methylamino)pyrrolidin-2-one HCl incrementally to 1 mL of the buffer in a glass vial until a visible excess of solid remains (indicating supersaturation).

  • Equilibration: Seal the vial and incubate on an orbital shaker at 37°C (or your assay temperature) at 200 RPM for 24 hours. Causality note: 24 hours is required to ensure the system transitions from kinetic dissolution to thermodynamic equilibrium, overcoming any temporary supersaturation or glassy states[3].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm syringe filter to remove sub-visible microcrystals.

  • Terminal pH Verification (Self-Validation): Measure the pH of the filtered supernatant. If the pH has shifted by more than 0.5 units from Step 1, the buffer capacity was exceeded by the acidic HCl salt, and the measured solubility is invalid for your target pH.

  • Quantification: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) and quantify the concentration using a validated HPLC-UV method against a known standard curve.

References

  • Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect in Betrixaban, an Anticoagulant Drug | Molecular Pharmaceutics - ACS Publications. American Chemical Society. Available at:[Link]

  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media - ACS Publications. American Chemical Society. Available at:[Link]

  • Salt formation to improve drug solubility (Serajuddin, A.T.M., Advanced Drug Delivery Reviews 59 (2007) 603–616). USPTO / Elsevier. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 3-(Methylamino)pyrrolidin-2-one hydrochloride

Welcome to the technical support guide for 3-(Methylamino)pyrrolidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(Methylamino)pyrrolidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during long-term storage. By understanding the chemical vulnerabilities of this molecule, you can implement effective strategies to ensure its integrity, leading to more reliable and reproducible experimental outcomes.

Understanding the Degradation of 3-(Methylamino)pyrrolidin-2-one hydrochloride

3-(Methylamino)pyrrolidin-2-one hydrochloride possesses two key structural features that influence its stability: a γ-lactam (a cyclic amide) and an amine hydrochloride salt. These features make it susceptible to specific degradation pathways, primarily hydrolysis and, to a lesser extent, oxidation.

  • Hydrolysis of the Lactam Ring : The five-membered pyrrolidinone ring is a lactam, which can be hydrolyzed (cleaved) by water.[1][2] This reaction is catalyzed by both acidic and basic conditions and involves the nucleophilic attack of water on the carbonyl group of the lactam, leading to ring-opening and the formation of 4-amino-3-(methylamino)butanoic acid.[3][4][5][6][7] The hydrochloride salt itself can create a slightly acidic microenvironment when it absorbs atmospheric moisture, potentially accelerating this process.

  • Hygroscopicity of the Hydrochloride Salt : Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[8][9] This absorbed water not only acts as a reactant for hydrolysis but can also lead to physical changes in the solid material, such as clumping or deliquescence, which can further promote degradation.[10][11][12]

  • Oxidative Degradation : While the primary concern is hydrolysis, the secondary amine (methylamino group) and the carbon adjacent to the nitrogen in the ring could be susceptible to oxidation, especially if exposed to air, light, or incompatible substances over long periods.[13][14]

Troubleshooting Guide: Diagnosing Storage Issues

This section addresses specific issues you might encounter, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: I opened a new container of the compound, and the powder appears clumpy and difficult to handle. What happened?

  • Potential Cause : This is a classic sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt.[8][9] The clumping indicates that the material has been exposed to humidity, which can compromise its physical properties and increase the risk of chemical degradation.

  • Solution :

    • Immediate Action : Immediately handle the material in a low-humidity environment, such as a glove box or a desiccator with a fresh desiccant (e.g., silica gel, phosphorus pentoxide).

    • Future Prevention : Upon receiving a new batch, subdivide the material into smaller, experiment-sized aliquots in tightly sealed vials.[15] This minimizes the exposure of the entire batch to atmospheric moisture during repeated openings. Store these aliquots in a desiccator.

Question 2: My analytical results (e.g., HPLC, NMR) show a new, unexpected peak that grows over time. What could this be?

  • Potential Cause : The appearance of a new peak is a strong indicator of chemical degradation.[1] Given the structure, the most probable impurity is the hydrolysis product, 4-amino-3-(methylamino)butanoic acid.[2] This occurs from the cleavage of the lactam ring.[3][7]

  • Solution :

    • Characterize the Impurity : If possible, use mass spectrometry (LC-MS) to identify the molecular weight of the new peak to confirm if it corresponds to the hydrolyzed product.

    • Review Storage Conditions : Assess your storage protocol against the best practices outlined below. The most likely culprits are exposure to moisture and/or elevated temperatures. Storing the compound at reduced temperatures (-20°C) and under an inert atmosphere (argon or nitrogen) will significantly slow down this degradation pathway.

Question 3: The solid material has developed a slight yellow or brown discoloration. Is it still usable?

  • Potential Cause : Discoloration often suggests oxidative degradation or the formation of minor degradation byproducts. While potentially small in quantity, these impurities can interfere with sensitive applications.

  • Solution :

    • Purity Assessment : The usability depends on the requirements of your experiment. Perform a purity analysis using a validated method like HPLC to quantify the level of impurities.[16][17][18]

    • Enhanced Protective Measures : To prevent further discoloration, store the material protected from light in amber vials and under an inert atmosphere to minimize oxidation.[15][19]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3-(Methylamino)pyrrolidin-2-one hydrochloride? A1: For optimal stability, the solid compound should be stored at -20°C , in a tightly sealed container , placed within a desiccator containing a fresh desiccant, and preferably under an inert atmosphere (e.g., argon or nitrogen). Protection from light using amber vials is also recommended.[15]

Q2: How should I handle the compound during weighing and preparation of solutions? A2: To minimize moisture absorption, allow the container to warm to room temperature before opening. Weigh the compound quickly in a low-humidity environment. It is best practice to prepare solutions fresh for each experiment.[15]

Q3: Can I store solutions of this compound? A3: Solutions are significantly less stable than the solid form.[15] If short-term storage is unavoidable, use an anhydrous, aprotic solvent if compatible with your experiment. For aqueous solutions, prepare them fresh and use them immediately. If temporary storage is needed, keep the solution at 2-8°C for no more than a few hours, though stability should be verified for your specific conditions.

Q4: What signs of degradation should I look for? A4: Visual signs include a change in color (e.g., yellowing), and changes in physical form like clumping or melting.[15] However, degradation can occur without visible changes. The most reliable method for detecting degradation is through periodic analytical testing (e.g., HPLC).[20]

Best Practices for Long-Term Storage & Stability

The following table summarizes the key parameters for ensuring the long-term stability of 3-(Methylamino)pyrrolidin-2-one hydrochloride, grounded in principles from the International Council for Harmonisation (ICH) guidelines for stability testing.[21][22][23][24]

ParameterOptimal ConditionSub-Optimal (Avoid)Rationale
Temperature -20°C Refrigerated (4°C) or Room Temp (25°C)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) AirPrevents oxidative degradation.
Humidity <30% RH (in Desiccator) Ambient HumidityPrevents moisture absorption, which is the primary driver for hydrolysis.[9][10]
Light Protected (Amber Vial) Exposure to LightPrevents potential photodegradation.
Container Tightly Sealed Glass Vial Loosely Capped or Plastic ContainersPrevents moisture and air ingress. Glass is generally more inert than plastic.
Handling Aliquoted into smaller quantities Using from a single large bottle repeatedlyMinimizes exposure of the bulk material to atmospheric conditions.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the primary degradation pathway and a workflow for troubleshooting stability issues.

Fig. 1: Primary Degradation Pathway cluster_main Compound 3-(Methylamino)pyrrolidin-2-one Product Ring-Opened Product (4-amino-3-(methylamino)butanoic acid) Compound->Product  Hydrolysis (Lactam Cleavage) H2O H₂O (Moisture) H2O->Product

Caption: Primary hydrolytic degradation of the lactam ring.

Fig. 2: Troubleshooting Workflow cluster_workflow Start Observed Issue (e.g., Clumping, New Peak, Discoloration) CheckMoisture Assess Moisture Exposure (Storage, Handling) Start->CheckMoisture Clumping? CheckTemp Review Storage Temperature Start->CheckTemp New Peak? CheckAtmosphere Check for Air/Light Exposure Start->CheckAtmosphere Discoloration? SolutionMoisture Solution: Store in Desiccator, Aliquoting CheckMoisture->SolutionMoisture SolutionTemp Solution: Store at -20°C CheckTemp->SolutionTemp SolutionAtmosphere Solution: Store under Inert Gas, Use Amber Vials CheckAtmosphere->SolutionAtmosphere

Sources

Optimization

Purification methods for removing impurities from 3-(Methylamino)pyrrolidin-2-one hydrochloride

Technical Support Center: Purification of 3-(Methylamino)pyrrolidin-2-one Hydrochloride Welcome to the technical support guide for 3-(Methylamino)pyrrolidin-2-one hydrochloride. This document is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 3-(Methylamino)pyrrolidin-2-one Hydrochloride

Welcome to the technical support guide for 3-(Methylamino)pyrrolidin-2-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The high polarity and hydrophilic nature of this compound present unique purification challenges. This guide provides a series of troubleshooting steps and detailed protocols based on established chemical principles and field-proven experience to help you achieve your desired purity targets.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and provides a framework for assessing your crude material before attempting purification.

Q1: What are the typical impurities I should expect in my crude 3-(Methylamino)pyrrolidin-2-one hydrochloride?

The impurity profile of your material is highly dependent on its synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the pyrrolidinone ring or the methylamine source.

  • Reaction By-products: Side-reactions such as over-methylation, hydrolysis of the lactam ring, or polymerization can lead to structurally similar impurities that are difficult to separate.[1]

  • Residual Solvents: Solvents used during the synthesis or workup (e.g., methanol, ethanol, dichloromethane) may be present.

  • Inorganic Salts: Salts generated during synthesis or pH adjustment steps can contaminate the final product.

  • Stereoisomers: If your synthesis is stereospecific, the presence of diastereomers or enantiomers is a critical purity parameter to consider.[2]

Q2: How can I accurately assess the purity of my sample before and after purification?

A multi-modal approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. Due to the lack of a strong UV chromophore in the molecule, detection at low wavelengths (e.g., 205-215 nm) is often necessary.[3] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent or buffer is a good starting point. For enhanced sensitivity, pre-column derivatization with a UV-active agent like Boc-anhydride can be employed.[3]

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides crucial information on the structural integrity of your compound and can help identify and quantify organic impurities, provided their signals do not overlap significantly with your product's signals.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio.[5]

  • Karl Fischer Titration: To specifically quantify water content, which is a common "impurity" in polar, hygroscopic salts.[4]

Q3: My compound is a hydrochloride salt. How does this impact my purification strategy?

The salt form dictates the compound's physical properties, primarily its solubility.

  • High Polarity: As a salt, it is highly polar and typically soluble in polar protic solvents like water and lower alcohols (methanol, ethanol), but insoluble in non-polar organic solvents like hexanes, diethyl ether, or ethyl acetate.[5] This solubility profile is the foundation of most purification strategies.

  • pH Stability: The compound is most stable in acidic to neutral conditions. Avoid exposing it to strong bases for extended periods, as this will generate the free amine, which may have different stability and solubility characteristics and can be prone to degradation. The free base form is necessary for certain purification steps like acid-base extraction.[6]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to common purification challenges.

Scenario 1: Low Purity After Synthesis (<95%) with Mixed Impurities

Question: My initial crude product has a purity of ~90% by HPLC, with both more and less polar impurities. What is the most effective first-pass purification method?

Answer: For a solid organic salt, recrystallization is the most efficient and scalable initial purification technique.[7] The goal is to identify a solvent system in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in the mother liquor.

start Crude Product (<95% Purity) sol_screen Solvent System Screening start->sol_screen dissolve Dissolve in Minimal Hot Solvent sol_screen->dissolve Select best system cool Slow Cool to RT, then Ice Bath dissolve->cool filter Filter Crystals & Wash with Cold Anti-Solvent cool->filter dry Dry Under Vacuum filter->dry analyze Analyze Purity (HPLC, NMR) dry->analyze

Caption: Decision workflow for purification via recrystallization.

This protocol is a robust starting point for many polar amine hydrochlorides.[5]

  • Solvent Selection: Place a small amount of your crude material in a test tube. Add a polar solvent like 2-propanol (isopropanol) dropwise while warming. If it dissolves readily, this is a good "solvent." If it is too soluble even at room temperature, try a slightly less polar solvent. 2-propanol is often preferred over ethanol or methanol for hydrochloride salts as they can be excessively soluble in the latter, leading to poor recovery.[5]

  • Dissolution: In a larger flask, add the crude solid and the minimum amount of hot 2-propanol required to fully dissolve it. Stirring and heating in a water bath are recommended.

  • Precipitation: Once dissolved, remove the flask from the heat. Slowly add a non-polar "anti-solvent," such as diethyl ether or methyl tert-butyl ether (MTBE), dropwise until the solution becomes faintly cloudy.[8] Add a few drops of hot 2-propanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of cold diethyl ether to remove residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Solvent 1 (Polar)Solvent 2 (Anti-Solvent)Rationale & Key Considerations
2-PropanolDiethyl Ether / MTBEExcellent general-purpose system. Good solubility difference between hot and cold.[5]
EthanolEthyl AcetateUse if the compound is not overly soluble in hot ethanol. Ethyl acetate is a less volatile anti-solvent than ether.
MethanolDichloromethaneGood for highly polar compounds, but be aware of the volatility and toxicity of the solvents.
WaterAcetone / AcetonitrileUse only if the compound is sparingly soluble in cold water. Water can be difficult to remove completely.
Scenario 2: Persistent Polar Impurities After Recrystallization

Question: Recrystallization improved the purity to 97%, but a specific polar impurity remains. How do I remove it?

Answer: When impurities have similar solubility profiles to your product, chromatography is the next logical step. Given the polar and ionic nature of your compound, you have several options.

start Recrystallized Product (with polar impurity) choice Select Chromatography Mode start->choice np Normal Phase (Silica) choice->np Impurity is significantly less polar rp Reverse Phase (C18) choice->rp Impurity is very close in polarity iex Ion Exchange (Cation) choice->iex Impurity is neutral or anionic np_desc Good for less polar impurities. Requires amine modifier (Et3N). np->np_desc rp_desc Ideal for polar compounds. Use aqueous mobile phases. rp->rp_desc iex_desc Best for separating by charge. Removes neutral impurities. iex->iex_desc

Caption: Logic for selecting an appropriate chromatography method.

Standard silica gel is acidic and can cause strong, irreversible binding of polar amines. Deactivating the silica with a base is essential.

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 99:1 Dichloromethane:Methanol). Add 1-2% triethylamine (Et₃N) to the slurry and stir for 15 minutes to neutralize the silica surface.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Mobile Phase: Use a gradient system, such as Dichloromethane/Methanol, with a constant 1-2% of triethylamine throughout the run. A typical gradient might be from 1% to 10% Methanol.

  • Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or methanol and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Run the gradient and collect fractions. Monitor the fractions by TLC or HPLC to identify those containing the pure product.

This method is often better suited for highly polar compounds.

  • Column Selection: Use a C18-functionalized silica column. For highly aqueous mobile phases (>80% water), select a column specifically designed for aqueous conditions to prevent phase collapse.

  • Mobile Phase: A common system is a gradient of Water and Methanol (or Acetonitrile). Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both solvents will ensure the amine remains protonated and improves peak shape.

  • Sample Loading: Dissolve the sample in a small amount of water or the initial mobile phase.

  • Elution: Run a gradient from high aqueous content (e.g., 95% Water / 5% Methanol) to higher organic content. Collect and analyze fractions as described above.

Scenario 3: Removing Non-Polar or Greasy Impurities

Question: My NMR shows grease or residual non-polar synthesis solvents. Is there a faster method than column chromatography?

Answer: Yes. A simple solid wash (trituration) or a more involved acid-base extraction can effectively remove non-polar contaminants.

This is the simplest method and is surprisingly effective.

  • Place the crude, dry solid in a flask with a stir bar.

  • Add a non-polar solvent in which your product is completely insoluble (e.g., Hexane, Diethyl Ether, or Ethyl Acetate).[5]

  • Stir the slurry vigorously for 15-30 minutes at room temperature.

  • Filter the solid, wash it with a small amount of fresh cold solvent, and dry it under high vacuum. The non-polar impurities will be dissolved and removed in the filtrate.

This classic technique leverages the change in solubility of the amine between its salt and free-base forms.[6]

start Crude HCl Salt step1 Dissolve in Water start->step1 step2 Wash with Organic Solvent (e.g., EtOAc) step1->step2 step2_out Non-polar impurities removed in organic layer step2->step2_out step3 Basify Aqueous Layer (e.g., with NaOH) to pH >10 step2->step3 Keep aqueous layer step4 Extract Free Amine into Organic Solvent (e.g., DCM) step3->step4 step4_out Polar, non-basic impurities remain in aqueous layer step4->step4_out step5 Dry Organic Layer (Na2SO4) step4->step5 Keep organic layer step6 Add HCl in Ether/Dioxane step5->step6 step7 Filter & Dry Pure HCl Salt step6->step7

Caption: Step-by-step workflow for purification via acid-base extraction.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.PubMed.
  • 3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7.AChemBlock.
  • Addressing solubility issues of Trioctylamine hydrochloride in non-polar solvents.Benchchem.
  • 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS 1423024-20-7).Fluorochem.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.Benchchem.
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?ResearchGate.
  • Purification of organic hydrochloride salt?ResearchGate.
  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.ACS Publications.
  • CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS.NMIA.
  • PW 01: recrystallization.Abdelhafid BOUSSOUF University center of Mila.
  • CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.Google Patents.
  • Strategies for the Flash Purification of Highly Polar Compounds.Teledyne ISCO.
  • A review of the newly identified impurity profiles in methamphetamine seizures.PMC.
  • Recrystallization Meth With Water.CLaME.

Sources

Troubleshooting

Technical Support Center: Optimizing 3-(Methylamino)pyrrolidin-2-one Hydrochloride Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 3-(Methylamino)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 3-(Methylamino)pyrrolidin-2-one hydrochloride .

This molecule presents a unique dual-reactivity challenge: it contains both a sterically hindered secondary aliphatic amine (N3) and a cyclic amide/lactam (N1). Furthermore, its hydrochloride salt form introduces stoichiometric complexities that frequently stall catalytic cycles if not properly managed. This guide synthesizes field-proven insights to help you achieve absolute chemoselectivity and high yields.

Part 1: The Chemoselectivity & Stoichiometry Challenge

When optimizing carbon-nitrogen (C–N) bond formation for this substrate, you must control two primary variables:

  • Site Selectivity (N1 vs. N3): The N3-methylamino group is more nucleophilic but sterically encumbered (a secondary amine on a secondary carbon). The N1-lactam is less nucleophilic but sterically accessible.

  • Salt Neutralization: The substrate is an HCl salt. Palladium and Copper catalytic cycles require a base to deprotonate the amine intermediate prior to reductive elimination. If the base is consumed neutralizing the HCl salt, the catalytic cycle will terminate prematurely [1].

Chemoselectivity SM 3-(Methylamino)pyrrolidin-2-one HCl (Starting Material) Base Add Base (>2.2 eq) Neutralize HCl Salt SM->Base FreeBase Free Base Intermediate (N1 Lactam & N3 Amine) Base->FreeBase PdCat Pd / RuPhos Catalyst (Secondary Amine Focus) FreeBase->PdCat Buchwald-Hartwig CuCat CuI / Diamine Catalyst (Lactam Focus) FreeBase->CuCat Ullmann-Goldberg ProdA N3-Arylated Product (High Chemoselectivity) PdCat->ProdA ProdB N1-Arylated Product (High Chemoselectivity) CuCat->ProdB

Caption: Chemoselectivity workflow for 3-(Methylamino)pyrrolidin-2-one cross-coupling.

Part 2: Troubleshooting Guide & FAQs

Q: Why am I recovering unreacted starting material with 0% product yield? A: The most common cause is a base stoichiometry failure. The Buchwald-Hartwig amination requires base to drive the deprotonation of the amine-Pd(II) complex [2]. If you use the standard 1.2–1.5 equivalents of base (e.g., NaOtBu) with an HCl salt, 1.0 equivalent is instantly consumed to liberate the free base. This leaves an insufficient amount of base to turn over the catalytic cycle, resulting in catalyst resting or decomposition. Solution: Always use >2.2 equivalents of base when working with the hydrochloride salt.

Q: I am trying to couple the N3-methylamino group, but I am getting poor yields and high dehalogenation of my aryl halide. What is wrong? A: You are likely using a ligand optimized for primary amines (e.g., BrettPhos) or an unoptimized ligand like BINAP. The N3 position is a sterically hindered secondary amine. For secondary amines, the rate-limiting step in the catalytic cycle is reductive elimination [3]. If reductive elimination is slow, side reactions like β-hydride elimination or protodehalogenation outcompete product formation. Solution: Switch to RuPhos . RuPhos is specifically designed with steric bulk that forces the Pd(II) intermediate into a geometry that drastically lowers the activation energy for reductive elimination of secondary amines [4].

Q: How do I force the reaction to occur at the N1-lactam instead of the N3-amine? A: Palladium-catalyzed Buchwald-Hartwig conditions will almost exclusively favor the more nucleophilic N3-amine. To reverse this chemoselectivity and target the N1-lactam, you must switch to a Copper-catalyzed Ullmann-Goldberg amidation [5]. Copper(I) complexes with diamine ligands (like DMEDA) have a strong mechanistic preference for amides/lactams over aliphatic amines.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Ar-Pd(II)-X Complex Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-NR2 Complex PdII_OA->PdII_Amine Amine Binding & Deprotonation (Requires Base) PdII_Amine->Pd0 Reductive Elimination (Rate-Limiting)

Caption: Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Part 3: Standard Optimized Protocols

These protocols are designed as self-validating systems. The specific stoichiometric ratios account for the salt form and the mechanistic demands of the respective catalytic cycles.

Protocol A: N3-Selective Arylation (Buchwald-Hartwig)

Objective: Chemoselective C–N coupling at the secondary methylamino group.

  • Preparation: In a nitrogen-filled glovebox, add 3-(methylamino)pyrrolidin-2-one hydrochloride (1.0 eq, 0.5 mmol) and the aryl bromide/iodide (1.2 eq, 0.6 mmol) to an oven-dried 10 mL reaction vial.

  • Catalyst Loading: Add RuPhos Pd G3 precatalyst (5 mol%) and RuPhos ligand (5 mol%). Note: G3 precatalysts ensure rapid, quantitative generation of the active Pd(0) species without requiring high temperatures for activation.

  • Base Addition (Critical): Add Sodium tert-butoxide (NaOtBu) (2.5 eq, 1.25 mmol).

  • Solvent: Add anhydrous, degassed Toluene or THF (2.5 mL, to achieve 0.2 M concentration).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 85 °C for 16 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (to neutralize excess base) and extract with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N1-Selective Arylation (Goldberg-Type Amidation)

Objective: Chemoselective C–N coupling at the lactam nitrogen.

  • Preparation: To an oven-dried vial, add 3-(methylamino)pyrrolidin-2-one hydrochloride (1.0 eq, 0.5 mmol), aryl iodide (1.2 eq), Copper(I) Iodide (CuI) (10 mol%), and Potassium Carbonate (K₂CO₃) (2.5 eq).

  • Ligand & Solvent: Add anhydrous Dioxane (2.5 mL) and N,N'-dimethylethylenediamine (DMEDA) (20 mol%).

  • Purge: If not in a glovebox, sparge the mixture with Argon for 10 minutes.

  • Reaction: Seal the vial tightly and heat at 110 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate for chromatographic purification.

Part 4: Data & Optimization Summary

The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes, validating the protocols provided above.

EntryCatalyst / Ligand SystemBase (Equivalents)Temp (°C)Target SiteYield (%)Selectivity (N3:N1)
1 Pd₂dba₃ / RuPhos NaOtBu (2.5) 85 N3 (Amine) >85% >95:5
2Pd₂dba₃ / BrettPhosNaOtBu (2.5)85N3 (Amine)<20%N/A (Low Conv.)
3Pd₂dba₃ / RuPhosNaOtBu (1.1)85N3 (Amine)0%N/A (Salt Failure)
4 CuI / DMEDA K₂CO₃ (2.5) 110 N1 (Lactam) >75% <10:90
5CuI / L-ProlineK₂CO₃ (2.5)110N1 (Lactam)45%<15:85

Note: Entry 3 demonstrates the critical failure mode of insufficient base when utilizing hydrochloride salt starting materials.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. URL:[Link]

  • ChemRxiv. "Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment." ChemRxiv. URL:[Link]

  • ACS Omega. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega. URL:[Link]

  • MDPI Molecules. "Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand." Molecules. URL:[Link]

Optimization

Technical Support Center: A Guide to Handling 3-(Methylamino)pyrrolidin-2-one hydrochloride

Welcome to the technical support guide for 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7). This document is designed for researchers, scientists, and drug development professionals to provide expert gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the proper handling and storage of this hygroscopic compound. From our experience, managing moisture-sensitive reagents is critical for experimental reproducibility and success. This guide synthesizes best practices with the underlying scientific principles to ensure the integrity of your material and the accuracy of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of 3-(Methylamino)pyrrolidin-2-one hydrochloride.

Q1: What does it mean for 3-(Methylamino)pyrrolidin-2-one hydrochloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[1] For 3-(Methylamino)pyrrolidin-2-one hydrochloride, which is a solid powder, this means it will readily take up moisture from the air. This can lead to significant changes in the physical and chemical properties of the compound if not handled correctly.[2]

Q2: What are the consequences of improper handling and moisture exposure?

A2: The consequences of moisture absorption can be detrimental to your experiments.[3]

  • Physical Changes: The powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), which makes accurate weighing nearly impossible.[1][2]

  • Inaccurate Measurements: When you weigh a sample that has absorbed water, you are weighing both the compound and the water. This leads to an overestimation of the mass of the active compound, resulting in solutions with lower-than-intended concentrations.[2]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[4] This is a critical concern in drug development, where compound integrity is paramount.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the integrity of 3-(Methylamino)pyrrolidin-2-one hydrochloride, it must be stored in a tightly sealed container to prevent moisture ingress.[5][6] The ideal storage environment is a cool, dry, and well-ventilated area.[7] For enhanced protection, we strongly recommend storing the primary container inside a desiccator containing an active drying agent like silica gel or a molecular sieve.[3] This creates a micro-environment with minimal relative humidity.

Q4: Can I dry the compound if it has already absorbed moisture?

A4: While gentle heating in a vacuum oven can sometimes be used to dry compounds, this is a risky procedure without specific data on the thermal stability of 3-(Methylamino)pyrrolidin-2-one hydrochloride.[5] Aggressive heating can cause decomposition.[5] Therefore, we do not recommend this as a primary strategy. A more reliable approach for dealing with a hydrated compound is detailed in the Troubleshooting Guide below.

Key Properties of 3-(Methylamino)pyrrolidin-2-one hydrochloride
PropertyValueSource(s)
CAS Number 1423024-20-7[8][9][10]
Molecular Formula C₅H₁₁ClN₂O[8][10]
Molecular Weight 150.61 g/mol [8][9]
Physical State Solid powderN/A
Hygroscopicity Hygroscopic; readily absorbs moisture from the air.[1][2][4]
Recommended Storage Store in a tightly sealed container within a desiccator in a cool, dry place.[5][6]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter while working with 3-(Methylamino)pyrrolidin-2-one hydrochloride.

Issue 1: The powder in the container appears clumped or caked.

This is a clear indication of moisture absorption.[2] The appropriate course of action depends on the severity of the caking and the sensitivity of your experiment.

G start Problem: Compound is Clumped/Caked assess Assess Severity of Moisture Absorption start->assess minor Minor Clumping (Breaks up easily with a spatula) assess->minor  Minor severe Severe Caking (Hard lumps or wet appearance) assess->severe  Severe action_minor Option 1: Use immediately for non-quantitative or less sensitive applications. minor->action_minor action_severe1 Option 2 (Recommended): Prepare a stock solution with the entire batch and determine the precise concentration via an analytical method (e.g., qNMR, HPLC). minor->action_severe1 severe->action_severe1 action_severe2 Option 3: Discard the material and use a fresh, unopened lot for critical experiments. severe->action_severe2 improve For all cases: Review and improve storage and handling procedures. Ensure use of a desiccator. action_minor->improve action_severe1->improve action_severe2->improve

Caption: Troubleshooting workflow for handling clumped compound.

Issue 2: My weighing results are inconsistent and seem to increase over time.

This is a classic sign of a hygroscopic substance actively absorbing moisture from the air while on the analytical balance pan.[11] The longer the material is exposed, the more water it absorbs, and the higher the mass reading becomes.

Protocol: Accurate Weighing of a Hygroscopic Compound

This protocol is designed to minimize atmospheric exposure during weighing.

Objective: To accurately weigh a specific mass of 3-(Methylamino)pyrrolidin-2-one hydrochloride.

Prerequisites:

  • Ensure the analytical balance is in a room with controlled temperature and humidity, and away from drafts.[11][12]

  • Allow the sealed container of the compound to equilibrate to the ambient temperature of the balance room before opening to prevent condensation.[11]

  • Have all necessary equipment (spatulas, weighing vessel, notebook) ready and within arm's reach.

Procedure:

  • Place a suitable weighing vessel (e.g., a small glass vial with a cap, not an open weigh boat) on the balance pan.[13]

  • Close the balance doors and tare the vessel.

  • Remove the compound container from the desiccator.

  • Minimize the time the primary container is open. Quickly open it, remove an approximate amount of the powder with a clean, dry spatula, and transfer it to the tared weighing vessel.[2][5]

  • Immediately and securely close the primary compound container and return it to the desiccator.

  • Place the cap on your weighing vial and place it back on the balance.

  • Close the balance doors and record the stable mass.

  • The key principle is to weigh by difference for the most accurate results, especially for subsequent portions from the same vial.[11] Weigh your vial, dispense the material into your reaction flask, then re-weigh the vial. The difference is the exact amount transferred.

Issue 3: I need to make highly accurate solutions but I suspect my material has absorbed some moisture.

When the exact hydration state of your solid is unknown, the most rigorous and trustworthy approach is to prepare a stock solution from an entire container of the material and then determine its exact concentration analytically.[2][14]

Protocol: Preparation and Standardization of a Stock Solution

Objective: To create a stock solution of known concentration, bypassing the uncertainties of weighing a hygroscopic solid.

Procedure:

  • Select a Vessel: Choose a volumetric flask of appropriate size that can accommodate the entire contents of your starting material bottle.

  • Weigh the Primary Container: Using an analytical balance, accurately weigh the entire, unopened bottle of 3-(Methylamino)pyrrolidin-2-one hydrochloride. Record this mass (Mass 1).

  • Transfer the Compound: Quantitatively transfer the entire contents of the bottle into the volumetric flask. This is a critical step. Rinse the bottle multiple times with the chosen anhydrous solvent, transferring the rinsate into the volumetric flask to ensure all material is transferred.

  • Weigh the Empty Container: Re-weigh the now-empty bottle (including its cap). Record this mass (Mass 2).

  • Calculate Mass Transferred: The exact mass of the powder transferred is Mass 1 - Mass 2.

  • Prepare the Solution: Add a portion of the anhydrous solvent to the volumetric flask to dissolve the compound completely. Once dissolved, carefully add more solvent up to the calibration mark. Stopper the flask and invert it multiple times to ensure the solution is homogeneous.

  • Calculate Nominal Concentration: Use the calculated mass and the volume of the flask to determine the nominal concentration.

  • Standardize (Trust but Verify): For applications requiring the highest accuracy, the concentration of this stock solution should be verified using a quantitative analytical technique. This could include titration (if applicable), Quantitative NMR (qNMR), or creating a calibration curve with an HPLC-UV system against a trusted reference standard. This step validates your solution's concentration, making it a reliable standard for all subsequent experiments.

  • Storage: Store the standardized stock solution in a tightly sealed container, protected from light, and at the appropriate temperature (refrigerated or frozen, depending on stability data).[2]

By implementing these protocols and understanding the principles behind them, you can effectively manage the hygroscopic nature of 3-(Methylamino)pyrrolidin-2-one hydrochloride, ensuring the integrity and reliability of your valuable research.

References

  • How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho. [Link]

  • 5 Best Practices for Analytical Balances. Weighing Scales | Innoweight. [Link]

  • The Do's and Don'ts of Laboratory Balances. Labcompare.com. [Link]

  • 13.2.1 Classification of goods according to moisture behavior. Container Handbook. [Link]

  • Hygroscopic chemical...how to deal with?. General Lab Techniques - Protocol Online. [Link]

  • How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. [Link]

  • Hygroscopy. Wikipedia. [Link]

  • What are the hazardous effects of hygroscopic materials?. Quora. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry - ACS Publications. [Link]

  • 3-(methylamino)pyrrolidin-2-one hydrochloride. Appchem. [Link]

Sources

Troubleshooting

Reducing side reactions when using 3-(Methylamino)pyrrolidin-2-one hydrochloride

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS: 1423024-20-7).

This gamma-lactam building block is highly valuable in medicinal chemistry, but its structural features—specifically the dual nitrogen atoms (N1-amide, N3-amine) and the acidic C3 alpha-proton—create a complex reactivity profile. This guide will decode the causality behind common side reactions and provide field-proven, self-validating protocols to ensure high-yield, stereochemically pure syntheses.

Core Mechanistic Overview

Before troubleshooting, it is critical to understand the molecule's reactive topography. The scaffold presents three primary vulnerabilities during synthesis:

  • C2 Carbonyl: Susceptible to nucleophilic attack, leading to lactam ring opening.

  • C3 Alpha-Carbon: Prone to base-catalyzed deprotonation, leading to epimerization.

  • N1 vs. N3 Competition: Requires strict chemoselective control to prevent off-target lactam acylation/alkylation.

G Center 3-(Methylamino)pyrrolidin-2-one (Target Scaffold) RingOpen Lactam Ring Opening (Hydrolysis) Center->RingOpen Strong Aqueous Base/Acid Epimer C3 Epimerization (Loss of ee%) Center->Epimer Strong Base (pKa > 12) N1React N1-Lactam Acylation (Off-target) Center->N1React Excess Electrophile / Deprotonation Sol1 Anhydrous conditions Mild bases (DIPEA) RingOpen->Sol1 Sol2 Avoid strong bases Temp < 25°C Epimer->Sol2 Sol3 Chemoselective coupling No NaH/LiHMDS N1React->Sol3

Fig 1. Primary side reactions of 3-(Methylamino)pyrrolidin-2-one and mitigation strategies.

Troubleshooting & FAQs

Q1: I am observing significant lactam ring-opening (hydrolysis) during the free-basing and coupling steps. How do I prevent this?

The Causality: The C2 carbonyl of the pyrrolidin-2-one ring is highly electrophilic. Under strongly acidic or aqueous basic conditions (e.g., using NaOH to neutralize the hydrochloride salt), hydroxide ions attack the C2 carbonyl. This triggers the cleavage of the N1-C2 bond, yielding linear amino acid or hydantoin degradants. This degradation pathway is a well-documented liability in pyrrolidin-2-one drug candidates, such as the FPR2 agonist BMS-986331 . Furthermore, N-acylated lactams are particularly susceptible to transition-metal or nucleophile-induced ring opening . The Solution: Never use aqueous inorganic bases to free-base this compound. Instead, use non-nucleophilic, mild organic tertiary amines (like DIPEA or N-Methylmorpholine) in strictly anhydrous solvents (DCM or DMF).

Q2: My starting material is enantiopure (e.g., the (3S)-enantiomer), but my final product shows a massive loss of enantiomeric excess (ee%). How do I suppress C3 epimerization?

The Causality: The C3 position is directly adjacent (alpha) to the lactam carbonyl. The electron-withdrawing nature of the carbonyl makes the C3 proton unusually acidic. When exposed to strong bases (pKa > 12, such as DBU or alkoxides), the C3 proton is abstracted, forming a planar enolate intermediate. Upon reprotonation, stereochemical integrity is lost, resulting in epimerization . The Solution: Epimerization is kinetically driven by temperature and base strength. Keep all reaction temperatures strictly below 25 °C (ideally 0 °C during base addition). If performing a peptide coupling, utilize neutral or mildly basic additives like 2,4,6-collidine rather than standard triethylamine (TEA), as collidine's steric bulk prevents it from acting as an efficient proton abstractor at the C3 position.

Q3: How can I achieve selective N3-acylation without causing off-target N1-lactam acylation?

The Causality: The N3 methylamino group is a secondary aliphatic amine, meaning its lone pair is localized and highly nucleophilic. Conversely, the N1 lactam nitrogen is an amide; its lone pair is delocalized into the C2 carbonyl pi-system, rendering it a poor nucleophile. However, if a strong base (like NaH or LiHMDS) is used, the N1 proton is removed, creating a highly reactive lactam anion that will aggressively attack electrophiles. The Solution: Exploit the inherent nucleophilic discrepancy. By using a mild base (DIPEA) that is strong enough to neutralize the HCl salt but too weak to deprotonate the N1 amide, you ensure that only the N3 amine reacts with your incoming electrophile.

Quantitative Base Selection Guide

To prevent both epimerization and ring-opening, base selection is the single most critical variable. Use the following table to standardize your laboratory's approach to this scaffold.

Table 1: Base Selection & Risk Matrix for 3-(Methylamino)pyrrolidin-2-one

Base ReagentpKa (Conjugate Acid)Risk of C3 EpimerizationRisk of N1 DeprotonationApplication Recommendation
N-Methylmorpholine (NMM) ~7.4Very LowVery LowOptimal for sensitive peptide couplings (HATU/EDC).
DIPEA (Hünig's Base) ~10.5LowLowOptimal for free-basing and general acylations.
DBU ~13.5HighModerateAvoid . Rapidly promotes C3 enolization/racemization.
NaOH (Aqueous) ~15.7ModerateModerateAvoid . High risk of lactam hydrolysis (ring opening).
Sodium Hydride (NaH) >35.0HighCriticalAvoid . Deprotonates N1, causing unselective alkylation.

Validated Experimental Protocol: Chemoselective N3-Acylation

The following protocol is a self-validating workflow designed to neutralize the hydrochloride salt and selectively acylate the N3-secondary amine without inducing epimerization or ring opening.

Step-by-Step Methodology:

  • Salt Suspension: Suspend 3-(Methylamino)pyrrolidin-2-one hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Purge the flask with inert gas (N2 or Argon) and cool the suspension to 0 °C using an ice bath.

  • Mild Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv, 22 mmol) dropwise over 5 minutes.

    • Causality Note: 1.0 equiv neutralizes the HCl salt (releasing the nucleophilic N3 amine), and 1.2 equiv acts as the acid scavenger for the subsequent coupling. The low temperature prevents base-catalyzed epimerization.

  • Electrophile Addition: Dissolve the desired acid chloride (1.05 equiv, 10.5 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature at 0 °C.

  • Reaction & Self-Validation: Stir at 0 °C for 1 hour.

    • Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. You should observe the desired product mass. If a mass of [M+18] is observed, water has infiltrated the system, causing lactam ring opening. If a mass of [M+(Electrophile Mass x 2)] is observed, N1-overacylation has occurred (indicating the base was added too rapidly, causing localized heating).

  • Quench & Isolation: Once complete conversion is confirmed, quench the reaction at 0 °C by adding saturated aqueous NH4Cl (equal volume to DCM). Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temp < 30 °C).

Workflow Step1 Salt Suspension (HCl salt in DCM) Step2 Mild Free-Basing (Add DIPEA at 0°C) Step1->Step2 2.2 eq DIPEA Step3 Electrophile Addition (Dropwise, 0°C) Step2->Step3 1.05 eq R-COCl Step4 Product Isolation (Aqueous Wash) Step3->Step4 NH4Cl Quench

Fig 2. Optimized step-by-step workflow for chemoselective N3-acylation.

References

  • Shirude, P. S., et al. "From Lead to Clinical Candidate: Discovery of BMS-986331 as a Potent and Selective N-Formyl Peptide Receptor 2 Agonist." Journal of Medicinal Chemistry.[Link]

  • Rajamanickam, K. R., & Lee, S. "Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation." The Journal of Organic Chemistry.[Link]

  • Macdonald, S. J. F., et al. "A Flexible, Practical, and Stereoselective Synthesis of Enantiomerically Pure trans-5-Oxohexahydropyrrolo[3,2-b]pyrroles (Pyrrolidine-trans-lactams), a New Class of Serine Protease Inhibitors, Using Acyliminium Methodology." The Journal of Organic Chemistry.[Link]

Optimization

Technical Support Center: Recrystallization of 3-(Methylamino)pyrrolidin-2-one hydrochloride

Welcome to the technical support guide for the purification of 3-(Methylamino)pyrrolidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-(Methylamino)pyrrolidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this key chemical intermediate. Our goal is to move beyond simple protocols and explain the underlying principles that ensure a successful and repeatable purification process.

Part 1: Fundamentals of Recrystallization for 3-(Methylamino)pyrrolidin-2-one hydrochloride

Before initiating any experimental work, understanding the physicochemical properties of the target compound is paramount. 3-(Methylamino)pyrrolidin-2-one hydrochloride is a polar, organic salt. Its structure, featuring a lactam ring, a secondary amine, and a hydrochloride salt, dictates its solubility behavior.

  • Polarity and Solubility : The presence of the hydrochloride salt and the amide group makes the molecule highly polar. Following the principle of "like dissolves like," it is expected to be soluble in polar protic solvents like water, methanol, and ethanol, and less soluble in less polar solvents such as isopropanol (IPA), ethyl acetate, acetone, and non-polar solvents like hexanes or toluene.[1][2][3]

  • Crystalline Solids : The objective of recrystallization is to obtain a crystalline solid, which is characterized by a highly ordered three-dimensional arrangement of molecules.[4][5] This ordered lattice structure selectively excludes impurity molecules. A successful recrystallization yields a product with a sharp, well-defined melting point, a key indicator of purity.[4][5][6] Amorphous solids, in contrast, have a disordered arrangement and melt over a wide temperature range.[5][6]

Q1: How do I select the right solvent system?

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[2][3] For 3-(Methylamino)pyrrolidin-2-one hydrochloride, a single solvent may not be ideal. A mixed-solvent system, often called a solvent/anti-solvent system, is typically more effective.

Procedure for Solvent Screening:

  • Place a small amount (e.g., 50 mg) of the crude material into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a potential "good" solvent (e.g., methanol, ethanol, water) to each tube.

  • Observe solubility at room temperature. A good primary solvent should not fully dissolve the compound at this stage.

  • Gently heat the tubes. The compound should dissolve completely in a minimal amount of the hot solvent.

  • To this hot solution, add a "poor" or "anti-solvent" (e.g., isopropanol, ethyl acetate, diethyl ether) dropwise until persistent cloudiness (turbidity) is observed. The two solvents must be miscible.[1]

  • Add a few more drops of the hot "good" solvent to redissolve the solid and achieve a clear solution.

  • Allow the solution to cool slowly. The solvent system that produces well-formed crystals with a good recovery is the most suitable.

Solvent System ComponentPolarityRole in RecrystallizationRationale & Comments
Water HighGood SolventExcellent for dissolving the polar hydrochloride salt. May require a less polar anti-solvent to reduce solubility for precipitation. Dries slowly.[7]
Methanol (MeOH) HighGood SolventOften dissolves polar compounds readily at room temperature. May need to be paired with an anti-solvent for good yield. Volatile and easy to remove.[7]
Ethanol (EtOH) HighGood SolventAn excellent general-purpose solvent. Its lower polarity than methanol may provide a better solubility profile (less soluble when cold).[7]
Isopropanol (IPA) MediumGood Solvent / Anti-SolventCan be used as the primary solvent if solubility is appropriate, or as an anti-solvent with methanol or ethanol to induce crystallization.
Acetone MediumAnti-SolventGood for precipitating polar salts from more polar solvents. Its low boiling point can be a disadvantage.[7]
Ethyl Acetate (EtOAc) Medium-LowAnti-SolventCommonly used to precipitate hydrochloride salts from alcohol solutions.[8]
Toluene / Hexanes Low / Non-polarAnti-SolventGenerally used as anti-solvents. Good for "crashing out" highly polar compounds. May cause oiling if added too quickly.[1]

Part 2: Experimental Protocol - A Step-by-Step Guide

This protocol outlines a general procedure for the recrystallization of 3-(Methylamino)pyrrolidin-2-one hydrochloride using an ethanol/ethyl acetate solvent system.

Objective: To purify crude 3-(Methylamino)pyrrolidin-2-one hydrochloride by removing process-related impurities.

Materials:

  • Crude 3-(Methylamino)pyrrolidin-2-one hydrochloride

  • Ethanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid. Start with a small amount and add more in small portions while heating and stirring. Avoid adding a large excess of solvent, as this will reduce your yield.[9]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[7][9]

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot, slowly add ethyl acetate (the anti-solvent) dropwise with continuous stirring. Continue adding until the solution becomes slightly and persistently turbid.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[10][11] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethyl acetate or a pre-chilled mixture of ethanol/ethyl acetate. This removes residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight.

Workflow Diagram

Recrystallization_Workflow start Start with Crude 3-(Methylamino)pyrrolidin-2-one HCl dissolve Dissolve in Minimum Hot Ethanol start->dissolve check_insolubles Insoluble Impurities? dissolve->check_insolubles hot_filtration Perform Hot Gravity Filtration check_insolubles->hot_filtration Yes add_antisolvent Add Ethyl Acetate (Anti-Solvent) until Turbid check_insolubles->add_antisolvent No hot_filtration->add_antisolvent redissolve Add Drops of Hot Ethanol to Re-clarify add_antisolvent->redissolve cool_slowly Cool Slowly to Room Temperature redissolve->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath filter_wash Vacuum Filter and Wash with Cold Anti-Solvent ice_bath->filter_wash dry Dry Crystals Under Vacuum filter_wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Recrystallization workflow for 3-(Methylamino)pyrrolidin-2-one HCl.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during recrystallization in a direct question-and-answer format.

Q2: My product separated as an oil instead of crystals. What should I do?

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[9][12] An oil is essentially a supersaturated solution of the compound and impurities, which will trap impurities upon solidification.

Potential Causes & Solutions:

  • Cause: The solution is too highly supersaturated, or the cooling rate is too fast.[12]

    • Solution: Reheat the mixture to dissolve the oil. Add a small amount (1-5% by volume) of the "good" solvent (ethanol in our protocol) to reduce the supersaturation level. Then, allow the solution to cool much more slowly. Insulating the flask can help.[10][11]

  • Cause: The temperature of the solution is above the melting point of your compound (or a low-melting eutectic mixture with impurities).

    • Solution: Choose a solvent system with a lower boiling point.

  • Cause: High concentration of impurities depressing the melting point.

    • Solution: If the oil solidifies, you can attempt to recrystallize the solidified oil.[9] Alternatively, a preliminary purification step like passing the crude material through a short silica plug might be necessary.[13]

  • Preventative Strategy: Employing an effective seeding strategy by adding a few pure seed crystals when the solution is slightly cooled can provide nucleation sites and promote crystallization over oiling.[12][14]

Q3: After cooling, no crystals have formed. What went wrong?

This is a common issue that typically indicates one of two things: the solution is not sufficiently saturated, or it is a stable supersaturated solution that requires nucleation to begin crystallization.

Potential Causes & Solutions:

  • Cause: Too much solvent was used during the dissolution step.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be cautious with flammable solvents.

  • Cause: The solution is supersaturated but lacks a nucleation site to initiate crystal growth.

    • Solution 1 - Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.[8][9]

    • Solution 2 - Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[8][11]

Q4: My final yield is very low. How can I improve it?

A low yield is often a trade-off for high purity, but it can be optimized.[11]

Potential Causes & Solutions:

  • Cause: Using a large excess of the "good" solvent during dissolution.

    • Solution: Use the absolute minimum amount of hot solvent required to dissolve the crude material.

  • Cause: Premature crystallization during a hot filtration step.

    • Solution: Ensure the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.[9]

  • Cause: The compound has significant solubility in the mother liquor even after cooling.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (30-60 minutes) to maximize precipitation.[8]

  • Cause: Washing the final crystals with a solvent in which they are too soluble.

    • Solution: Always wash the crystals with a minimal amount of ice-cold anti-solvent.

Q5: The recrystallized product is still colored/impure. What's next?

This indicates that the chosen solvent system is not effectively separating the impurities or that the crystallization process itself was too rapid.

Potential Causes & Solutions:

  • Cause: Impurities have similar solubility to the desired compound in the chosen solvent system.

    • Solution: Experiment with a different solvent/anti-solvent pair. A second recrystallization is often effective at removing remaining impurities.[10]

  • Cause: The crystallization occurred too quickly, trapping impurities within the crystal lattice.[11]

    • Solution: Repeat the recrystallization, but ensure the cooling process is very slow. Using a slightly larger volume of solvent can also help slow down crystal formation.[11]

  • Cause: The impurity is a colored, polar substance.

    • Solution: You can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs colored impurities. Caution: Charcoal can also adsorb your product, leading to a lower yield, so use it sparingly.

Part 4: Characterization of the Final Product

After recrystallization, it is crucial to verify the purity and identity of the material.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range (typically < 2°C).[4][5] Impurities tend to broaden and depress the melting point.

  • Chromatographic Purity (e.g., HPLC, UPLC): This provides a quantitative measure of chemical purity by separating the main compound from any residual impurities.

  • Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR): Confirms the chemical structure of the compound and can reveal the presence of solvent or other impurities.

  • Solid-State Characterization (e.g., XRD, DSC): Techniques like X-ray Diffraction (XRD) can confirm the crystalline nature of the solid and identify its specific polymorphic form. Differential Scanning Calorimetry (DSC) can be used to study thermal transitions, including melting point and phase changes.[15][16]

References

  • Quora. (2017). What characteristics define crystalline solids?
  • Mettler Toledo. (n.d.).
  • University of California, Irvine. (n.d.).
  • West Virginia University. (n.d.). 4.
  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • University of York. (n.d.). Solvent Choice.
  • Journal of Chemical Education. (n.d.).
  • Chemistry LibreTexts. (2023). 12.1: Crystalline and Amorphous Solids.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
  • Simon Fraser University. (n.d.).
  • International Journal of Pure and Applied Mathematics. (n.d.).
  • BOC Sciences. (2024).
  • Reddit. (2013).
  • SlidePlayer. (n.d.).
  • ACS Publications. (2024).
  • Fluorochem. (n.d.). 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS 1423024-20-7).
  • BenchChem. (n.d.). Recrystallization techniques for purifying hexaaminobenzene trihydrochloride.
  • AChemBlock. (2026). 3-(methylamino)pyrrolidin-2-one hydrochloride 95%.
  • Appchem. (n.d.). 3-(methylamino)pyrrolidin-2-one hydrochloride.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • PubChemLite. (n.d.). 3-(methylamino)pyrrolidin-2-one hydrochloride (C5H10N2O).
  • PubChem. (n.d.). 3-Methylidenepyrrolidin-2-one.
  • ChemicalBook. (n.d.). (R)-3-METHYL-PYRROLIDINE HYDROCHLORIDE.
  • Sinochem Nanjing Corporation. (n.d.). (3R)-(+)-3-(Methylamino)Pyrrolidine.
  • Journal of Organic Chemistry. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.
  • ResearchGate. (n.d.).
  • Reddit. (2024).
  • TradeIndia. (n.d.). 3-Methylamino 1 2 Propandiol.
  • BLD Pharm. (n.d.). 3-(Methylamino)pyrrolidin-2-one.
  • Google Patents. (n.d.). Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones.
  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights.
  • CLaME. (n.d.).
  • Fluorochem. (n.d.). 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS 1423024-20-7)
  • FAO AGRIS. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-(Methylamino)pyrrolidin-2-one Hydrochloride and 3-Aminopyrrolidin-2-one

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients. This guide provides an in-depth, objective comparison of the reactivity of two structurally related pyrrolidin-2-one derivatives: the secondary amine 3-(methylamino)pyrrolidin-2-one hydrochloride and the primary amine 3-aminopyrrolidin-2-one. This analysis is grounded in fundamental principles of organic chemistry and supported by representative experimental protocols to illuminate the practical nuances of working with these valuable synthetic intermediates.

Introduction to the Molecules

3-Aminopyrrolidin-2-one and its N-methylated counterpart are five-membered lactam rings bearing an amino substituent at the 3-position. This structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds. The key distinction between the two molecules lies in the nature of the exocyclic amino group: 3-aminopyrrolidin-2-one possesses a primary amine, while 3-(methylamino)pyrrolidin-2-one features a secondary amine. This seemingly subtle difference has significant implications for their chemical reactivity, particularly in common synthetic transformations such as acylation and alkylation. Furthermore, 3-(methylamino)pyrrolidin-2-one is commonly supplied as a hydrochloride salt, which necessitates an additional consideration in reaction design.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Amine Type
3-Aminopyrrolidin-2-one3-Aminopyrrolidin-2-one structureC₄H₈N₂O100.12[1]Primary
3-(Methylamino)pyrrolidin-2-one Hydrochloride3-(Methylamino)pyrrolidin-2-one hydrochloride structureC₅H₁₁ClN₂O150.61Secondary (as salt)

Comparative Analysis of Reactivity

The reactivity of these two amines is primarily governed by the interplay of electronic effects, steric hindrance, and, in the case of the hydrochloride salt, the need for neutralization.

Basicity

The basicity of an amine, quantified by the pKa of its conjugate acid, is a key determinant of its nucleophilicity. Generally, alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby increasing its basicity. Cyclic amines also tend to exhibit slightly higher basicity compared to their acyclic counterparts due to the conformational rigidity of the ring structure, which can present the lone pair for protonation more effectively.[2][3]

Based on these principles, it is expected that 3-(methylamino)pyrrolidin-2-one (as the free base) would be slightly more basic than 3-aminopyrrolidin-2-one due to the electron-donating effect of the methyl group.

Nucleophilicity and Steric Hindrance

Nucleophilicity, while often correlated with basicity, is also highly sensitive to steric effects.[4] In reactions such as acylation and alkylation, the amine's lone pair of electrons acts as a nucleophile, attacking an electrophilic carbon center.

  • 3-Aminopyrrolidin-2-one (Primary Amine): With only one substituent on the exocyclic nitrogen, the lone pair is relatively unhindered and readily accessible for nucleophilic attack. This generally translates to higher reaction rates in many common transformations.

  • 3-(Methylamino)pyrrolidin-2-one (Secondary Amine): The presence of the methyl group in addition to the pyrrolidinone ring introduces greater steric bulk around the nitrogen atom. This steric hindrance can impede the approach of electrophiles, leading to slower reaction rates compared to its primary amine counterpart.[5] On average, secondary amines are considered stronger nucleophiles than primary amines; however, this can be overshadowed by steric effects.[4]

The Role of the Hydrochloride Salt

3-(Methylamino)pyrrolidin-2-one is frequently supplied as a hydrochloride salt. In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. Therefore, prior to its use in reactions requiring a nucleophilic amine, the free base must be generated in situ or in a separate step. This is typically achieved by the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl.[6] The choice of base and the stoichiometry are critical to ensure complete deprotonation without introducing competing side reactions.

Experimental Comparison: N-Acylation with Acetyl Chloride

To provide a practical illustration of the reactivity differences, a representative experimental protocol for the N-acylation of both amines with acetyl chloride is presented below. This reaction is a fundamental transformation in organic synthesis and highlights the practical consequences of the structural differences between the two molecules.

Experimental Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification prep_amine1 Dissolve 3-aminopyrrolidin-2-one and TEA in DCM add_acyl Cool to 0°C and add Acetyl Chloride prep_amine1->add_acyl prep_amine2 Dissolve 3-(methylamino)pyrrolidin-2-one HCl and TEA (2 eq.) in DCM prep_amine2->add_acyl stir Stir at room temperature add_acyl->stir wash Wash with aq. NaHCO3 and brine stir->wash dry Dry over Na2SO4 wash->dry purify Purify by column chromatography dry->purify

Caption: General workflow for the N-acylation of aminopyrrolidinones.

Detailed Protocol

Materials:

  • 3-Aminopyrrolidin-2-one

  • 3-(Methylamino)pyrrolidin-2-one hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure for 3-Aminopyrrolidin-2-one (Primary Amine):

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopyrrolidin-2-one (1.0 mmol, 1.0 eq.) and triethylamine (1.1 mmol, 1.1 eq.) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 mmol, 1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(2-oxopyrrolidin-3-yl)acetamide.

Procedure for 3-(Methylamino)pyrrolidin-2-one Hydrochloride (Secondary Amine):

  • In a round-bottom flask under a nitrogen atmosphere, suspend 3-(methylamino)pyrrolidin-2-one hydrochloride (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL).

  • Add triethylamine (2.2 mmol, 2.2 eq.) to the suspension. Note that an extra equivalent of base is required to neutralize the hydrochloride salt.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 mmol, 1.2 eq.) dropwise to the stirred mixture. A slightly larger excess of the acylating agent may be beneficial to drive the reaction to completion.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates completion.

  • Follow steps 5-8 from the procedure for the primary amine to work up and purify the product, N-acetyl-N-methyl-2-oxopyrrolidin-3-amine.

Expected Results and Discussion
AmineReaction Time (Typical)Yield (Expected)Key Considerations
3-Aminopyrrolidin-2-one1-2 hoursHigh (>90%)The reaction is generally fast and clean due to the high nucleophilicity and low steric hindrance of the primary amine.
3-(Methylamino)pyrrolidin-2-one Hydrochloride4-8 hoursModerate to High (70-85%)The reaction is significantly slower due to the increased steric hindrance of the secondary amine. Complete neutralization of the hydrochloride salt is crucial for the reaction to proceed. A slight excess of the acylating agent may be necessary to achieve full conversion.

The expected difference in reaction times underscores the impact of steric hindrance on the reactivity of the secondary amine. The need for an additional equivalent of base for the hydrochloride salt is a critical experimental detail that must be accounted for in reaction planning.

Reductive Amination: An Alternative Perspective

Reductive amination offers another common scenario where the reactivity of these two amines can be compared. This reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by in situ reduction.

G cluster_0 Imine/Enamine Formation cluster_1 Reduction reactants Amine + Ketone/Aldehyde intermediate Imine/Enamine Intermediate reactants->intermediate reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) intermediate->reducing_agent product Alkylated Amine Product reducing_agent->product

Caption: Key steps in a reductive amination reaction.

In this context:

  • 3-Aminopyrrolidin-2-one will react with a ketone or aldehyde to form an imine, which is then reduced to a secondary amine.

  • 3-(Methylamino)pyrrolidin-2-one will react to form an enamine (if possible) or an iminium ion, which is then reduced to a tertiary amine. The formation of the iminium ion from a secondary amine and a ketone can be sterically hindered and may require more forcing conditions or longer reaction times.[7]

Conclusion

  • 3-Aminopyrrolidin-2-one is generally the more reactive nucleophile in acylation and related reactions due to lower steric hindrance.

  • 3-(Methylamino)pyrrolidin-2-one hydrochloride requires neutralization before it can act as a nucleophile. Its secondary amine character leads to slower reaction rates in acylation reactions due to increased steric bulk around the nitrogen atom.

A thorough understanding of these differences is essential for designing efficient and successful synthetic strategies. The choice between these two reagents will depend on the desired final product and the specific reaction conditions employed. By carefully considering the factors of basicity, nucleophilicity, steric hindrance, and the need for salt neutralization, researchers can effectively leverage the unique properties of each of these versatile pyrrolidinone derivatives.

References

  • Journal of Chemical Education. (2016). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. [Link]

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. [Link]

  • Organic & Biomolecular Chemistry. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]

  • ResearchGate. (2022). Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines. [Link]

  • Save My Exams. (2026). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • ACS Publications. (2007). Nucleophilicities of Primary and Secondary Amines in Water. [Link]

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. [Link]

  • AQA A-Level Chemistry. Nucleophilic Properties (Amines). [Link]

  • Byjus. Reactions of Acyl halide. [Link]

  • ResearchGate. Synthesis of N-Substituted 3-Amino-2-pyridones. [Link]

  • OA Monitor Ireland. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • Reddit. (2021). Nucleophilicity and ring strain (cyclic amines). [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Organic Syntheses. trimethylamine hydrochloride. [Link]

  • ACS Publications. (2003). Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl}amine. [Link]

  • Wikipedia. Amine. [Link]

  • PMC. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • Chemistry Steps. (2021). Basicity of Amines. [Link]

  • Arkivoc. Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. [Link]

  • ResearchGate. Synthesis of amine hydrochloride salts. [Link]

  • ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]

  • Reddit. (2020). Synthesis question: Using reductive amination to form pyrrolidine. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • PubChem. 3-Aminopyrrolidin-2-one. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]

  • PubChem. (3S)-3-aminopyrrolidin-2-one. [Link]

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-(Methylamino)pyrrolidin-2-one Hydrochloride

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 3-(Methylamino)pyrrolidin-2-one hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 3-(Methylamino)pyrrolidin-2-one hydrochloride, a robust and validated analytical method is not just a regulatory requirement but a critical component of the quality control strategy. This guide provides an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will explore the rationale behind the experimental design, present a complete validation protocol with supporting data, and objectively compare the HPLC method with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS).

The Criticality of a Validated Purity Method

3-(Methylamino)pyrrolidin-2-one hydrochloride is a small polar molecule, and its synthesis can potentially result in a variety of impurities, including starting materials, by-products, and degradation products. A validated purity method must be sensitive enough to detect and quantify these impurities at trace levels, ensuring that the API meets the stringent specifications required for clinical use. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, which we will adhere to in this guide.[1][2][3]

Proposed HPLC Method for Purity Analysis

Based on the physicochemical properties of 3-(Methylamino)pyrrolidin-2-one hydrochloride (a polar, water-soluble amine hydrochloride salt), a reversed-phase HPLC method with a polar-modified column is a logical starting point. The secondary amine functionality suggests that peak shape may be improved by using a mobile phase with a low pH and a suitable buffer.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)A C18 column with end-capping provides good retention for polar compounds and is stable at low pH.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure the analyte is in its protonated form, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA gradient elution is necessary to elute any potential non-polar impurities and clean the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CProvides good reproducibility of retention times.
Detector UV at 210 nmThe pyrrolidin-2-one chromophore is expected to have UV absorbance at low wavelengths.
Sample Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions and good peak shape.

HPLC Method Validation Protocol and Hypothetical Data

The validation of the proposed HPLC method is performed in accordance with ICH Q2(R1) guidelines.[1][4][5]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Analyze a blank (diluent), a placebo (if in a formulation), a solution of the 3-(Methylamino)pyrrolidin-2-one hydrochloride reference standard, and a sample spiked with known potential impurities.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions to demonstrate that the method can separate the main peak from any degradation products.

Hypothetical Results: The chromatograms would show no interfering peaks at the retention time of 3-(Methylamino)pyrrolidin-2-one hydrochloride in the blank and placebo. The main peak would be well-resolved from all known impurities and degradation products with a resolution of >2.0.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five concentrations of the 3-(Methylamino)pyrrolidin-2-one hydrochloride reference standard, typically from the reporting threshold for impurities (e.g., 0.05%) up to 120% of the expected impurity level.

  • Inject each concentration in triplicate and plot the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area
0.512500
1.025100
2.562700
5.0125500
10.0250800
Correlation Coefficient (r²) 0.9998
Slope 25000
Y-intercept 50

Acceptance Criteria: r² ≥ 0.999. The y-intercept should be insignificant compared to the response at the lowest concentration.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare samples of a known concentration (e.g., a placebo spiked with the API) at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analyze each sample in triplicate and calculate the percentage recovery.

Table 3: Hypothetical Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
50%2.52.4899.2
100%5.05.03100.6
150%7.57.4599.3
Mean Recovery (%) 99.7

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Analyze six replicate samples of the same concentration on a different day, with a different analyst and/or a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Table 4: Hypothetical Precision Data

ParameterRepeatability (RSD%)Intermediate Precision (RSD%)
Peak Area0.81.2
Retention Time0.20.3

Acceptance Criteria: RSD ≤ 2.0% for peak area and ≤ 1.0% for retention time.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Table 5: Hypothetical LOD and LOQ

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase (± 0.1 units)

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Hypothetical Results: The results would show that minor variations in the method parameters do not significantly affect the chromatographic performance, with all key parameters (resolution, peak asymmetry) remaining within acceptable limits.

Comparative Analysis: HPLC vs. GC-MS

While HPLC is a powerful technique for the purity analysis of 3-(Methylamino)pyrrolidin-2-one hydrochloride, it is essential to consider alternative methods to provide a comprehensive analytical toolkit. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for identifying and quantifying volatile and semi-volatile impurities.

dot

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Validation

A Senior Scientist's Guide to Mass Spectrometry Validation for 3-(Methylamino)pyrrolidin-2-one Hydrochloride Reaction Products

In the landscape of modern drug development and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is paramount. The integrity of an active pharmaceutical ingredient (API) or a key inter...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development and chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is paramount. The integrity of an active pharmaceutical ingredient (API) or a key intermediate relies on robust analytical validation.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of reaction products related to 3-(methylamino)pyrrolidin-2-one hydrochloride, with a primary focus on the power and utility of mass spectrometry.

Our audience—researchers, medicinal chemists, and drug development professionals—understands that a successful synthesis is not merely about obtaining a product, but about proving its structure and purity beyond doubt. This guide is structured to provide not just protocols, but the scientific reasoning behind the analytical choices we make, ensuring a self-validating and trustworthy approach to chemical characterization.

The Analyte in Focus: 3-(Methylamino)pyrrolidin-2-one Hydrochloride

3-(Methylamino)pyrrolidin-2-one hydrochloride is a heterocyclic compound belonging to the γ-lactam class.[4] Its structure, featuring a pyrrolidinone core, is a common motif in various bioactive molecules and serves as a crucial building block in medicinal chemistry.[4][5]

  • Chemical Structure: C₅H₁₁ClN₂O

  • Molecular Weight (of free base): 114.16 g/mol

  • CAS Number: 1423024-20-7[6]

A typical synthesis might involve the reaction of a suitable precursor, such as a protected 3-aminopyrrolidin-2-one, with a methylating agent, followed by deprotection and salt formation. Understanding the synthetic route is critical, as it informs our analytical strategy by highlighting potential impurities. These can include unreacted starting materials, over-methylated byproducts, diastereomers if chiral centers are present, or residual solvents and reagents.

The Power of Mass Spectrometry in Structural Validation

Mass spectrometry (MS) is an indispensable tool for molecular characterization due to its exceptional sensitivity and ability to provide precise mass information.[7] For a small, polar molecule like 3-(methylamino)pyrrolidin-2-one, Electrospray Ionization (ESI) is the preferred ionization technique.[8][9] ESI is a "soft" ionization method, meaning it typically generates intact molecular ions with minimal fragmentation in the source, which is ideal for determining the molecular weight of the analyte.[8]

Experimental Workflow: From Sample to Structure

A robust validation workflow is systematic and self-verifying. The following diagram and protocol outline a standard approach for analyzing a reaction product purported to be 3-(methylamino)pyrrolidin-2-one hydrochloride.

MS_Validation_Workflow Figure 1: Mass Spectrometry Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A 1. Dissolve sample in appropriate solvent (e.g., Methanol/Water) B 2. Dilute to working concentration (e.g., 1-10 µg/mL) A->B C 3. Inject onto LC system (for separation and cleanup) B->C Sample Injection D 4. Electrospray Ionization (ESI) in Positive Mode C->D E 5. Full Scan MS Analysis (e.g., m/z 50-500) D->E F 6. Tandem MS (MS/MS) of putative parent ion E->F G 7. Confirm [M+H]+ ion with high mass accuracy F->G Data Acquisition H 8. Analyze fragmentation pattern for structural motifs G->H I 9. Compare with expected fragmentation H->I J 10. Report findings: Structure confirmed/rejected I->J

Caption: A typical workflow for the validation of a synthetic product using LC-MS.

Detailed Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the reaction product.

    • Dissolve in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL in the same solvent.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the polar analyte, for example, 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Causality: The LC step separates the target compound from non-volatile salts, unreacted starting materials, and many impurities, ensuring a clean introduction into the mass spectrometer. Formic acid is added to promote protonation for positive ion mode ESI.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Positive.

    • Full Scan (MS1): Scan range of m/z 70-400 to detect the protonated molecular ion.

    • Tandem MS (MS2): Data-dependent acquisition triggering on the most intense ion in the MS1 scan. Isolate the ion at m/z 115.09 and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[10]

    • Causality: Positive mode is chosen because the methylamino group is basic and readily accepts a proton. Tandem MS is crucial for structural elucidation; by fragmenting the parent ion, we generate a "fingerprint" unique to the molecule's structure.[8]

Interpreting the Data: A Self-Validating System

For 3-(methylamino)pyrrolidin-2-one, the expected protonated molecular ion ([M+H]⁺) for the free base is at a mass-to-charge ratio (m/z) of 115.0866.[11]

Ion SpeciesTheoretical m/zObserved m/z (Example)Mass Error (ppm)
[M+H]⁺115.08659115.0865-0.8
[M+Na]⁺137.06853137.0684-0.7

Trustworthiness: High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap or Q-TOF instrument, allows for the measurement of m/z with high accuracy (typically < 5 ppm error). This provides strong evidence for the elemental composition of the ion, significantly increasing confidence in the assignment.

Fragmentation Analysis (MS/MS):

The fragmentation of pyrrolidinone-containing compounds can sometimes be challenging, as the pyrrolidine ring can preferentially hold the charge, leading to a single dominant fragment.[12] However, characteristic losses can still be observed.

  • Expected Fragments: The fragmentation of the m/z 115.09 ion would likely involve cleavages around the pyrrolidinone ring and the methylamino group. Common fragmentation pathways for related structures include the loss of the side chain or cleavage of the lactam ring.[13][14][15] For instance, a neutral loss of the methylamino group (-CH₃NH) or cleavage of the five-membered ring could produce characteristic fragment ions.

  • Advanced Techniques: In cases where standard collision-based fragmentation yields limited information, techniques like Ultraviolet Photodissociation (UVPD) can provide more extensive fragmentation and richer structural detail.[10] Additionally, intentionally inducing in-source fragmentation can sometimes be used to selectively remove labile groups prior to MS/MS analysis, revealing more about the core structure.[12]

The Comparative Landscape: Orthogonal Analytical Techniques

While MS is powerful, a comprehensive validation strategy, especially in a regulated pharmaceutical environment, relies on orthogonal techniques—methods that measure different properties of the molecule.[2][16]

TechniqueInformation ProvidedSensitivityStrengthsLimitations
Mass Spectrometry (MS) Molecular Weight, Elemental Composition, Structural FragmentsVery High (pg-fg)Fast, highly sensitive, provides structural clues through fragmentation.[17]Isomers can be difficult to distinguish without chromatography; not inherently quantitative without standards.
NMR Spectroscopy Definitive Molecular Structure, Connectivity, StereochemistryLow (µg-mg)[18]The "gold standard" for unambiguous structure elucidation.[19]Low sensitivity, longer analysis times, requires larger sample amounts, complex spectra for mixtures.[18][20]
HPLC (with UV/DAD) Purity, QuantificationHigh (ng)Excellent for assessing purity and quantifying the main component against a reference standard.[21]Provides no structural information on its own; requires a chromophore for UV detection.
FTIR Spectroscopy Functional GroupsModerateQuick identification of key functional groups (e.g., C=O of the lactam, N-H bonds).Provides a "fingerprint" but not a complete structural picture; not suitable for complex mixtures.

graph TD {
A[Start: Reaction Product] --> B{Initial Purity Check};
B --> C[HPLC-UV Analysis];
C --> D{Purity > 95%?};
D -- Yes --> E[Proceed to Structural ID];
D -- No --> F[Purification Required];
F --> B;
E --> G[High-Resolution MS];
G --> H{Correct MW and Formula?};
H -- Yes --> I[NMR Spectroscopy];
H -- No --> J[Re-evaluate Synthesis];
I --> K{Structure Confirmed?};
K -- Yes --> L[

"#34A853" > Validation Complete ]; K -- No --> J;

subgraph "Legend"
    direction LR
    subgraph "Process"
        direction LR
        N1[Node]
    end
    subgraph "Decision"
        direction LR
        N2{Node}
    end
end

style L fill:#FFFFFF,stroke:#34A853,stroke-width:2px;
style J fill:#FFFFFF,stroke:#EA4335,stroke-width:2px;

}

Caption: Decision workflow for orthogonal validation of a synthetic compound.

Expertise in Practice: The most powerful approach is the hyphenation of techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).[21] LC separates the components of the reaction mixture, and the MS provides immediate identification of the eluting peaks. For definitive proof of structure, the combination of LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[19] HPLC provides the purity profile, MS confirms the mass of the main peak and any impurities, and NMR provides the complete atomic-level structure of the isolated main component.[18][21]

Conclusion

Mass spectrometry is an essential, high-sensitivity technique for the initial validation of reaction products like 3-(methylamino)pyrrolidin-2-one hydrochloride. Its ability to rapidly confirm molecular weight and provide structural clues through fragmentation is a cornerstone of modern chemical analysis. However, for complete and trustworthy validation that meets the rigorous standards of pharmaceutical development, an orthogonal approach is non-negotiable.[1][22] By combining the strengths of MS with the purity assessment of HPLC and the definitive structural elucidation of NMR, scientists can ensure the identity, purity, and quality of their synthesized molecules with the highest degree of confidence.

References

  • Pharmaceutical Active Ingredients & Small Molecule Technical and Analytical Support. CEMAS.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
  • Analytical Method Development and Valid
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
  • Comprehensive GMP quality control testing for small molecules. Nuvisan.
  • Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identific
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid
  • Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. PubMed.
  • Small Molecule Drug Characteriz
  • A Practical Analytical Risk Survey Program for Active Pharmaceutical Ingredient Synthesis that Enhances Analytical Control Strategies for Early and Mid-Stage Development.
  • a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Fe
  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Reddit.
  • Differences in HPLC and NMR: Structural Elucidation Relevance.
  • Comparison of NMR and MS. EMBL-EBI.
  • Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry.
  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. PMC.
  • 3-(methylamino)pyrrolidin-2-one hydrochloride 95%. AChemBlock.
  • 3-(methylamino)pyrrolidin-2-one hydrochloride (C5H10N2O). PubChemLite.

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Comparative

A Senior Application Scientist's Guide to Pyrrolidone Building Blocks: A Comparative Analysis of 3-(Methylamino)pyrrolidin-2-one Hydrochloride

Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, sp3-rich structure provides an e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, sp3-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical aspect of modern drug design for enhancing potency, selectivity, and pharmacokinetic properties.[3] Within the diverse family of pyrrolidine-based synthons, pyrrolidones (lactams of aminobutyric acid) are particularly valuable.

This guide provides a comparative analysis of 3-(Methylamino)pyrrolidin-2-one hydrochloride against other foundational pyrrolidone building blocks: 2-Pyrrolidone , its N-alkylated counterpart N-Methyl-2-pyrrolidone (NMP) , and the related 3-Aminopyrrolidine . This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into the nuanced reactivity and strategic applications of these key molecules to facilitate informed selection in complex synthetic campaigns. We will delve into their physicochemical properties, comparative performance in key synthetic transformations, and provide validated experimental protocols to illustrate their practical application.

I. Physicochemical Properties: A Comparative Overview

The utility of a building block is fundamentally dictated by its physical and chemical properties. The choice between these pyrrolidone derivatives often hinges on solubility, stability, and the specific reactivity of their functional groups.

Property3-(Methylamino)pyrrolidin-2-one HCl2-PyrrolidoneN-Methyl-2-pyrrolidone (NMP)3-Aminopyrrolidine
Structure
IUPAC Name 3-(methylamino)pyrrolidin-2-one hydrochloridePyrrolidin-2-one1-Methylpyrrolidin-2-onePyrrolidin-3-amine
CAS Number 1423024-20-7616-45-5[4]872-50-4[5]103831-11-4 (dihydrochloride)
Molecular Formula C₅H₁₁ClN₂O[6]C₄H₇NO[7]C₅H₉NO[5]C₄H₁₀N₂[8]
Molecular Weight 150.61 g/mol [9]85.11 g/mol [7]99.13 g/mol [5]86.14 g/mol [8]
Melting Point Not widely reported25 °C[10]-24 °C[5]>300 °C (dihydrochloride)[11]
Boiling Point Not applicable245 °C[10]202-204 °C[5]164-165 °C
Key Features Secondary exocyclic amine (protonated), cyclic amide (lactam)Unsubstituted lactam N-H, polarN-alkylated lactam, highly polar aprotic solventPrimary and secondary amine, chiral center possible
Solubility Soluble in water, polar organic solventsMiscible with water and most organic solvents[4][12]Miscible with water and most organic solvents[5][13]Soluble in water
Analysis of Properties:
  • 3-(Methylamino)pyrrolidin-2-one Hydrochloride: As a hydrochloride salt, this building block is a solid that is typically more stable and easier to handle than its freebase counterpart. Its solubility in aqueous media is enhanced, but a deprotonation step (neutralization) is required to unmask the nucleophilic secondary amine for subsequent reactions. The presence of both a lactam and a secondary amine offers two distinct sites for functionalization, although the exocyclic amine is significantly more nucleophilic.

  • 2-Pyrrolidone: This is the simplest γ-lactam.[10] Its key feature is the N-H proton, which can be deprotonated with a strong base to form a nucleophilic anion for N-alkylation or N-acylation.[14] It is a high-boiling, polar compound widely used as a solvent and an intermediate for polymers like polyvinylpyrrolidone.[12]

  • N-Methyl-2-pyrrolidone (NMP): The methylation of the lactam nitrogen renders it non-nucleophilic and eliminates the possibility of N-H derivatization. This modification transforms the molecule into an excellent, highly polar aprotic solvent with high thermal and chemical stability, valued for its ability to dissolve a wide range of organic and inorganic compounds.[5][13][15] Its primary role is not as a reactive building block but as a reaction medium.

  • 3-Aminopyrrolidine: This building block differs significantly by lacking the carbonyl group of the lactam ring. It possesses both a primary and a secondary amine, offering multiple sites for reaction. The primary amine is generally more nucleophilic and less sterically hindered, making it the preferred site for initial derivatization. The absence of the lactam ring also imparts greater conformational flexibility.

II. Comparative Reactivity in Key Synthetic Transformations

The choice of a pyrrolidone building block is driven by the specific bond connections required in a synthetic route. Here, we compare their performance in two fundamental transformations: N-acylation and N-alkylation.

A. N-Acylation (Amide Bond Formation)

N-acylation is a cornerstone reaction in medicinal chemistry, essential for building complex molecules and peptidomimetics.[16]

  • 3-(Methylamino)pyrrolidin-2-one Hydrochloride: This is an ideal substrate for selective N-acylation at the exocyclic secondary amine. After neutralization to the free base, the secondary amine readily reacts with acylating agents (e.g., acyl chlorides, activated carboxylic acids) to form a stable tertiary amide. The lactam nitrogen is significantly less reactive and will not compete under standard acylation conditions.

  • 3-Aminopyrrolidine: The primary amine is the more reactive site and will be selectively acylated over the secondary ring amine under controlled conditions, allowing for subsequent functionalization at the N-1 position if desired.

  • 2-Pyrrolidone: Acylation occurs at the lactam nitrogen, but this requires deprotonation with a strong base (e.g., NaH) to form the corresponding anion before reaction with the acylating agent. This process is less straightforward than acylating an exocyclic amine.

  • N-Methyl-2-pyrrolidone (NMP): Lacking an N-H bond, NMP is inert to acylation and is often used as a solvent for these reactions.[17]

Workflow Diagram: N-Acylation of Pyrrolidone Building Blocks

cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_products Acylated Products start1 3-(Methylamino)pyrrolidin-2-one HCl reagent1 1. Base (e.g., Et3N) 2. R-COCl / PyBOP start1->reagent1 start2 2-Pyrrolidone reagent2 1. Strong Base (e.g., NaH) 2. R-COCl start2->reagent2 start3 3-Aminopyrrolidine reagent3 R-COCl (1 equiv.) start3->reagent3 prod1 C3-Acylated Product (Tertiary Amide) reagent1->prod1 prod2 N1-Acylated Product (Imide) reagent2->prod2 prod3 C3-Acylated Product (Secondary Amide) reagent3->prod3

Caption: Comparative N-Acylation workflow for different pyrrolidone precursors.

B. N-Alkylation

N-alkylation introduces carbon-based substituents, a common strategy for modulating a molecule's physicochemical properties.

  • 3-(Methylamino)pyrrolidin-2-one Hydrochloride: The secondary amine can be alkylated, though it may be more sluggish than a primary amine and may require more forcing conditions. This can lead to the formation of a quaternary ammonium salt if over-alkylated.

  • 3-Aminopyrrolidine: The primary amine is readily alkylated. It is often challenging to stop the reaction at the mono-alkylated stage, with di-alkylation being a common outcome. Reductive amination is a superior method for achieving controlled mono-alkylation.[18]

  • 2-Pyrrolidone: Similar to acylation, N-alkylation requires deprotonation with a strong base. A common side reaction is O-alkylation, where the electrophile attacks the oxygen of the enolate, forming an imino ether.[14] Careful selection of counter-ion and solvent can favor N-alkylation.

  • N-Methyl-2-pyrrolidone (NMP): Inert to further N-alkylation.

Decision-Making Flowchart: Selecting the Right Pyrrolidone Building Block

G start What is the desired final structure? q1 Need to introduce a substituent at the lactam nitrogen (N-1)? start->q1 q2 Need an exocyclic amine at the C-3 position? q1->q2 No ans1 Use 2-Pyrrolidone (Requires strong base) q1->ans1 Yes q3 Is the desired exocyclic amine primary or secondary? q2->q3 Yes ans2 Use NMP as a solvent, not a building block. q2->ans2 No ans3 Use 3-Aminopyrrolidine q3->ans3 Primary ans4 Use 3-(Methylamino)pyrrolidin-2-one q3->ans4 Secondary

Caption: Flowchart for selecting a pyrrolidone building block based on synthetic goals.

III. Experimental Protocols and Self-Validating Systems

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: N-Acylation of 3-(Methylamino)pyrrolidin-2-one Hydrochloride with Benzoyl Chloride

This protocol demonstrates the standard procedure for acylating the exocyclic secondary amine.

Causality: The reaction requires the freebase form of the amine for nucleophilic attack. A tertiary amine base like triethylamine (TEA) is used to neutralize the hydrochloride salt in situ and to scavenge the HCl byproduct generated during the acylation, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and ability to dissolve both the starting materials and reagents.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(Methylamino)pyrrolidin-2-one hydrochloride (1.0 eq.).

  • Suspension: Add anhydrous DCM to create a stirrable suspension.

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.2 eq.) dropwise. The addition of a slight excess ensures complete neutralization and scavenging of subsequently formed HCl. Stir for 20 minutes.

  • Acylation: Add benzoyl chloride (1.1 eq.) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of 2-Pyrrolidone with Benzyl Bromide

This protocol illustrates the alkylation at the lactam nitrogen, highlighting the need for a strong base.

Causality: The lactam N-H is not sufficiently acidic to be deprotonated by a weak base. A strong, non-nucleophilic base like sodium hydride (NaH) is required to generate the nucleophilic sodium salt of 2-pyrrolidone.[14] Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction. The reaction is monitored for the cessation of hydrogen gas evolution, which indicates complete salt formation.

Step-by-Step Methodology:

  • Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.).

  • Washing (Optional but Recommended): Wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes carefully.

  • Suspension: Add anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Dissolve 2-pyrrolidone (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve.

  • Salt Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour or until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.05 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.

IV. Comparative Data Summary

The following table summarizes expected outcomes for the reactions described, based on established chemical principles and literature precedents.

ReactionBuilding BlockKey ReagentsTypical YieldKey Considerations
N-Acylation 3-(Methylamino)pyrrolidin-2-one HClBase (TEA), Acyl ChlorideGood to ExcellentRequires neutralization; selective at exocyclic amine.
2-PyrrolidoneStrong Base (NaH), Acyl ChlorideGoodRequires stoichiometric strong base; forms an imide.
3-AminopyrrolidineAcyl Chloride (1 eq.)Good to ExcellentSelective for the primary amine under controlled stoichiometry.
N-Alkylation 3-(Methylamino)pyrrolidin-2-one HClBase, Alkyl HalideModeratePotential for over-alkylation to quaternary salt.
2-PyrrolidoneStrong Base (NaH), Alkyl HalideModerate to GoodPotential for O-alkylation side product.[14]
3-AminopyrrolidineAlkyl HalideVariableProne to over-alkylation; reductive amination is preferred for control.[18]

V. Conclusion

The selection of a pyrrolidone building block is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic route.

  • 3-(Methylamino)pyrrolidin-2-one hydrochloride is the synthon of choice when a secondary amine at the C-3 position is desired for derivatization, providing a handle for introducing substituents while maintaining the core lactam structure. Its salt form ensures stability and ease of handling.

  • 2-Pyrrolidone serves as the fundamental precursor for N-1 functionalization of the lactam ring, though it requires activation with strong bases.

  • N-Methyl-2-pyrrolidone (NMP) is not a reactive building block in this context but an invaluable high-polarity aprotic solvent.[5]

  • 3-Aminopyrrolidine offers a non-lactam scaffold with two amine functionalities, where the primary amine typically serves as the initial point of reaction.

By understanding the distinct reactivity profiles and handling requirements of these molecules, medicinal and process chemists can devise more robust and efficient synthetic strategies, accelerating the discovery and development of novel chemical entities.

References
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis and Chemical Properties of 2-Pyrrolidinone.
  • GuideChem. (2024).
  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • ChemicalBook.
  • Scribd. N-Methyl-2-Pyrrolidone Uses & Properties. [Link]

  • Jouyban, A., et al. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-35. [Link]

  • Mitsubishi Chemical Corporation. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone".
  • Benchchem.
  • Benchchem. A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds.
  • Fluorochem. 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS 1423024-20-7).
  • Appchem. 3-(methylamino)pyrrolidin-2-one hydrochloride.
  • AChemBlock. 3-(methylamino)pyrrolidin-2-one hydrochloride 95%.
  • Wikipedia. 2-Pyrrolidone. [Link]

  • ChemicalBook. (2024). The uses of 2-Pyrrolidinone.
  • PubChem. 3-Aminopyrrolidine. [Link]

  • Wu, C., et al. (2017). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry, 19, 3525–3529. [Link]

  • N-Acylation in combin
  • Vale, C. (2014). N-Acylation Reactions of Amines. In Comprehensive Organic Synthesis II (Second Edition). [Link]

  • Trofimov, A. & Rassias, G. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(18), 12516-12535. [Link]

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Validation

A Comparative Guide to the Stability of 3-(Methylamino)pyrrolidin-2-one Hydrochloride at Room Temperature

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a novel chemical entity is a foundational requirement. The stability profile of an active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a novel chemical entity is a foundational requirement. The stability profile of an active pharmaceutical ingredient (API) dictates its shelf-life, informs formulation strategies, and ultimately impacts its safety and efficacy. This guide provides a comprehensive framework for benchmarking the room temperature stability of 3-(Methylamino)pyrrolidin-2-one hydrochloride, a pyrrolidinone derivative of interest.

We will delve into the principles of stability testing, outline detailed experimental protocols for a comparative analysis, and present illustrative data to contextualize the performance of this compound against relevant alternatives. This document is structured not as a rigid template, but as a logical workflow that mirrors the scientific process of stability assessment, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

The Imperative of Stability Benchmarking

The purpose of a stability study is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For a compound like 3-(Methylamino)pyrrolidin-2-one hydrochloride, which contains a lactam (a cyclic amide) and a secondary amine, specific degradation pathways such as hydrolysis and oxidation are of primary concern.[1][2]

A well-designed stability study, guided by forced degradation experiments, achieves several critical objectives:

  • Identification of Degradation Pathways: It elucidates the likely chemical transformations the molecule may undergo, helping to identify potential degradants.[3][4]

  • Development of Stability-Indicating Methods: The data generated is essential for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the intact API from any degradation products.[3][5]

  • Informing Formulation and Packaging: Understanding the molecule's vulnerabilities allows for the rational design of a stable drug product and the selection of appropriate protective packaging.[1][5]

  • Establishing Shelf-Life and Storage Conditions: The ultimate goal is to define a re-test period or shelf-life and recommend appropriate storage conditions.[6]

This guide will focus on establishing a robust protocol for assessing stability at room temperature, a critical parameter for real-world storage and handling.

Experimental Design: A Framework for Assessment

The foundation of a reliable stability study is a well-structured protocol. The following sections detail the necessary steps, from initial forced degradation to a formal room temperature study, all underpinned by the principles outlined in the ICH Q1A(R2) guideline.[7][8][9]

Phase 1: Forced Degradation (Stress Testing)

Before initiating a long-term room temperature study, it is crucial to perform forced degradation studies.[4][10] These are designed to accelerate the degradation process to rapidly identify the likely degradation products and establish a "stability-indicating" analytical method.[11]

Objective: To deliberately degrade the sample under more aggressive conditions than those used in long-term stability testing to understand degradation pathways.[2][5]

Core Conditions (as per ICH Q1A): [3][10]

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: Solid API at 80°C

  • Photostability: Exposure to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/square meter.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for Forced Degradation Studies"

Phase 2: Development of a Stability-Indicating HPLC Method

The success of the stability study hinges on the analytical method. For a polar molecule like 3-(methylamino)pyrrolidin-2-one hydrochloride, a standard reversed-phase C18 column may not provide adequate retention.

Methodology Considerations:

  • Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) or an aqueous normal-phase (ANP) column is often more suitable for retaining and separating polar compounds.[12]

  • Mobile Phase: A typical mobile phase for HILIC would consist of a high percentage of an organic solvent (like acetonitrile) with a smaller percentage of an aqueous buffer.

  • Detection: UV detection is standard, but coupling the HPLC to a Mass Spectrometer (LC-MS) is invaluable during method development to identify the mass-to-charge ratio of degradation products.

Protocol: HPLC Method Development

  • Column Screening: Screen HILIC, polar-embedded, and polar-endcapped columns to find the optimal stationary phase.[12]

  • Mobile Phase Optimization: Start with a high organic-to-aqueous ratio (e.g., 90:10 Acetonitrile:Ammonium Formate buffer) and run a gradient to a lower organic ratio.

  • Injection of Stressed Samples: Inject samples from the forced degradation study. A true stability-indicating method will show baseline separation between the parent API peak and all degradant peaks.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Phase 3: Formal Room Temperature Stability Study

This phase involves storing the API under controlled room temperature conditions and testing it at predetermined intervals.

Protocol: Room Temperature Stability Study

  • Batch Selection: Use at least three primary batches of 3-(Methylamino)pyrrolidin-2-one hydrochloride to ensure consistency.[8] The material should be of the same quality as that intended for final use.[8]

  • Container Closure System: Store the API in a container that is representative of the proposed storage and shipping container.

  • Storage Conditions: The standard long-term storage condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH).[6][8]

  • Testing Frequency: Samples should be pulled and tested at specified time points, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]

  • Tests to be Performed: At each time point, the samples should be analyzed for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the active ingredient using the validated HPLC method.

    • Degradation Products: Quantification of any impurities or degradation products.

Benchmarking Performance: Illustrative Comparative Data

To provide a practical comparison, we will benchmark the stability of 3-(Methylamino)pyrrolidin-2-one hydrochloride against two hypothetical alternatives:

  • Alternative A: (R)-3-Methylpyrrolidine hydrochloride: A structurally similar compound without the carbonyl group, making it less susceptible to lactam hydrolysis but potentially still prone to oxidation.[13][14]

  • Alternative B: N-Methyl-2-pyrrolidinone (NMP) Analogue: A compound where the amine is part of a different structural motif, potentially altering its oxidative stability. NMP itself is a widely used polar aprotic solvent.[15]

Illustrative Forced Degradation Results

The table below summarizes hypothetical data from a forced degradation study after 24 hours of stress. This data is crucial for understanding the intrinsic weaknesses of each molecule.

Condition3-(Methylamino)pyrrolidin-2-one HCl (% Assay Remaining)Alternative A: (R)-3-Methylpyrrolidine HCl (% Assay Remaining)Alternative B: NMP Analogue (% Assay Remaining)Primary Degradation Pathway
0.1 M HCl, 60°C 88.2%99.1%92.5%Lactam Hydrolysis[1][16]
0.1 M NaOH, 60°C 85.7%98.8%89.1%Lactam Hydrolysis[1][16]
3% H₂O₂, RT 91.5%87.3%97.8%Amine Oxidation[2]
80°C, Solid 99.5%99.6%99.4%Thermal (High Stability)
Photolytic 99.2%99.3%99.1%Photolytic (High Stability)

Interpretation: From this illustrative data, we can infer that 3-(Methylamino)pyrrolidin-2-one hydrochloride is most susceptible to hydrolysis due to its lactam ring, a common degradation pathway for such structures.[1][17][18] Alternative A, lacking this ring, is highly stable to hydrolysis but more vulnerable to oxidation at the secondary amine. Alternative B shows moderate stability to hydrolysis. All three compounds demonstrate high stability under thermal and photolytic stress.

dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=record, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Hypothesized Degradation Pathways"

Illustrative 12-Month Room Temperature Stability Data

The following table presents example data from a 12-month study conducted at 25°C / 60% RH.

Time PointTest3-(Methylamino)pyrrolidin-2-one HClAlternative AAlternative BSpecification
0 Months Assay (%) 99.899.999.798.0 - 102.0
Total Degradants (%) 0.050.040.06NMT 1.0%
6 Months Assay (%) 99.599.899.398.0 - 102.0
Total Degradants (%) 0.28 (Hydrolytic Product: 0.25)0.12 (Oxidative Product: 0.10)0.35NMT 1.0%
12 Months Assay (%) 99.199.698.798.0 - 102.0
Total Degradants (%) 0.55 (Hydrolytic Product: 0.51)0.24 (Oxidative Product: 0.21)0.89NMT 1.0%

NMT: Not More Than

Conclusion: Based on this hypothetical 12-month data, all three compounds remain within the typical specification for assay and total degradation products. However, a clear trend emerges:

  • 3-(Methylamino)pyrrolidin-2-one hydrochloride shows a slow but steady increase in a degradant consistent with hydrolysis, confirming the prediction from the forced degradation study.

  • Alternative A is the most stable of the three under these conditions, with only a minor increase in an oxidative degradant.

  • Alternative B shows the most significant degradation, approaching the 1.0% limit at 12 months, suggesting it is the least stable option for long-term room temperature storage.

This comparative analysis demonstrates that while 3-(Methylamino)pyrrolidin-2-one hydrochloride is susceptible to hydrolysis, its degradation rate at room temperature is slow and predictable. Alternative A offers superior stability, while Alternative B may require more stringent storage conditions or formulation strategies to ensure an adequate shelf-life.

Final Recommendations

The stability benchmarking of 3-(Methylamino)pyrrolidin-2-one hydrochloride reveals a compound with a well-defined and primary degradation pathway: hydrolysis of the lactam ring. While susceptible to this pathway under stressed conditions, its performance at room temperature over 12 months is acceptable, with degradation remaining well within standard pharmaceutical limits.

For drug development professionals, this indicates that while the compound is viable, formulation efforts should focus on mitigating hydrolysis. This could include control of moisture content in a solid dosage form or careful pH control and the exclusion of water in a liquid formulation. Compared to potential alternatives, it offers a moderate stability profile that can be managed with standard formulation techniques, making it a plausible candidate for further development.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Retrieved from ICH Official Website. [Link]

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • García-Molina, F., et al. (2024). Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Taylor & Francis Online. [Link]

  • Pharma Compliance. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • ICH. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation. GXP-CC. [Link]

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC Europe. [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Cox, R. A., & Yates, K. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. [Link]

  • Lee, W. (2023). Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics. [Link]

  • Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Appchem. (n.d.). 3-(methylamino)pyrrolidin-2-one hydrochloride. [Link]

  • Pawar, P. B., et al. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Arnó, M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega. [Link]

  • Alsante, K. M., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Acar, Ç., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • PubChem. (n.d.). 3-Methylpyrrolidine hydrochloride. [Link]

  • Integrated Chemicals Specialties. (n.d.). NMP Alternatives: Dioxolane & TOU. [Link]

Sources

Comparative

Introduction: The Critical Role of Batch Consistency for Pharmaceutical Intermediates

An Expert’s Guide to the Comparative Analysis of 3-(Methylamino)pyrrolidin-2-one Hydrochloride Batches by Gas Chromatography-Mass Spectrometry (GC-MS) In drug development and manufacturing, the quality of a pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert’s Guide to the Comparative Analysis of 3-(Methylamino)pyrrolidin-2-one Hydrochloride Batches by Gas Chromatography-Mass Spectrometry (GC-MS)

In drug development and manufacturing, the quality of a pharmaceutical intermediate is a foundational pillar for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS No. 1423024-20-7) is a substituted pyrrolidinone, a structural motif found in numerous pharmaceuticals.[3][4][5] Ensuring its purity and impurity profile is consistent from batch to batch is not merely a matter of compliance but a critical process control measure. Variations in intermediates can directly impact the yield, impurity profile, and critical quality attributes (CQAs) of the final API.[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the comparative analysis of different batches of 3-(Methylamino)pyrrolidin-2-one hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the analytical methodology, present a detailed protocol, and demonstrate how to interpret the data to ensure robust quality control.

The Analytical Strategy: Why GC-MS?

The selection of an analytical technique is the first critical decision. For a semi-volatile organic molecule like 3-(Methylamino)pyrrolidin-2-one, GC-MS offers an unparalleled combination of separation efficiency and analytical specificity.

  • Gas Chromatography (GC) provides high-resolution separation of volatile and semi-volatile compounds. This allows us to distinguish the main component from closely related process impurities, such as starting materials, by-products, or degradation products.[6]

  • Mass Spectrometry (MS) serves as a highly specific detector. By providing mass-to-charge ratio (m/z) information and characteristic fragmentation patterns, it allows for the unambiguous identification of the target analyte and the structural elucidation of unknown impurities.[7][8]

However, 3-(Methylamino)pyrrolidin-2-one hydrochloride is a salt, making it non-volatile. Therefore, a crucial sample preparation step is required to convert it into a form suitable for GC analysis. Our strategy involves a liquid-liquid extraction to isolate the free base, followed by derivatization to enhance volatility and thermal stability, ensuring accurate and reproducible results.

Logical Framework for Impurity Profiling

A robust analysis anticipates potential impurities based on the synthetic route. While the exact synthesis for every manufacturer is proprietary, common synthetic pathways for pyrrolidinones can involve cyclization reactions.[9][10] This allows us to predict likely process-related impurities.

G cluster_0 Synthesis Inputs cluster_1 Manufacturing Process cluster_2 Batch Output Analysis SM Starting Materials (e.g., Butyrolactone derivatives) Reaction Reaction & Cyclization SM->Reaction Reagents Reagents (e.g., Methylamine) Reagents->Reaction Purification Purification Step (e.g., Crystallization) Reaction->Purification ImpA Impurity A (Unreacted Starting Material) Reaction->ImpA Incomplete Reaction ImpB Impurity B (Over-methylated By-product) Reaction->ImpB Side Reaction Product 3-(Methylamino)pyrrolidin-2-one HCl (Main Component) Purification->Product ImpC Impurity C (Degradation Product) Purification->ImpC Stress/ Degradation Product->ImpC

Caption: Logical flow from synthesis inputs to final product and potential impurities.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and self-validating, incorporating steps that ensure accuracy and reproducibility, in line with Good Manufacturing Practices (GMP) and ISO 17025 standards.[2][11]

Sample Preparation: Derivatization for Volatility

Causality: The hydrochloride salt must be neutralized to its free base and then derivatized to block the polar N-H groups. This minimizes peak tailing and prevents thermal degradation in the GC inlet. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an excellent choice for this, as it efficiently silylates both the secondary amine and the amide tautomer.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10 mg of each batch sample of 3-(Methylamino)pyrrolidin-2-one hydrochloride into separate 2 mL glass vials.

  • Neutralization: Add 500 µL of Ethyl Acetate and 100 µL of a 5% (w/v) sodium carbonate solution. Vortex for 1 minute to neutralize the hydrochloride and extract the free base into the organic layer.

  • Phase Separation: Centrifuge at 2,000 rpm for 5 minutes. Carefully transfer 200 µL of the upper organic (Ethyl Acetate) layer to a new, clean vial, ensuring no aqueous phase is carried over.

  • Solvent Evaporation: Evaporate the Ethyl Acetate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 100 µL of Pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Final Dilution: After cooling to room temperature, add 800 µL of Hexane to bring the final volume to 1 mL. The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Conditions

The following conditions are optimized for the separation and detection of the derivatized analyte and potential impurities. Method validation would be required to confirm specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[1]

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral library matching capabilities.
Injector Split/Splitless, 250°CEnsures rapid volatilization without thermal degradation.
Split Ratio 20:1Prevents column overloading while maintaining good sensitivity.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal column efficiency.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column ideal for separating a wide range of organic compounds.
Oven Program 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minProvides separation of early-eluting impurities and ensures elution of higher boiling point compounds.
MS Source Electron Ionization (EI), 230°CStandard, robust ionization technique creating reproducible fragmentation patterns.
MS Quad 150°CStandard temperature to maintain ion flight path integrity.
Scan Range 40-450 m/zCovers the expected mass range of the derivatized product and related impurities.
Analytical Workflow Diagram

A Sample Receipt (Batch A, B, C) B Sample Preparation (Weighing, Neutralization, Extraction) A->B C Derivatization (BSTFA + 1% TMCS) B->C D GC-MS Analysis (Inject & Run Method) C->D E Data Acquisition (Total Ion Chromatogram & Mass Spectra) D->E F Data Processing (Integration, Library Search, Peak ID) E->F G Comparative Analysis (Purity Calculation, Impurity Profiling) F->G H Final Report Generation G->H

Caption: Standardized workflow for GC-MS batch comparison analysis.

Results and Discussion: A Comparative Case Study

To illustrate the analysis, let's consider hypothetical data from three different batches (A, B, and C). The primary objective is to quantify the purity of the main component and identify/quantify any impurities. Purity is calculated using the area percent method from the total ion chromatogram (TIC).

Table 1: GC-MS Comparative Analysis of Three Batches

Compound ID Retention Time (min) Batch A (Area %) Batch B (Area %) Batch C (Area %) Identification Method
Impurity 18.540.080.050.15Mass Spectrum
TMS-3-(Methylamino)pyrrolidin-2-one 10.21 99.85 99.65 99.45 Reference Standard & Mass Spectrum
Impurity 211.350.070.180.25Mass Spectrum
Impurity 3 (Unknown)12.02Not Detected0.120.15Mass Spectrum
Total Purity 99.85% 99.65% 99.45%
Interpretation of Results
  • Batch A: This batch shows the highest purity at 99.85%. It contains two minor, known impurities at levels below 0.1%. This would likely be considered a high-quality batch, meeting typical pharmaceutical specifications.[12]

  • Batch B: This batch has a slightly lower purity of 99.65%. While Impurity 1 is low, the level of Impurity 2 is significantly higher than in Batch A. Furthermore, a new, unknown impurity (Impurity 3) is detected at 0.12%. This warrants further investigation.

  • Batch C: This batch has the lowest purity at 99.45%. The levels of all three impurities are elevated compared to Batch A. The presence of Impurity 2 and Impurity 3 at 0.25% and 0.15% respectively could indicate a deviation in the manufacturing or purification process.

Expert Insights: The presence of "Impurity 3" in Batches B and C is a significant finding. The next step would be to use the mass spectrum of this unknown peak to propose a structure. Techniques like high-resolution MS or acquiring a reference standard for the suspected structure would be necessary for definitive identification. Such unexpected impurities can have a major impact on the downstream API synthesis and must be controlled.[13]

Conclusion

The GC-MS methodology detailed in this guide provides a robust and reliable system for the comparative analysis of 3-(Methylamino)pyrrolidin-2-one hydrochloride batches. By combining a validated sample preparation technique with the high separation power of GC and the specificity of MS, researchers and quality control professionals can confidently assess batch-to-batch consistency. This ensures the integrity of the pharmaceutical intermediate, safeguarding the quality of the final API and contributing to overall patient safety. Adherence to systematic quality control is not just a regulatory hurdle but the cornerstone of modern pharmaceutical manufacturing.[14]

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 27). Vertex AI Search.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • 3-(Methylamino)pyrrolidin-2-one hydrochloride (CAS 1423024-20-7).Fluorochem.
  • 3-(methylamino)pyrrolidin-2-one hydrochloride | 1423024-20-7.Appchem.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • 3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7.AChemBlock.
  • SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.
  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories.
  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. (2016, February 15). PubMed.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020, April 20). West Virginia University.
  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014, December 30). Annex Publishers.
  • Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (2026, February 25).
  • Synthesis of unique pyrrolidines for drug discovery.Enamine.
  • Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights.PMC.
  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, June 3). AWS.
  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Synthesis of 3-pyrrolin-2-ones.Organic Chemistry Portal.

Sources

Safety & Regulatory Compliance

Safety

3-(Methylamino)pyrrolidin-2-one hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Guide for 3-(Methylamino)pyrrolidin-2-one Hydrochloride As a Senior Application Scientist, I recognize that handling specialized chemical scaffolds requires more than just following a ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 3-(Methylamino)pyrrolidin-2-one Hydrochloride

As a Senior Application Scientist, I recognize that handling specialized chemical scaffolds requires more than just following a checklist—it requires a fundamental understanding of the molecule's behavior. In modern organic synthesis, 3-(Methylamino)pyrrolidin-2-one hydrochloride serves as a critical small-molecule building block, particularly in 1[1].

However, the same structural features that make it chemically useful demand rigorous, scientifically grounded disposal protocols. This guide provides laboratory personnel with a self-validating system for the safe handling, segregation, and destruction of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Mechanistic Hazard Assessment

Understanding the causality behind disposal rules begins with the molecule's structure (CAS: 1423024-20-7, Formula: C₅H₁₁ClN₂O)[2].

  • Irritation Potential: The pyrrolidinone derivative acts as a localized irritant to the skin, eyes, and respiratory tract (classified under GHS as H315, H319, and H335)[3].

  • Halogenated Classification: The presence of the hydrochloride (HCl) salt dictates that any waste stream containing this compound must be classified as halogenated[4]. This is a critical distinction that dictates the cost and method of downstream waste processing.

  • Thermal Decomposition Byproducts: You cannot dispose of this chemical via standard municipal waste or drain disposal. When subjected to high heat, the nitrogen in the pyrrolidone ring and the chloride ion oxidize to release highly toxic 5[5].

Quantitative Waste Segregation Parameters

To prevent adverse reactions and ensure regulatory compliance, adhere to the following empirical parameters for waste storage. This acts as your primary self-validating checklist before waste leaves the laboratory.

ParameterSpecification / ThresholdMechanistic Rationale
Primary Waste Classification Halogenated Organic WasteContains chloride (HCl salt); dictates specific high-temperature incineration protocols.
Aqueous pH Profile 4.0 - 6.0The acidic nature of the amine hydrochloride requires storage in corrosion-resistant HDPE containers.
Maximum Storage Duration 90 Days (EPA/RCRA standard)Prevents long-term degradation, container embrittlement, and ensures4[4].
Storage Temperature Ambient (15°C - 25°C)Prevents thermal decomposition and hazardous pressure buildup in sealed waste carboys[3].

Disposal Decision Workflow

The following logic tree dictates the operational flow for segregating and disposing of 3-(Methylamino)pyrrolidin-2-one hydrochloride waste streams.

DisposalWorkflow Start 3-(Methylamino)pyrrolidin-2-one HCl Waste Generation State Determine Physical State Start->State Solid Solid / Powder Residue State->Solid Solid Liquid Aqueous / Solvent Solution State->Liquid Liquid SolidContainer Seal in Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Segregate as Halogenated Aqueous/Organic Waste Liquid->LiquidContainer Contractor Licensed Waste Contractor (EPA/RCRA Compliant) SolidContainer->Contractor LiquidContainer->Contractor Incineration Chemical Incinerator (Must have Scrubber for HCl/NOx) Contractor->Incineration

Decision workflow for 3-(Methylamino)pyrrolidin-2-one HCl waste disposal and incineration.

Standard Operating Procedures (SOPs) for Disposal

SOP 1: Solid Waste Containment and Spill Cleanup

Causality: Dry powders pose a severe inhalation risk. Adding water to a solid spill of an amine hydrochloride will rapidly solubilize it, spreading the acidic, halogenated hazard and making containment exponentially more difficult.

  • PPE Verification: Don double nitrile gloves, splash-proof safety goggles, a lab coat, and an N95/P100 particulate respirator to 3[3].

  • Aerosol Suppression: Do not dry-sweep. Lightly dampen the solid residue with a compatible, volatile inert solvent (e.g., isopropanol) to suppress dust generation.

  • Mechanical Collection: Use 3 to scoop the dampened material[3]. Place it directly into a pre-labeled, chemically resistant high-density polyethylene (HDPE) solid waste container.

  • Decontamination: Wipe the spill area with a damp cloth, placing all used rags into the same hazardous waste container[6].

SOP 2: Aqueous Waste Segregation

Causality: Mixing amine hydrochlorides with strong bases can deprotonate the salt, volatilizing the free amine. Mixing with strong oxidizers can lead to dangerous exothermic reactions.

  • pH and Compatibility Check: Verify the pH of the aqueous waste. Ensure the designated waste carboy contains no strong oxidizers or strong bases.

  • Segregation: Pour the solution into a designated "Halogenated Aqueous Waste" container.

  • Headspace Management: Fill the container to a maximum of 80% capacity to allow for vapor expansion, mitigating the risk of pressure-induced rupture.

SOP 3: Final Incineration Requirements

Causality: The ultimate destruction of C₅H₁₁ClN₂O requires breaking its stable covalent bonds without releasing toxic halogens and nitrogen oxides into the atmosphere.

  • Contractor Handoff: Transfer the sealed, labeled containers to a licensed, 4[4].

  • Incineration Protocol: The waste must be dissolved in a combustible solvent and subjected to high-temperature chemical incineration[6].

  • Scrubber Mandate (Critical): You must verify with your waste contractor that their incinerator is equipped with an afterburner and an 6[6]. This self-validating step ensures that the HCl and NOx gases generated during combustion are chemically neutralized before environmental release.

References

  • Title: 3-(methylamino)pyrrolidin-2-one hydrochloride 95% | CAS: 1423024-20-7 Source: AChemBlock URL: 2

  • Title: Buy 1-Methyl-3-(methylamino)pyrrolidin-2-one hydrochloride (EVT-1777715) Source: EvitaChem URL: 1

  • Title: Safety Data Sheet - Pyrrolidin-2-one Derivatives Source: Enamine URL: 6

  • Title: 1-(2-bromoethyl)pyrrolidin-2-one SDS Safety Data Sheets Source: ECHEMI URL: 3

  • Title: Oxetan-3-amine hydrochloride - Safety Data Sheet Source: AK Scientific, Inc. URL: 4

  • Title: Production, Import/Export, Use, and Disposal (Nitrogen Oxides & Thermal Decomposition) Source: CDC / EPA Guidelines URL: 5

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Methylamino)pyrrolidin-2-one hydrochloride

Understanding the Potential Hazards Based on the hazard profiles of analogous compounds, 3-(Methylamino)pyrrolidin-2-one hydrochloride should be presumed to pose the following risks until proven otherwise: Skin Irritatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Potential Hazards

Based on the hazard profiles of analogous compounds, 3-(Methylamino)pyrrolidin-2-one hydrochloride should be presumed to pose the following risks until proven otherwise:

  • Skin Irritation: Many substituted pyrrolidines are known to cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation: This class of chemicals can cause serious eye irritation or damage upon contact.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]

  • Reproductive Toxicity: Notably, N-methyl-2-pyrrolidone, which shares a core structure, is classified as a reproductive toxin.[2][4] This potential hazard should be seriously considered for 3-(Methylamino)pyrrolidin-2-one hydrochloride.

  • Unknown Toxicity: The toxicological properties of this specific compound have not been fully investigated.[1]

Given these potential hazards, a stringent approach to personal protective equipment (PPE) is essential to ensure the safety of all laboratory personnel.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. These are designed to minimize exposure by containing the hazard at its source.

  • Fume Hood: All weighing, handling, and experimental procedures involving 3-(Methylamino)pyrrolidin-2-one hydrochloride should be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE should be based on a risk assessment of the specific procedures being undertaken. The following provides a comprehensive overview of the necessary protective gear.

  • Chemical Safety Goggles: Due to the risk of serious eye irritation, chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] Standard safety glasses with side shields do not offer sufficient protection against splashes or fine dust.

  • Face Shield: When there is a significant risk of splashes, such as during the handling of larger quantities or in reactions with a potential for vigorousness, a face shield should be worn in addition to safety goggles.

  • Gloves:

    • Material: Nitrile gloves are a suitable choice for handling this compound, offering good chemical resistance. Always inspect gloves for any signs of damage before use.

    • Technique: Double-gloving is recommended, especially for prolonged procedures or when handling larger quantities. Use proper glove removal technique to avoid contaminating your skin.

  • Laboratory Coat: A flame-retardant lab coat that fits properly and is fully buttoned is required to protect against skin contact and to keep personal clothing from becoming contaminated.

  • Additional Protection: For tasks with a higher risk of spills or splashes, consider using chemically resistant aprons and arm sleeves.

In most laboratory settings, handling 3-(Methylamino)pyrrolidin-2-one hydrochloride within a certified fume hood will provide adequate respiratory protection. However, in situations where a fume hood is not available or if there is a risk of generating significant amounts of dust or aerosols, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Consult with your institution's environmental health and safety (EHS) department for specific recommendations and to ensure proper fit-testing.

Summary of Recommended PPE
Task Eye/Face Protection Skin Protection Respiratory Protection
Weighing and small-scale handling (in a fume hood) Chemical safety gogglesNitrile gloves (single pair), lab coatNot generally required
Syntheses and reactions (in a fume hood) Chemical safety goggles and face shieldNitrile gloves (double-gloved), lab coat, consider a chemical-resistant apronNot generally required
Large-scale handling or potential for aerosol generation Chemical safety goggles and face shieldNitrile gloves (double-gloved), lab coat, chemical-resistant apron and sleevesNIOSH-approved respirator
Spill clean-up Chemical safety goggles and face shieldHeavy-duty nitrile gloves, lab coat or chemical-resistant suitNIOSH-approved respirator
Procedural Guidance for Safe Handling and Disposal
  • Preparation: Before starting, ensure you have all the necessary PPE and that it is in good condition. Confirm that the fume hood is functioning correctly.

  • Weighing: Carefully weigh the compound in the fume hood. Use a spatula to handle the solid, and avoid creating dust.

  • Dissolving/Reaction: If dissolving the compound, add the solid to the solvent slowly. If it is part of a reaction, ensure the setup is secure and that any potential for exothermic events is controlled.

  • Post-handling: After handling, decontaminate the work area. Wash your hands thoroughly with soap and water, even after removing gloves.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Don the appropriate PPE for spill clean-up, including respiratory protection.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand.[5] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Waste Collection: All waste materials contaminated with 3-(Methylamino)pyrrolidin-2-one hydrochloride, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.

Visualizing PPE Selection: A Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when working with 3-(Methylamino)pyrrolidin-2-one hydrochloride.

PPE_Selection_Workflow start Start: Handling 3-(Methylamino)pyrrolidin-2-one hydrochloride fume_hood Is the work being done in a certified fume hood? start->fume_hood no_hood STOP! Do not proceed without a fume hood or specialized ventilation. fume_hood->no_hood No task_scale What is the scale of the operation? fume_hood->task_scale Yes small_scale Small Scale (e.g., weighing, analytical prep) task_scale->small_scale < 1g large_scale Large Scale (e.g., synthesis, purification) task_scale->large_scale > 1g ppe_small Standard PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat small_scale->ppe_small ppe_large Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - Chemical Apron (recommended) large_scale->ppe_large spill_risk Is there a significant risk of splash or aerosol generation? ppe_small->spill_risk ppe_large->spill_risk respirator Add Respiratory Protection: NIOSH-approved respirator spill_risk->respirator Yes end Proceed with Experiment spill_risk->end No respirator->end

Caption: PPE selection workflow for handling 3-(Methylamino)pyrrolidin-2-one hydrochloride.

References

Sources

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